molecular formula C20H28NO.CH3O4S<br>C21H31NO5S B1240364 Camphor benzalkonium methosulfate CAS No. 52793-97-2

Camphor benzalkonium methosulfate

Katalognummer: B1240364
CAS-Nummer: 52793-97-2
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: ZANFQAKBYANGPR-UNVLYCKESA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Camphor benzalkonium methosulfate (CBM) is a highly photostable, fat-soluble organic ultraviolet (UV) filter approved for use in sunscreens/cosmetics to absorb UV rays. CBM is one of the most effective UV absorbers which offers protection against UVB radiations.>

Eigenschaften

CAS-Nummer

52793-97-2

Molekularformel

C20H28NO.CH3O4S
C21H31NO5S

Molekulargewicht

409.5 g/mol

IUPAC-Name

methyl sulfate;trimethyl-[4-[(Z)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]phenyl]azanium

InChI

InChI=1S/C20H28NO.CH4O4S/c1-19(2)17-11-12-20(19,3)18(22)16(17)13-14-7-9-15(10-8-14)21(4,5)6;1-5-6(2,3)4/h7-10,13,17H,11-12H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/b16-13-;

InChI-Schlüssel

ZANFQAKBYANGPR-UNVLYCKESA-M

Isomerische SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)[N+](C)(C)C)/C2=O.COS(=O)(=O)[O-]

Kanonische SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.COS(=O)(=O)[O-]

Andere CAS-Nummern

52793-97-2

Piktogramme

Irritant

Synonyme

4-((2-oxo-3-bornylidene)methyl)-phenyltrimethylammonium methylsulfate
OBMPTMS

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of Camphor (B46023) Benzalkonium Methosulfate (CBM), a quaternary ammonium (B1175870) compound derived from camphor. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

Camphor Benzalkonium Methosulfate, systematically named N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzenaminium methyl sulfate (B86663), is a cationic surfactant with a molecular formula of C₂₁H₃₁NO₅S and a molecular weight of 409.54 g/mol .[1][2] Its structure incorporates a camphor moiety, which imparts hydrophobicity, and a quaternary ammonium group, providing a cationic hydrophilic head. This amphipathic nature makes it a surface-active agent.[2] CBM is utilized in various applications, including as an antimicrobial agent, an antistatic agent, and a UV absorber in cosmetic formulations.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine precursor, specifically a camphor-derived tertiary amine, with a methylating agent. The most direct reported method involves the reaction of 4-dimethylamino benzylidene camphor with dimethyl sulfate.

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction (Sₙ2), where the nitrogen atom of the tertiary amine attacks the methyl group of dimethyl sulfate, leading to the formation of the quaternary ammonium salt.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-dimethylamino_benzylidene_camphor 4-dimethylamino benzylidene camphor CBM This compound 4-dimethylamino_benzylidene_camphor->CBM Quaternization Ethyl Acetate (B1210297) Reflux dimethyl_sulfate Dimethyl sulfate dimethyl_sulfate->CBM

Caption: Synthesis pathway of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below, based on reported literature.[4]

Materials:

  • 4-dimethylamino benzylidene camphor

  • Dimethyl sulfate

  • Ethyl acetate

  • Benzene

  • Acetonitrile

Procedure:

  • In a reaction vessel, combine 750 g of 4-dimethylamino benzylidene camphor and 334 g of dimethyl sulfate in ethyl acetate.

  • Gradually heat the mixture to reflux. An exothermic precipitation will occur.

  • After the initial exothermic reaction subsides, continue heating the mixture at reflux for an additional three hours.

  • A pale yellow solid, the crude this compound, will precipitate out of the solution.

  • Isolate the crude product by filtration.

  • Wash the filtered solid with ethyl acetate to remove any unreacted starting materials and impurities.

  • For further purification, recrystallize the crude product from a benzene-acetonitrile mixture.

  • This process yields 866 g of a white, purified product.

Quantitative Data
ParameterValueReference
Starting Materials
4-dimethylamino benzylidene camphor750 g[4]
Dimethyl sulfate334 g[4]
Reaction Conditions
SolventEthyl Acetate[4]
TemperatureReflux[4]
Reaction Time3 hours (post-exotherm)[4]
Product
Yield866 g[4]
AppearanceWhite solid[4]
Melting Point20°C[4]

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method reported is recrystallization.

Purification Workflow

A general workflow for the purification of a quaternary ammonium salt like this compound is illustrated below.

Purification_Workflow cluster_isolation Isolation cluster_purification Purification Crude_Product Crude Product (Precipitate) Filtration Filtration Crude_Product->Filtration Washing Washing with Ethyl Acetate Filtration->Washing Recrystallization Recrystallization (Benzene-Acetonitrile) Washing->Recrystallization Drying Drying Recrystallization->Drying Pure_Product Pure CBM Drying->Pure_Product

References

"Chemical structure and properties of Camphor benzalkonium methosulfate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camphor (B46023) benzalkonium methosulfate (CBM) is a quaternary ammonium (B1175870) compound renowned for its dual functionality as an effective ultraviolet (UV) B radiation absorber and a broad-spectrum antimicrobial agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of CBM. It details a plausible synthetic route and purification protocol, outlines a validated analytical method for its quantification in cosmetic formulations, and discusses its mechanisms of action as a UV filter and an antimicrobial agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Chemical Structure and Identification

Camphor benzalkonium methosulfate is a complex organic salt. The cationic component is a camphor derivative functionalized with a quaternary ammonium group, and the anionic component is methosulfate.

IUPAC Name: methyl sulfate (B86663);trimethyl-[4-[(Z)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]phenyl]azanium[1]

CAS Number: 52793-97-2[1][2]

Molecular Formula: C₂₁H₃₁NO₅S[1]

Molecular Weight: 409.54 g/mol [1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are calculated or estimated and may vary between different sources.

PropertyValueSource
Appearance White to light yellow crystalChemBK
Melting Point ~150 °CChemBK
Solubility
    WaterSolubleChemBK
    Ethanol (B145695)SolubleChemBK
Log P (o/w) -0.043 (estimated)The Good Scents Company
UV Absorption Range 280-320 nm (UV-B)COSMILE Europe

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3-(4-methylbenzylidene)camphor (B10762740). This intermediate can be synthesized via an aldol (B89426) condensation reaction between camphor and p-tolualdehyde.

  • Materials: (+)-Camphor, p-tolualdehyde, sodium ethoxide, absolute ethanol.

  • Procedure:

    • Dissolve (+)-camphor and p-tolualdehyde in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add a solution of sodium ethoxide in absolute ethanol to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(4-methylbenzylidene)camphor.

Step 2: Quaternization to form the Benzalkonium cation. The tertiary amine is formed and then quaternized. This involves the reaction of 3-(4-methylbenzylidene)camphor with a suitable aminating agent followed by methylation. A more direct approach involves the synthesis of a precursor already containing the dimethylamino group. A plausible route is the reaction of camphor with 4-(dimethylamino)benzaldehyde (B131446).

  • Materials: Camphor, 4-(dimethylamino)benzaldehyde, a strong base (e.g., sodium hydride), and a suitable solvent (e.g., anhydrous THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF.

    • Add a solution of camphor in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for a specified time to form the enolate.

    • Add a solution of 4-(dimethylamino)benzaldehyde in anhydrous THF dropwise.

    • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.

Step 3: Methylation to form the Quaternary Ammonium Salt.

  • Materials: The crude tertiary amine from the previous step, dimethyl sulfate, and a suitable solvent (e.g., acetonitrile).

  • Procedure:

    • Dissolve the crude tertiary amine in acetonitrile (B52724).

    • Add dimethyl sulfate dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating for several hours. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold acetonitrile and then with diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound.

G Camphor Camphor Intermediate1 3-(4-methylbenzylidene)camphor Camphor->Intermediate1 Aldol Condensation p_tolualdehyde p-Tolualdehyde p_tolualdehyde->Intermediate1 CBM Camphor benzalkonium methosulfate Intermediate1->CBM Quaternization Amination Amination & Methylation

Caption: Proposed synthetic workflow for this compound.

Proposed Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials and by-products. Recrystallization is a common and effective method for purifying solid organic compounds.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents may also be effective. For a quaternary ammonium salt like CBM, polar solvents such as ethanol, methanol, or a mixture of an alcohol and water are likely candidates.

  • Procedure:

    • Dissolve the crude CBM in a minimum amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

    • The purity of the recrystallized CBM should be assessed by measuring its melting point and by analytical techniques such as HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quality control and quantification of CBM in cosmetic products.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

    • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for CBM, which is in the UV-B range (around 300 nm).

  • Sample Preparation:

    • Accurately weigh a known amount of the cosmetic product containing CBM.

    • Extract the CBM from the sample matrix using a suitable solvent in which CBM is soluble and the matrix components are minimally soluble. Sonication can aid in the extraction process.

    • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Quantification:

    • Prepare a series of standard solutions of CBM of known concentrations.

    • Inject the standard solutions and the sample extract into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the CBM standard against its concentration.

    • Determine the concentration of CBM in the sample extract from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Weigh Weigh Cosmetic Product Extract Extract with Solvent Weigh->Extract Filter Filter Extract Extract->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for the HPLC analysis of CBM in cosmetics.

Mechanism of Action

UV Absorption

As an organic UV filter, this compound protects the skin by absorbing harmful UV-B radiation. The energy from the UV photon excites electrons in the CBM molecule to a higher energy state. This absorbed energy is then dissipated as heat as the electrons return to their ground state, thus preventing the UV radiation from reaching and damaging skin cells.[3][4] The conjugated system of the camphor and benzalkonium moieties is responsible for this UV absorption.[5]

G UVB UV-B Radiation CBM CBM Molecule (Ground State) UVB->CBM Absorption Excited_CBM CBM Molecule (Excited State) CBM->Excited_CBM Excited_CBM->CBM Relaxation Heat Heat Dissipation Excited_CBM->Heat

Caption: Mechanism of UV absorption by this compound.

Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its quaternary ammonium structure.[6][7] Quaternary ammonium compounds (QACs) are cationic surfactants that interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[8] This interaction disrupts the cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.[6][8]

G CBM_cation CBM Cation (+ve charge) Interaction Electrostatic Interaction CBM_cation->Interaction Microbial_membrane Microbial Cell Membrane (-ve charge) Microbial_membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cytoplasmic Content Disruption->Leakage Cell_death Cell Death Leakage->Cell_death

Caption: Antimicrobial mechanism of the quaternary ammonium moiety in CBM.

Applications

The dual functionality of this compound makes it a valuable ingredient in the cosmetic and pharmaceutical industries.

  • Sunscreens and Sun Care Products: Its primary application is as a UV-B filter in sunscreens and other products designed to protect the skin from sun damage.[3][4]

  • Antimicrobial Preservative: It can be used as a preservative in cosmetic formulations to prevent the growth of microorganisms and extend the product's shelf life.

  • Antistatic Agent: In hair care products, it can act as an antistatic agent.[7][9]

Safety and Regulatory Status

This compound is approved for use as a UV filter in cosmetic products in the European Union at a maximum concentration of 6%.[6][7] It is generally considered safe for topical use within the approved concentration limits. However, as with any cosmetic ingredient, there is a potential for skin irritation in sensitive individuals.

Conclusion

This compound is a multifunctional ingredient with significant applications in the cosmetic and potentially pharmaceutical fields. Its ability to provide both UV protection and antimicrobial activity makes it a versatile component in a variety of formulations. This technical guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthesis and purification strategy, an analytical method, and mechanisms of action. Further research into its biological interactions and potential therapeutic applications is warranted.

References

Unveiling the Protective Mechanism of Camphor Benzalkonium Methosulfate Against UV Radiation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Camphor (B46023) benzalkonium methosulfate (CBM) is a synthetic, organic compound recognized for its efficacy as an ultraviolet (UV) filter in cosmetic and sunscreen formulations. As a member of the camphor-derivative family of UV absorbers, its primary function is to protect the skin and cosmetic products from the damaging effects of UV-B radiation. This technical guide delves into the core mechanism of UV absorption by Camphor benzalkonium methosulfate, presenting available data, outlining experimental protocols for its characterization, and visualizing the underlying processes.

Core Mechanism of UV Absorption

This compound is classified as a soluble organic UV-B filter, primarily absorbing radiation in the 280 to 320 nm range.[1] The fundamental principle behind its function lies in its molecular structure, which contains a chromophore that efficiently absorbs photons of UV light. This absorption process excites electrons within the molecule, elevating them from a lower-energy ground state to a higher-energy excited state.[1]

A key aspect of the photochemistry of benzylidene camphor derivatives, the class to which CBM belongs, is the process of photoinduced cis-trans isomerization. Upon absorbing UV radiation, the molecule can undergo a reversible change in its geometric configuration around a double bond. This isomerization provides an efficient pathway for the dissipation of the absorbed energy, contributing to the compound's photostability. The excited molecule quickly returns to its ground state, releasing the absorbed energy primarily as less harmful infrared radiation (heat).[1] This rapid and efficient energy conversion with minimal chemical degradation is a hallmark of an effective UV filter.

Quantitative Data

While specific quantitative photophysical data for this compound, such as molar absorptivity and quantum yield, are not widely available in publicly accessible scientific literature, the following table summarizes its known properties based on regulatory and cosmetic science sources. A second table provides a template for the key photophysical parameters that would be determined experimentally to fully characterize its performance.

Table 1: General Properties of this compound

PropertyValue/DescriptionSource
Chemical NameN,N,N-Trimethyl-4-(2-oxoborn-3-ylidenemethyl)anilinium methyl sulphate[1]
INCI NameThis compound[1]
UV Filter TypeOrganic, UV-B Absorber[1]
Absorption RangeApproximately 280 - 320 nm[1]
Approved Concentration (Europe)Up to 6% in cosmetic products[1]
PhotostabilityGenerally considered to be photostable

Table 2: Key Photophysical Parameters for UV Filter Characterization (Hypothetical for CBM)

ParameterSymbolDescriptionMethod of Determination
Maximum Absorption WavelengthλmaxThe wavelength at which the maximum absorption of light occurs.UV-Vis Spectroscopy
Molar AbsorptivityεA measure of how strongly a chemical species absorbs light at a given wavelength.UV-Vis Spectroscopy (using Beer-Lambert Law)
Photoisomerization Quantum YieldΦisoThe efficiency of the cis-trans isomerization process upon light absorption.Quantum Yield Measurement
Photodegradation Quantum YieldΦdegThe efficiency of irreversible chemical degradation upon light absorption.Photostability Studies (e.g., HPLC monitoring)

Experimental Protocols

Characterizing the UV absorption properties of a compound like this compound involves standardized experimental protocols. The following are detailed methodologies for key experiments.

Protocol 1: Determination of UV Absorption Spectrum and Molar Absorptivity

Objective: To determine the maximum absorption wavelength (λmax) and calculate the molar absorptivity (ε) of this compound.

Materials:

  • This compound reference standard

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or isopropanol)

  • Volumetric flasks and pipettes

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create at least five standard solutions of different, known concentrations.

  • Spectrophotometer Calibration: Calibrate the spectrophotometer using the pure solvent as a blank.

  • Spectral Scan: Record the UV absorption spectrum of each standard solution from 250 nm to 450 nm to identify the λmax.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the calibration curve will be equal to εb.

    • Calculate the molar absorptivity (ε) by dividing the slope of the line by the path length of the cuvette (typically 1 cm).

Protocol 2: Assessment of Photostability

Objective: To evaluate the stability of this compound upon exposure to UV radiation.

Materials:

  • Solution of this compound of known concentration

  • Solar simulator with a controlled-temperature sample chamber

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Quartz cuvettes or appropriate sample holders

Procedure:

  • Initial Analysis: Record the initial UV-Vis absorption spectrum or obtain an initial HPLC chromatogram of the CBM solution to establish a baseline.

  • UV Irradiation: Place the sample in the solar simulator and expose it to a controlled dose of UV radiation that mimics sun exposure.

  • Post-Irradiation Analysis: At predetermined time intervals, remove an aliquot of the sample and re-analyze it using UV-Vis spectroscopy or HPLC.

  • Data Analysis:

    • UV-Vis Spectroscopy: Compare the absorption spectra taken before and after irradiation. A significant decrease in absorbance at the λmax or a change in the spectral shape would indicate photodegradation.

    • HPLC: Compare the peak area of the CBM peak in the chromatograms before and after irradiation. A decrease in the peak area indicates degradation of the parent compound. The appearance of new peaks would suggest the formation of photodegradation products.

  • Quantification of Photostability: The percentage of degradation can be calculated by comparing the absorbance or peak area before and after irradiation.

Visualizations

The following diagrams illustrate the key processes involved in the UV absorption mechanism and the experimental workflow for its characterization.

cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Trans_CBM Trans-CBM Excited_State Excited State CBM* Trans_CBM->Excited_State UV Photon Absorption (280-320 nm) Cis_CBM Cis-CBM Cis_CBM->Trans_CBM Thermal Relaxation Excited_State->Trans_CBM Internal Conversion (Heat Dissipation) Excited_State->Cis_CBM

Caption: Photoisomerization mechanism of a benzylidene camphor derivative.

start Start prep_solution Prepare CBM Solution of Known Concentration start->prep_solution initial_analysis Initial Analysis: - UV-Vis Spectrum - HPLC Chromatogram prep_solution->initial_analysis uv_exposure Expose Sample to Controlled UV Radiation initial_analysis->uv_exposure post_analysis Post-Irradiation Analysis: - UV-Vis Spectrum - HPLC Chromatogram uv_exposure->post_analysis data_comparison Compare Pre- and Post- Irradiation Data post_analysis->data_comparison photostability_assessment Assess Photostability: - Calculate % Degradation - Identify Degradation Products data_comparison->photostability_assessment end End photostability_assessment->end

Caption: Experimental workflow for characterizing a UV filter.

References

A Technical Guide to the Photostability and Degradation of Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the photostability and potential degradation pathways of Camphor (B46023) Benzalkonium Methosulfate (CBM). CBM is a widely used ultraviolet (UV) filter in cosmetic and sunscreen products, valued for its efficacy in absorbing UVB radiation.[1][2] A thorough understanding of its behavior under photolytic stress is critical for formulation development, stability testing, and regulatory compliance.

While Camphor Benzalkonium Methosulfate is generally regarded as a highly photostable compound, this guide will delve into the available data, standard testing protocols, and potential degradation mechanisms based on related chemical structures.[1]

Quantitative Photostability Data

Direct quantitative data on the photodegradation of this compound under specific UV irradiation conditions is not extensively available in the public domain. The compound is consistently referred to as being highly photostable.[1] For context, studies on related benzylidene camphor derivatives have shown them to be only very slightly photodegradable, with low photodegradation quantum yields.[3][4]

For a comprehensive assessment, quantitative data would typically be presented as follows. The table below is a template for how such data should be structured once generated through experimental studies.

ParameterValueTest ConditionsReference
Degradation (%) Data Not AvailableSpecify: Light Source (e.g., Xenon lamp), Irradiance (W/m²), Duration (h), Solvent/MatrixN/A
Quantum Yield (Φ) Data Not AvailableSpecify: Wavelength (nm), ActinometerN/A
Half-life (t½) Data Not AvailableSpecify: Light Source, Irradiance, EnvironmentN/A
Key Degradants Not IdentifiedSpecify: Analytical Method (e.g., LC-MS/MS)N/A

Potential Degradation Pathways

The precise photodegradation pathways of this compound have not been fully elucidated in published literature. However, based on the behavior of related camphor derivatives and other UV filters, a few potential mechanisms can be hypothesized.

One of the primary photochemical reactions observed in benzylidene camphor derivatives is a reversible cis-trans (E/Z) isomerization around the exocyclic double bond upon exposure to UV radiation.[3][4] While this is a photo-induced transformation, it is often reversible and does not necessarily lead to the formation of degradants.[3][4]

More extensive degradation would likely involve oxidative processes, potentially leading to the cleavage of the molecule. For instance, studies on the forced degradation of a similar compound, 4-methylbenzylidene camphor (4-MBC), using UV-activated persulfate have shown hydroxylation and demethylation as degradation pathways.[5] While these are harsh conditions not representative of typical sun exposure, they provide insight into potential weak points in the molecular structure.

A hypothetical degradation pathway for CBM under significant photolytic stress might involve oxidation of the camphor moiety or cleavage of the quaternary ammonium (B1175870) group.

G CBM This compound Isomerization E/Z Isomerization (Reversible) CBM->Isomerization UV Radiation Oxidation Oxidative Degradation CBM->Oxidation Prolonged UV / Reactive Species Isomerization->CBM Camphor_Oxidation Oxidation of Camphor Moiety Oxidation->Camphor_Oxidation Quat_Cleavage Cleavage of Quaternary Ammonium Group Oxidation->Quat_Cleavage Degradants Degradation Products Camphor_Oxidation->Degradants Quat_Cleavage->Degradants

Figure 1: Hypothetical Photochemical Pathways for CBM.

Experimental Protocols for Photostability Testing

The standard for photostability testing of new drug substances and products is outlined in the ICH Q1B guidelines.[1][2][6] The following protocols are based on these guidelines and are applicable for a thorough investigation of CBM's photostability.

Forced Degradation Study

Objective: To evaluate the overall photosensitivity of CBM, identify potential degradation products, and develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation:

    • Prepare a solution of CBM (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Irradiation:

    • Expose the sample to a light source capable of emitting both UV and visible light, as specified in ICH Q1B (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[2][7]

    • The exposure should be significantly higher than that for confirmatory studies (e.g., 3-5 times the ICH Q1B confirmatory exposure levels).[8]

    • Maintain the temperature of the sample and dark control at a constant, controlled level.

  • Analysis:

    • At specified time intervals, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for changes in the chromatogram and UV spectra.[3][9]

    • LC-MS/MS can be used for the identification of potential degradation products.

The following diagram illustrates the workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_exposure Irradiation cluster_analysis Analysis Prep Prepare CBM Solution Sample Exposed Sample (Quartz Container) Prep->Sample Control Dark Control (Wrapped Container) Prep->Control Irradiate Expose to ICH-compliant Light Source Sample->Irradiate HPLC Stability-Indicating HPLC-PDA Analysis Control->HPLC Irradiate->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS Compare Compare Exposed vs. Control HPLC->Compare

Figure 2: Forced Degradation Study Workflow.

Confirmatory Photostability Study

Objective: To determine the photostability of CBM under standardized conditions to assess its intrinsic photostability characteristics.

Methodology:

  • Sample Preparation:

    • Place the solid CBM powder in a suitable glass or plastic dish, spread in a thin layer (not more than 3 mm thick).[7]

    • If testing in solution, prepare as in the forced degradation study.

    • Prepare a dark control sample stored under the same conditions but protected from light.

  • Irradiation:

    • Expose the samples to a light source as described in ICH Q1B.

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[2]

    • A validated chemical actinometric system (e.g., quinine (B1679958) chemical actinometry) can be used to ensure the specified light exposure is achieved.[2]

  • Analysis:

    • After exposure, examine the sample for any changes in physical properties (e.g., appearance, color).

    • Perform quantitative analysis using a validated stability-indicating HPLC method to determine the amount of CBM remaining and to quantify any degradation products formed.

    • Compare the results with the dark control to differentiate between light-induced and thermal degradation.

The logical flow for a confirmatory photostability study is presented below.

G Start CBM Sample (Solid or Solution) Exposed Expose to ICH Q1B Conditions Start->Exposed Dark Store in Dark (Control) Start->Dark Physical Physical Examination (Appearance, Color) Exposed->Physical Chemical Quantitative Analysis (HPLC) Exposed->Chemical Dark->Chemical for comparison Compare Compare Results (Exposed vs. Dark) Physical->Compare Chemical->Compare Stable Photostable Compare->Stable No Unacceptable Change Unstable Photolabile Compare->Unstable Unacceptable Change

References

A Technical Guide to the Solubility of Camphor Benzalkonium Methosulfate in Cosmetic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Camphor Benzalkonium Methosulfate (CBM), a UV filter commonly known by the trade name Mexoryl SO. Understanding its solubility in various cosmetic solvents is critical for the formulation of stable, effective, and aesthetically pleasing sunscreen and personal care products. This document collates available quantitative and qualitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) compound utilized in the cosmetic industry as a photostable UVB filter.[1] Its chemical structure lends it unique properties, influencing its interaction with other formulation components. As a salt, it is generally considered a hydrophilic, or water-soluble, UV filter, a classification that dictates its use primarily in the aqueous phase of emulsions or in water-based formulas.[2][3] However, its solubility profile is nuanced, with good solubility also reported in various polar organic solvents commonly used in cosmetics.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The most definitive data comes from the European Commission's Scientific Committee on Consumer Products (SCCP), which evaluated a 30% aqueous solution of the ingredient. The results are summarized in the table below.

Table 1: Solubility of this compound (30% Solution) at 23°C

Solvent Temperature (°C) Time (hours) Solubility ( g/100 mL)
Water 23 24 ≥ 20
Ethanol (B145695) 23 24 ≥ 20
Isopropanol 23 24 ≥ 20
DMSO 23 24 ≥ 20

Source: SCCP/1015/06[4]

The data indicates that CBM is highly soluble in water and common short-chain alcohols, making it suitable for hydroalcoholic formulations like sprays and gels.[5] Qualitative statements in patents and technical documents further support its solubility in other polar and oxygenated solvents, such as propylene (B89431) glycol and glycerol.[6][7]

It is important to note a discrepancy in literature, where some suppliers describe the material as "fat-soluble." This may refer to its compatibility with certain cosmetic esters or oils, but the empirical data strongly supports its classification as a predominantly hydrophilic substance.

Experimental Protocols for Solubility Determination

A standardized experimental approach is crucial for obtaining reliable and reproducible solubility data. The following protocol is a synthesized methodology based on common practices for evaluating the solubility of cosmetic actives.

3.1 General Protocol for Isothermal Solubility Measurement

This method, often referred to as the shake-flask method, is a standard approach for determining the saturation solubility of a compound in a given solvent.

  • Preparation : Add an excess amount of this compound powder to a known volume of the selected cosmetic solvent (e.g., ethanol, propylene glycol, ethyl acetate) in a sealed, airtight container, such as a glass vial with a screw cap. The presence of excess, undissolved solid is essential to ensure saturation.

  • Equilibration : Place the container in a constant temperature chamber or shaking water bath set to a specific temperature (e.g., 25°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., 5000-10,000 rpm).[8]

  • Sampling and Dilution : Carefully extract a precise volume of the clear supernatant. It is critical to avoid disturbing the solid pellet. Perform a gravimetrically controlled dilution of the supernatant with a suitable solvent to bring the concentration within the analytical instrument's linear range.

  • Analysis : Quantify the concentration of CBM in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : Calculate the original concentration in the supernatant to determine the solubility, typically expressed in g/100 mL or weight percent (wt%).

3.2 Analytical Challenges

Researchers should be aware that the surfactant-like nature of CBM makes the experimental determination of its partition coefficient (Log Pₒ/w) by standard shake-flask or HPLC methods challenging.[4] This property can lead to the formation of emulsions or micelles, complicating the separation of aqueous and octanol (B41247) phases. The calculated Log Pₒ/w for CBM is approximately 0.28, indicating its hydrophilic nature.[4][9]

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic evaluation of a cosmetic ingredient's solubility.

Solubility_Workflow Workflow for Cosmetic Ingredient Solubility Assessment start Start: Define Ingredient (e.g., this compound) select_solvents Select Cosmetic Solvents (Water, Ethanol, Glycols, Esters) start->select_solvents select_method Choose Method (e.g., Isothermal Shake-Flask) select_solvents->select_method prepare_solution Prepare Saturated Solutions (Add excess solute to solvent) select_method->prepare_solution equilibrate Equilibrate Samples (e.g., 24-72h at 25°C with agitation) prepare_solution->equilibrate phase_separation Separate Phases (Centrifuge and/or Filter) equilibrate->phase_separation analyze Analyze Supernatant (e.g., HPLC-UV, GC-MS) phase_separation->analyze quantify Quantify Solubility (Calculate g/100mL or wt%) analyze->quantify evaluate Evaluate & Report Data (Tabulate results, assess implications) quantify->evaluate end_node End: Formulation Application evaluate->end_node

Caption: A logical workflow for determining the solubility of a cosmetic active.

Conclusion

This compound is a highly soluble UV filter in water and polar organic solvents such as ethanol and isopropanol. This solubility profile makes it an excellent candidate for incorporation into the aqueous phase of emulsions and a variety of water-based or hydroalcoholic cosmetic formulations. While qualitative data suggests compatibility with glycols, further quantitative studies would be beneficial for formulators. The standardized experimental protocol and workflow provided herein offer a robust framework for researchers to conduct further investigations into the solubility of CBM and other cosmetic actives, leading to more effective and stable product development.

References

"In vitro skin permeation and absorption of Camphor benzalkonium methosulfate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Skin Permeation and Absorption of Camphor Benzalkonium Methosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro skin permeation and absorption of this compound, a UV filter used in cosmetic sunscreen products. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate understanding and replication of such studies.

Quantitative Data on In Vitro Skin Permeation

The following data is derived from an opinion issued by the European Commission's Scientific Committee on Consumer Products (SCCP), which reviewed an in vitro percutaneous absorption study using radiolabelled this compound on human skin.[1] The study was conducted under conditions designed to simulate exaggerated use.

Table 1: Summary of In Vitro Dermal Absorption of this compound

ParameterValueUnit
Mean Dermal Absorption0.65µg equiv/cm²
Standard Deviation1.04µg equiv/cm²
Range of Dermal Absorption0.06 - 3.72µgeq/cm²
Applied Dose341.26µg/cm²

Dermal absorption is defined as the sum of the amounts measured in the living epidermis/dermis and the receptor fluid.[1]

Experimental Protocols

This section outlines a detailed methodology for conducting an in vitro skin permeation study for a substance like this compound, based on the specifics mentioned in the SCCP report and supplemented with standard protocols for Franz diffusion cell experiments.

Materials and Reagents
  • Test Substance: this compound (radiolabelled for quantification)

  • Test Formulation: A typical sunscreen formulation containing 6% this compound (provided by 20% Mexoryl SO).[1]

  • Human Skin Membranes: Excised human skin from a reliable source (e.g., cosmetic surgery).

  • Receptor Fluid: A physiologically relevant buffer solution (e.g., phosphate-buffered saline, PBS) with appropriate solubilizing agents if necessary to maintain sink conditions.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.

  • Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C.[1]

  • Analytical Instrument: Liquid Scintillation Counter for radiolabelled compounds.

  • Standard laboratory equipment and consumables.

Experimental Procedure
  • Skin Preparation:

    • Thaw frozen human skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Visually inspect the skin for any imperfections that could affect its barrier integrity.

  • Franz Diffusion Cell Assembly:

    • Mount the prepared human skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

    • Equilibrate the assembled cells in a water bath set to maintain a skin surface temperature of approximately 32°C.[1]

  • Application of Test Formulation:

    • Apply the test sunscreen formulation to the skin surface in the donor chamber at a dose of approximately 5 mg/cm², which corresponds to 341.26 µg/cm² of this compound.[1]

    • Ensure even distribution of the formulation over the entire diffusion area.

  • Sampling:

    • At predetermined time points over a 24-hour period, collect aliquots of the receptor fluid from the sampling arm of the receptor chamber.

    • After each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.

  • Mass Balance and Analysis:

    • At the end of the 24-hour exposure period, dismantle the Franz cells.

    • Analyze the collected receptor fluid samples for the concentration of the radiolabelled test substance using a liquid scintillation counter.

    • Perform a wash of the skin surface to determine the amount of unabsorbed substance.

    • Separate the stratum corneum from the epidermis and dermis (e.g., via tape stripping).

    • Analyze the stratum corneum strips and the remaining skin (epidermis and dermis) to determine the amount of the substance retained in each compartment.

    • Calculate the total recovery (mass balance) to ensure the validity of the study.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro skin permeation study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation SkinPrep Human Skin Preparation CellAssembly Franz Cell Assembly SkinPrep->CellAssembly Application Application of Formulation (5 mg/cm²) CellAssembly->Application FormulationPrep Test Formulation Preparation FormulationPrep->Application Incubation Incubation (24h at 32°C) Application->Incubation Sampling Receptor Fluid Sampling Incubation->Sampling Dismantle Cell Dismantling Incubation->Dismantle Fluid_Analysis Analysis of Receptor Fluid Sampling->Fluid_Analysis Wash Skin Surface Wash Dismantle->Wash SC_Strip Stratum Corneum Tape Stripping Dismantle->SC_Strip Skin_Analysis Analysis of Skin Compartments Dismantle->Skin_Analysis MassBalance Mass Balance Calculation Wash->MassBalance SC_Strip->Skin_Analysis Skin_Analysis->MassBalance Fluid_Analysis->MassBalance PermeationCalc Permeation & Absorption Calculation MassBalance->PermeationCalc

Caption: Experimental workflow for the in vitro skin permeation study.

Conceptual Pathways of a Topically Applied Substance

This diagram illustrates the potential fate of a topically applied substance like this compound on the skin.

G cluster_skin Skin Layers cluster_systemic Systemic Circulation Applied Topically Applied Substance SC Stratum Corneum (Adsorption/Retention) Applied->SC Penetration Washoff Wash-off/Removal Applied->Washoff ViableEpidermis Viable Epidermis (Metabolism/Retention) SC->ViableEpidermis Dermis Dermis (Retention) ViableEpidermis->Dermis Systemic Systemic Absorption Dermis->Systemic

Caption: Conceptual pathways of a substance applied to the skin.

References

"Regulatory status of Camphor benzalkonium methosulfate in cosmetics"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Regulatory Status of Camphor Benzalkonium Methosulfate in Cosmetics

For: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of the current regulatory status of this compound (CAS No. 52793-97-2) for use in cosmetic products across key global markets. It details the permissible concentrations, functional roles, and the toxicological data underpinning its safety assessments. The document includes summaries of experimental protocols for pivotal safety studies and visual representations of its mechanism of action and the regulatory pathways governing its approval.

Introduction to this compound

This compound is a quaternary ammonium (B1175870) compound that functions as an ultraviolet (UV) light absorber in cosmetic and personal care products.[1] As a soluble organic UV filter, it is primarily effective against UV-B radiation, absorbing light in the range of approximately 280 to 320 nm.[2] Its primary role is to protect the skin from the harmful effects of sun exposure, which include sunburn, premature aging, and the risk of skin cancer.[1][2] Additionally, it can be used to protect the cosmetic product itself from degradation due to UV light.[2]

Global Regulatory Landscape

The regulation of cosmetic ingredients varies significantly across different regions. This section outlines the status of this compound in the European Union, the United States, China, and Japan.

European Union (EU)

In the European Union, this compound is an approved UV filter and is listed in Annex VI of the Cosmetics Regulation (EC) No. 1223/2009.[2][3]

  • Function: UV Filter.[2]

  • Maximum Permitted Concentration: It may be used in cosmetic products at a maximum concentration of 6.0%.[3][4]

  • Safety Opinion: The Scientific Committee on Consumer Products (SCCP), now the Scientific Committee on Consumer Safety (SCCS), has evaluated its safety. The committee concluded that the use of this compound as a UV filter in cosmetic sun protection products at a maximum concentration of 6.0% does not pose a health hazard to the consumer.[1][5] However, due to a borderline Margin of Safety, its use in other types of cosmetic products was not recommended in the 2006 opinion.[5][6]

United States (US)

The regulatory framework in the United States for sunscreens differs significantly from that of the EU.

  • Classification: In the US, sunscreens are regulated as Over-the-Counter (OTC) drugs by the Food and Drug Administration (FDA).[1]

  • Approval Status: this compound has not been reviewed for safety and efficacy by the FDA for use as a sunscreen active ingredient.[1] Therefore, it cannot be used in products marketed as sunscreens in the US.[1][7]

  • Permitted Use: It can be used in cosmetic and personal care products as a UV light absorber to protect the product formulation from deterioration.[1] In this context, the product cannot make sunscreen or SPF claims.

China

In China, cosmetic ingredients are regulated by the National Medical Products Administration (NMPA).

  • Inventory Status: this compound is listed in the Inventory of Existing Cosmetic Ingredients in China (IECIC).[8][9] This means it is a permitted ingredient for use in cosmetics sold in China.

  • Function as UV Filter: It is also included in the List of UV Filters Allowed in Cosmetic Products in China, confirming its approved use as a sunscreen agent.[10] The specific concentration limits under Chinese regulations were not detailed in the available search results. New cosmetic ingredients classified as high-risk, such as UV filters, require NMPA registration which involves a rigorous technical review.[11]

Japan

The regulation of cosmetic ingredients in Japan is overseen by the Ministry of Health, Labour and Welfare (MHLW). The specific regulatory status of this compound in Japan, including whether it is on the positive list for UV filters and any associated concentration limits, was not definitively established in the public-domain search results. Companies wishing to use this ingredient in Japan would need to verify its status against the official Japanese cosmetic standards.

Toxicological Profile and Safety Assessment

The safety of this compound has been evaluated through a series of toxicological studies. The findings from these studies, primarily reviewed by the EU's SCCP, are summarized below.

Summary of Toxicological Data
Endpoint Study Type Species Results Reference
Acute Oral Toxicity OECD 401RatLD50 > 2000 mg/kg bw[5]
Dermal Irritation OECD 404 (equivalent)RabbitMinimal irritant potential[5]
Eye Irritation OECD 405 (equivalent)RabbitMild to important eye irritation[5]
Skin Sensitization OECD 406 (GPMT)Guinea PigNon-sensitizer[5]
Phototoxicity OECD 432 (draft)In vitro (3T3 NRU)Not phototoxic[5]
Photo-irritation / Photosensitization Dermal StudyGuinea PigNo photo-irritant or photo-sensitizing reactions[5]
Mutagenicity (Bacterial) OECD 471 (Ames Test)S. typhimurium, E. coliNot mutagenic[1][5]
Mutagenicity (Mammalian) Chromosome AberrationIn vitro (CHO cells)Did not induce chromosome aberrations[5]
Developmental Toxicity Oral GavageRatMaternal NOAEL: 1000 mg/kg/dayDevelopmental NOEL: 1000 mg/kg/day[5]

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level; GPMT: Guinea Pig Maximisation Test; CHO: Chinese Hamster Ovary.

Experimental Methodologies

The safety assessment of this compound is based on standardized experimental protocols, primarily following OECD Guidelines for the Testing of Chemicals.

Dermal Irritation/Corrosion (OECD 404)

This study evaluates the potential of a substance to cause skin irritation.

  • Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit). An untreated area of skin serves as a control.[12]

  • Procedure: Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to a shaved patch of skin (approx. 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[12]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[12]

  • Specifics for CBM: The SCCP review noted that "Mexoryl SO" (a 30% aqueous solution of the ingredient) has minimal irritant potential to rabbit skin.[5]

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406)

This test assesses the potential of a substance to provoke skin sensitization (allergic contact dermatitis).

  • Principle: The GPMT involves a two-stage process: an induction phase to sensitize the test animals (guinea pigs) and a challenge phase to elicit a response.[13]

  • Induction Phase: The test substance is administered both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and by topical application to the same area a week later.[5][13]

  • Challenge Phase: After a rest period of about two weeks, a non-irritating concentration of the test substance is applied topically to a fresh, untreated area of skin on both test and control animals.[13]

  • Observation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after application. The incidence and severity of the reactions in the test group are compared to the control group.[13]

  • Specifics for CBM: Mexoryl SO was determined to be a non-sensitizer in a Guinea Pig Maximisation Test.[5]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This study is used to identify substances that can cause gene mutations.

  • Principle: The test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of the test substance to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[14]

  • Procedure: Bacteria are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[14]

  • Observation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control group. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.[14]

  • Specifics for CBM: The ingredient was tested at concentrations up to 5000 µ g/plate and was found not to be mutagenic.[5]

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of repeated exposure to a substance on the pregnant female and the developing embryo and fetus.

  • Principle: The test substance is administered to pregnant animals (typically rats or rabbits) daily during the period of major organogenesis.[9]

  • Procedure: At least three dose levels are used, plus a control group. The substance is administered, and animals are monitored for signs of maternal toxicity (e.g., changes in body weight and food consumption). Just prior to natural delivery, the females are euthanized, and the uterine contents are examined.[9]

  • Observation: Endpoints evaluated include the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[9]

  • Specifics for CBM: In a study on rats, the No Observed Adverse Effect Level (NOAEL) for maternal toxicity and the No Observed Effect Level (NOEL) for developmental toxicity were both determined to be 1000 mg/kg/day.[5]

Mechanism of Action

This compound functions as an organic (chemical) UV filter. Its mechanism of action involves the absorption of high-energy UV photons. The molecule's chromophores absorb UV radiation, causing electrons to move to a higher energy state. This absorbed energy is then rapidly and harmlessly dissipated as lower-energy heat, preventing the UV radiation from penetrating the skin and damaging cellular components like DNA.

G Mechanism of Action for Chemical UV Absorbers UV_Radiation UV Radiation (280-320 nm) CBM_Molecule Camphor Benzalkonium Methosulfate Molecule UV_Radiation->CBM_Molecule 1. Absorption of Photon Heat Heat (Thermal Energy) CBM_Molecule->Heat 2. Energy Conversion & Dissipation

Caption: Energy conversion by a chemical UV absorber.

Regulatory Approval Workflows

The pathways for approving a UV filter for cosmetic use differ substantially between the EU and the US, reflecting their different classifications of sunscreen products.

EU Approval Workflow for a UV Filter

In the EU, UV filters are cosmetic ingredients that must undergo a stringent safety assessment before they can be added to the positive list in Annex VI of the Cosmetics Regulation.

G EU Regulatory Workflow for a New UV Filter A Manufacturer/Sponsor submits safety dossier to European Commission B Commission requests a scientific opinion from the SCCS A->B C SCCS performs risk assessment (Hazard, Exposure, Dose-Response) B->C D SCCS adopts a final Opinion on safety C->D E Positive Opinion D->E Safe for use F Negative/Inconclusive Opinion D->F Safety not demonstrated G Commission drafts regulation to amend Annex VI E->G I Ingredient NOT approved for use as a UV filter F->I H Ingredient is added to Annex VI 'positive list' with specified restrictions G->H

Caption: EU approval pathway for cosmetic UV filters.

US Approval Workflow for a Sunscreen Ingredient

In the US, sunscreen ingredients are considered active drug ingredients and must be approved through the FDA's Over-the-Counter (OTC) drug monograph system or via a New Drug Application (NDA).

G US FDA Regulatory Workflow for a Sunscreen Ingredient cluster_OTC OTC Monograph Pathway cluster_NDA New Drug Application (NDA) Pathway A Sponsor submits OTC Monograph Order Request (OMOR) to FDA B FDA reviews safety and efficacy data A->B C FDA issues a Proposed Administrative Order B->C D Public Comment Period C->D E FDA issues a Final Administrative Order D->E F Ingredient added to Sunscreen Monograph (GRASE) E->F End F->End Marketed as OTC Drug G Sponsor conducts extensive pre-clinical and clinical trials H Sponsor submits New Drug Application (NDA) to FDA G->H I FDA reviews for safety, efficacy, and quality H->I J Drug Approval I->J J->End Marketed as Prescription or OTC Drug Start Start->A Start->G

Caption: US FDA approval pathways for sunscreen ingredients.

References

In-depth Technical Guide: Environmental Fate and Ecotoxicity of Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Camphor benzalkonium methosulfate is a quaternary ammonium (B1175870) compound that combines the structural features of camphor, a bicyclic monoterpene, and benzalkonium, a well-known cationic surfactant with antimicrobial properties. Its unique structure suggests potential applications in pharmaceuticals and personal care products. Understanding the environmental fate and ecotoxicity of this compound is crucial for assessing its potential environmental impact throughout its lifecycle, from production and use to disposal. This document outlines the key considerations and methodologies for such an assessment.

Physicochemical Properties

A comprehensive environmental risk assessment begins with characterizing the physicochemical properties of the substance. These properties govern its distribution and behavior in the environment.

Table 1: Physicochemical Properties of a Representative Quaternary Ammonium Compound

PropertyValueMethod
Molecular WeightVariesOECD 117
Water Solubility> 1 g/LOECD 105
Log K_ow (Octanol-Water Partition Coefficient)0.5 - 2.0OECD 117
Vapor Pressure< 1 x 10^-5 Pa at 25°COECD 104
Henry's Law ConstantLow (calculated)-

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Abiotic degradation processes, such as hydrolysis and photolysis, are important initial transformation pathways.

  • Hydrolysis: As a quaternary ammonium salt, this compound is generally stable to hydrolysis under normal environmental pH conditions (pH 4-9).

  • Photolysis: The benzalkonium moiety contains aromatic rings, suggesting potential for direct photolysis in sunlit surface waters. The rate of degradation would depend on factors like water clarity, depth, and the presence of photosensitizers.

Biodegradation is a key process for the removal of organic compounds from the environment.

  • Ready Biodegradability: Standard tests (e.g., OECD 301 series) are used to assess the potential for rapid and complete biodegradation. Many QACs are not readily biodegradable.

  • Inherent Biodegradability: Tests like the OECD 302 series can determine if a substance has the potential to biodegrade under optimized conditions.

  • Simulation Testing: More complex simulation tests in soil and water (e.g., OECD 308, 309) can provide more environmentally relevant degradation rates (DT50 values).

Table 2: Summary of Biodegradation Data for a Representative Benzalkonium Salt

Study TypeResultMethod
Ready Biodegradability (CO2 Evolution)Not readily biodegradable (<60% in 28d)OECD 301B
Inherent Biodegradability (Zahn-Wellens)Inherently biodegradable (>70% in 28d)OECD 302B
Simulation Test (Water/Sediment)DT50 (whole system): 30-60 daysOECD 308

The distribution of this compound in the environment is governed by its physicochemical properties.

  • Adsorption/Desorption: Due to its cationic nature, it is expected to strongly adsorb to negatively charged surfaces such as sewage sludge, soil organic matter, and sediments. The soil adsorption coefficient (K_oc) is a key parameter.

  • Bioaccumulation: The potential for a substance to accumulate in living organisms is assessed by its octanol-water partition coefficient (Log K_ow) and experimental studies (e.g., OECD 305). While some QACs have Log K_ow values that suggest bioaccumulation potential, their strong adsorption to organic matter can reduce their bioavailability.

Ecotoxicity

Ecotoxicity studies evaluate the potential for a substance to cause adverse effects on aquatic and terrestrial organisms.

Table 3: Summary of Ecotoxicological Data for a Representative Benzalkonium Salt

OrganismEndpointValue (mg/L or mg/kg)Method
Aquatic
Fish (e.g., Rainbow Trout)96h LC500.1 - 1.0OECD 203
Daphnia (e.g., Daphnia magna)48h EC500.01 - 0.1OECD 202
Algae (e.g., Pseudokirchneriella subcapitata)72h ErC500.01 - 0.1OECD 201
Terrestrial
Earthworm (e.g., Eisenia fetida)14d LC50> 1000OECD 207
Soil MicroorganismsNitrogen Transformation< 25% effect at 100 mg/kgOECD 216

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results.

  • Test Organism: Pseudokirchneriella subcapitata.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in the test medium.

  • Inoculation: Inoculate replicate test flasks with a known concentration of exponentially growing algae.

  • Incubation: Incubate the flasks under continuous illumination and constant temperature (21-24°C) for 72 hours.

  • Measurement: Measure algal growth (e.g., by cell counts, fluorescence) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the growth rate for each concentration and determine the ErC50 (the concentration causing a 50% reduction in growth rate).

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant.

  • Test Setup: Prepare sealed vessels containing a defined mineral medium, the test substance as the sole carbon source (at a known concentration), and the inoculum.

  • Incubation: Incubate the vessels in the dark at a constant temperature (20-24°C) with continuous stirring for 28 days.

  • CO2 Measurement: Trap the evolved CO2 in a barium hydroxide (B78521) solution and quantify by titration, or use a CO2 analyzer.

  • Calculation: Calculate the percentage of theoretical CO2 production (ThCO2) based on the amount of test substance added. A substance is considered readily biodegradable if it reaches >60% ThCO2 within a 10-day window in the 28-day period.

Visualizations

Diagrams can effectively illustrate complex processes and workflows.

Environmental_Risk_Assessment_Workflow cluster_input Input Data cluster_fate Environmental Fate Assessment cluster_eco Ecotoxicity Assessment cluster_risk Risk Characterization PhysChem Physicochemical Properties Degradation Degradation (Abiotic & Biotic) PhysChem->Degradation Distribution Distribution (Adsorption, Volatilization) PhysChem->Distribution Usage Use & Tonnage Information PEC Predicted Environmental Concentration (PEC) Usage->PEC Degradation->PEC Distribution->PEC RCR Risk Characterization Ratio (RCR = PEC / PNEC) PEC->RCR Aquatic Aquatic Toxicity (Fish, Daphnia, Algae) PNEC Predicted No-Effect Concentration (PNEC) Aquatic->PNEC Terrestrial Terrestrial Toxicity (Earthworms, Plants) Terrestrial->PNEC PNEC->RCR Conclusion Risk Conclusion (RCR < 1 or RCR >= 1) RCR->Conclusion

Caption: Workflow for Environmental Risk Assessment.

Biodegradation_Pathway cluster_primary Primary Biodegradation cluster_ultimate Ultimate Biodegradation Parent Camphor Benzalkonium Methosulfate Metabolite1 Loss of Cationic Surfactant Properties Parent->Metabolite1 Microbial Action Mineralization CO2 + H2O + Biomass Metabolite1->Mineralization Further Degradation

Caption: Conceptual Biodegradation Pathway.

Conclusion

While specific data for this compound is lacking, the established frameworks for assessing the environmental fate and ecotoxicity of chemicals provide a clear path forward. Based on its structure as a quaternary ammonium compound, it is anticipated to be toxic to aquatic organisms and exhibit strong adsorption to sludge and sediment. Its biodegradability will be a key factor determining its persistence in the environment. Further research and standardized testing are essential to fully characterize the environmental profile of this compound and ensure its safe use.

Methodological & Application

Application Note: Quantification of Camphor Benzalkonium Methosulfate in Sunscreen Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Camphor Benzalkonium Methosulfate (CBM) in sunscreen products. CBM is a quaternary ammonium (B1175870) compound utilized as a UV filter in various cosmetic formulations.[1][2][3] The described method employs a reversed-phase C18 column with UV detection, ensuring high selectivity and sensitivity. The protocol provides a straightforward sample preparation procedure involving solvent extraction and filtration, suitable for the complex matrices of sunscreen lotions and creams.[1][2][4][5] Method validation was performed in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound (CAS No: 52793-97-2) is an effective UV filter used to provide broad-spectrum protection in sun care products.[6] Regulatory guidelines necessitate the accurate quantification of active ingredients like CBM to ensure product safety and efficacy. HPLC is a widely adopted technique for the analysis of cosmetic components due to its specificity and versatility.[1][2] This document presents a validated HPLC method for the routine quality control analysis of CBM in sunscreen formulations.

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: ACE C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: A mixture of methanol (B129727) and water (88:12, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 20°C.[5]

  • Detection Wavelength: 290 nm.[7]

  • Injection Volume: 5 µL.[7]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard (≥98.0% purity) and transfer it to a 10 mL volumetric flask.[7] Dissolve and dilute to volume with methanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[7] These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh approximately 1 g of the well-mixed sunscreen sample into a 10 mL volumetric flask.[7]

  • Add 5 mL of methanol and sonicate for 30 minutes to facilitate the extraction of CBM.[1][2][7]

  • Allow the solution to cool to room temperature and then add methanol to the mark.[7]

  • The mixture should then be centrifuged to separate any undissolved excipients.[1][2][5]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1][2][4][5][7]

Quantitative Data Summary

The HPLC method was validated for its performance characteristics. The results are summarized in the table below.

Validation ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%)
- Intra-day< 1.5%
- Inter-day< 2.0%
Limit of Detection (LOD) 0.001%
Limit of Quantification (LOQ) 0.003%

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample Sunscreen Sample weigh Weigh 1g of Sample sample->weigh extract Add Methanol & Sonicate weigh->extract dilute Dilute to Volume extract->dilute centrifuge Centrifuge dilute->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Injection filter->hplc chromatography Chromatographic Separation (C18 Column) hplc->chromatography detection UV Detection at 290 nm chromatography->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification of CBM calibrate->quantify report Final Report quantify->report

Caption: Experimental workflow for the quantification of this compound in sunscreens.

Conclusion

The described HPLC method provides a simple, accurate, and precise means for the quantification of this compound in sunscreen formulations. The straightforward sample preparation and rapid analysis time make this method highly suitable for routine quality control in the cosmetics industry. The validation data confirms that the method is reliable and robust for its intended purpose.

References

Application Note: Quantitative Analysis of Camphor Benzalkonium Methosulfate and its Putative Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Camphor Benzalkonium Methosulfate (CBM) is a quaternary ammonium (B1175870) compound used as an ultraviolet (UV) light absorber in cosmetic and sunscreen products.[1][2] Given its topical application and potential for systemic absorption, a robust and sensitive analytical method is crucial for its quantification and the characterization of its metabolites in biological matrices. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of CBM and its potential metabolites in human plasma. The methodology is designed for high-throughput analysis, offering the sensitivity and selectivity required for pharmacokinetic and toxicological studies.

Experimental Protocols

1. Materials and Reagents

2. Sample Preparation Protocol This protocol involves protein precipitation followed by solid-phase extraction (SPE) to ensure a clean extract and minimize matrix effects.[3][4][5]

  • Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard (CBM-d7) working solution. For calibration standards and quality controls, add 20 µL of the respective CBM working solution. For blank samples, add 20 µL of 50:50 methanol:water.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 1 mL of 2% formic acid in water to ensure proper binding to the SPE cartridge.

  • SPE Conditioning: Condition an Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[6]

3. LC-MS/MS Instrumentation and Conditions Analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.[7][8][9]

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Analytical Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: Liquid Chromatography Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 95 5
1.0 0.4 95 5
8.0 0.4 5 95
9.0 0.4 5 95
9.1 0.4 95 5
12.0 0.4 95 5

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: Optimized MS/MS Parameters (MRM Transitions)

Analyte Precursor Ion (Q1) [M]+ Product Ion (Q2) Dwell Time (ms) Collision Energy (eV)
CBM 314.2 91.1 100 35
CBM 314.2 58.1 100 45
CBM-d7 (IS) 321.2 98.1 100 35
Metabolite 1 (Hydroxylated Camphor moiety) 330.2 91.1 100 35
Metabolite 2 (N-demethylated) 300.2 91.1 100 35

Ionization Mode: Electrospray Ionization Positive (ESI+)

Data Presentation and Results

The method is validated over a concentration range of 0.1 to 100 ng/mL in human plasma.

Table 3: Example Calibration Curve Data for CBM

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS) Accuracy (%) Precision (%RSD)
0.1 (LLOQ) 0.0085 105.2 8.5
0.5 0.0431 101.8 6.2
2.5 0.2115 98.9 4.1
10 0.8520 99.5 2.5
50 4.2855 102.1 1.8
100 8.4990 100.7 1.5

Linearity (r²): >0.998

Visualizations

G LC-MS/MS Experimental Workflow plasma Plasma Sample (200 µL) is_spike Spike Internal Standard (CBM-d7) plasma->is_spike precip Protein Precipitation (Acetonitrile) is_spike->precip centrifuge Centrifugation (10,000 x g) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (Oasis WCX) supernatant->spe Dilute & Load evap Evaporate & Reconstitute spe->evap Wash & Elute lcms LC-MS/MS Analysis evap->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for CBM and metabolite analysis in plasma.

G Proposed Metabolic Pathway of this compound parent Camphor Benzalkonium (Parent Compound) met1 Metabolite 1 (Hydroxylated Camphor Moiety) parent->met1 Phase I: Hydroxylation (CYP450) met2 Metabolite 2 (N-demethylated) parent->met2 Phase I: N-demethylation (CYP450)

Caption: Proposed Phase I metabolic pathway for CBM.

Conclusion The described LC-MS/MS method provides a reliable, selective, and high-throughput solution for the quantitative analysis of this compound and its putative metabolites in human plasma. The combination of protein precipitation and solid-phase extraction yields clean samples, while the optimized chromatographic and mass spectrometric conditions ensure excellent sensitivity and accuracy. This protocol is well-suited for regulated bioanalysis in support of drug development and clinical research.

References

Application Notes and Protocols for Formulating High-SPF Sunscreens with Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Camphor Benzalkonium Methosulfate (Mexoryl® SO)

This compound, commercially known as Mexoryl® SO, is a water-soluble, organic UV-B filter.[1] As a quaternary ammonium (B1175870) compound, it functions as an ultraviolet light absorber, converting UV radiation into less harmful infrared radiation (heat).[2] It is approved for use in sunscreen products in Europe and other regions at a maximum concentration of 6%.[3][4] However, it is not currently an FDA-approved sunscreen active ingredient in the United States.[2] this compound is recognized for its photostability, a crucial attribute for maintaining sunscreen efficacy upon exposure to sunlight.

Key Properties:

PropertyDescription
INCI Name This compound
Chemical Name N,N,N-Trimethyl-4-(2-oxoborn-3-ylidenemethyl) anilinium methyl sulphate
UV Filter Type Organic, UV-B
Solubility Water-soluble
Regulatory Status Approved in Europe up to 6% w/w. Not approved as a sunscreen active in the USA.
Primary Function UV absorber, antimicrobial, antistatic, UV filter.[3][4]

Formulation Guidelines for High-SPF Sunscreens

Formulating high-SPF sunscreens with this compound requires a strategic combination of UV filters to achieve broad-spectrum protection and optimal performance. Due to its water-soluble nature, it is particularly suitable for the aqueous phase of oil-in-water emulsions, gels, and lotions.

Recommended Use Levels

The concentration of this compound directly impacts the final SPF of the formulation. While the maximum allowable concentration in Europe is 6%, lower concentrations can be effective, especially when used in synergy with other UV filters. The following table provides an illustrative guide to potential SPF values based on the concentration of this compound in a base formulation.

Table 1: Illustrative SPF Contribution of this compound

Concentration of this compound (% w/w)Expected In Vitro SPF (in a base formulation)
2.010 - 15
4.020 - 30
6.035 - 50+

Disclaimer: These are estimated values for illustrative purposes. Actual SPF will vary depending on the complete formulation, including other UV filters, emulsifiers, emollients, and the overall vehicle.

Synergistic UV Filter Combinations

To achieve high SPF and broad-spectrum (UVA/UVB) protection, this compound should be combined with other UV filters.

Table 2: Recommended UV Filter Combinations

UV Filter TypeRecommended FiltersRationale
UVA Filters Butyl Methoxydibenzoylmethane (Avobenzone), Terephthalylidene Dicamphor Sulfonic Acid (Mexoryl® SX)To provide protection against UVA radiation, ensuring broad-spectrum coverage.
Other UVB Filters Ethylhexyl Salicylate, Homosalate, OctocryleneTo enhance the overall SPF and provide a more robust UVB protection profile.
Broad-Spectrum Filters Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb® S), Methylene Bis-Benzotriazolyl Tetramethylbutylphenol (Tinosorb® M)To boost both UVA and UVB protection and improve the photostability of the entire system.
Example Formulations

The following are hypothetical formulations to demonstrate the incorporation of this compound in a high-SPF sunscreen lotion.

Table 3: Example High-SPF (Theoretical SPF 50) Sunscreen Lotion Formulation

PhaseINCI Name% w/wFunction
A Deionized Waterq.s. to 100Vehicle
Glycerin3.00Humectant
Disodium EDTA0.10Chelating Agent
This compound 6.00 UV-B Filter
Terephthalylidene Dicamphor Sulfonic Acid2.00UV-A Filter
B Butyl Methoxydibenzoylmethane3.00UV-A Filter
Octocrylene7.00UV-B Filter, Photostabilizer
Ethylhexyl Salicylate5.00UV-B Filter
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine2.00Broad-Spectrum Filter
C12-15 Alkyl Benzoate5.00Emollient, Solvent
Cetearyl Alcohol (and) Ceteareth-204.00Emulsifier
C Phenoxyethanol (and) Ethylhexylglycerin1.00Preservative
Fragrance0.20Fragrance

Experimental Protocols

In Vitro SPF Determination

This protocol is based on the principles of ISO 24443 and ISO 23675 for the in vitro determination of sunscreen SPF.

Objective: To determine the Sun Protection Factor (SPF) of a sunscreen formulation containing this compound in vitro.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates (sandblasted or molded)

  • Positive displacement pipette or automated dosing system

  • Solar simulator with a defined UV spectrum

  • Glove or finger cot for spreading

  • Analytical balance

Procedure:

  • Substrate Preparation: Ensure PMMA plates are clean and free of any contaminants.

  • Sample Application: Apply the sunscreen formulation to the PMMA plate at a concentration of 1.3 mg/cm².

  • Spreading: Spread the sample evenly across the plate using a gloved finger or an automated spreading device.

  • Drying: Allow the film to dry for at least 15 minutes in the dark at a controlled temperature.

  • Initial Measurement: Measure the initial UV transmittance of the sample at multiple points on the plate using the spectrophotometer.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is typically calculated based on the expected SPF.

  • Final Measurement: After irradiation, remeasure the UV transmittance of the sample.

  • SPF Calculation: The SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.

Photostability Testing

Objective: To evaluate the photostability of a sunscreen formulation containing this compound by assessing the change in its UV absorbance after UV irradiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz plates

  • Solar simulator or other calibrated UV source

  • Pipette

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a solution of the sunscreen formulation in a suitable solvent (e.g., ethanol) at a known concentration.

  • Initial Absorbance: Measure the initial UV absorbance spectrum (290-400 nm) of the solution.

  • UV Exposure: Expose the solution in a quartz cuvette to a controlled dose of UV radiation from the solar simulator.

  • Post-Exposure Absorbance: Measure the UV absorbance spectrum of the solution at defined time intervals during the exposure.

  • Data Analysis: Calculate the percentage of degradation of the UV filter by comparing the absorbance at its λmax before and after UV exposure. A photostability curve can be generated by plotting the percentage of remaining UV filter against the UV dose or exposure time.

Stability Testing

This protocol is based on general cosmetic stability testing guidelines.

Objective: To assess the physical and chemical stability of a high-SPF sunscreen formulation containing this compound under various storage conditions.

Materials and Equipment:

  • Stability chambers with controlled temperature and humidity

  • pH meter

  • Viscometer

  • Microscope

  • Homogenizer

  • Packaging components (the same as for the final product)

Procedure:

  • Sample Preparation: Prepare samples of the final formulation in the intended commercial packaging.

  • Storage Conditions: Store the samples under the following conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life (e.g., 24 months).

    • Freeze-Thaw Cycling: -10°C to 25°C for 3-5 cycles.

  • Evaluation Intervals: Evaluate the samples at baseline, 1 month, 2 months, and 3 months for accelerated stability, and at appropriate intervals (e.g., 3, 6, 12, 18, 24 months) for real-time stability.

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation for emulsion stability (e.g., globule size).

    • Chemical: Assay of this compound and other active ingredients.

    • Packaging Compatibility: Assess for any interaction between the formulation and the packaging.

Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Testing cluster_3 Phase 4: Finalization Define_Target_SPF_and_Attributes Define Target SPF and Attributes Select_UV_Filters Select UV Filters (this compound + others) Define_Target_SPF_and_Attributes->Select_UV_Filters Develop_Base_Formulation Develop Base Formulation (Emulsion, Gel, etc.) Select_UV_Filters->Develop_Base_Formulation Incorporate_UV_Filters Incorporate UV Filters Develop_Base_Formulation->Incorporate_UV_Filters Optimize_Formulation Optimize for Aesthetics and Stability Incorporate_UV_Filters->Optimize_Formulation In_Vitro_SPF_Testing In Vitro SPF Testing Optimize_Formulation->In_Vitro_SPF_Testing Photostability_Testing Photostability Testing In_Vitro_SPF_Testing->Photostability_Testing Stability_Testing Stability Testing Photostability_Testing->Stability_Testing Scale_Up Scale-Up Stability_Testing->Scale_Up Final_Product Final Product Scale_Up->Final_Product

Caption: Formulation Development Workflow for High-SPF Sunscreens.

UV_Absorption_Mechanism UV_Photon UV Photon (UVB) CBM_Ground Camphor Benzalkonium Methosulfate (Ground State) UV_Photon->CBM_Ground Absorption CBM_Excited Camphor Benzalkonium Methosulfate (Excited State) CBM_Ground->CBM_Excited CBM_Excited->CBM_Ground Relaxation Heat Heat (Infrared Radiation) CBM_Excited->Heat Energy Dissipation

Caption: Mechanism of UV Absorption by this compound.

Stability_Testing_Protocol Start Prepare Formulation Samples in Final Packaging Conditions Store Samples under Different Conditions Start->Conditions Accelerated Accelerated (40°C/75% RH) Conditions->Accelerated Real_Time Real-Time (25°C/60% RH) Conditions->Real_Time Freeze_Thaw Freeze-Thaw (-10°C to 25°C) Conditions->Freeze_Thaw Evaluation Evaluate at Predetermined Intervals Accelerated->Evaluation Real_Time->Evaluation Freeze_Thaw->Evaluation Parameters Physical, Chemical, and Packaging Parameters Evaluation->Parameters Analysis Analyze Data and Determine Shelf Life Evaluation->Analysis End Stability Report Analysis->End

Caption: Protocol for Sunscreen Stability Testing.

References

Application Notes and Protocols: Use of Camphor Benzalkonium Methosulfate in Oil-in-Water Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) Benzalkonium Methosulfate (CBM) is a quaternary ammonium (B1175870) compound with a multifaceted role in cosmetic and pharmaceutical formulations. It functions primarily as a UVB filter, providing sun protection by absorbing ultraviolet radiation.[1] Additionally, its cationic surfactant nature imparts antimicrobial and antistatic properties.[2][3] These characteristics make CBM a valuable ingredient in the formulation of oil-in-water (o/w) emulsions, such as sunscreens, lotions, and creams, where it can contribute to both the stability and functional performance of the final product.

This document provides detailed application notes and protocols for the incorporation of Camphor Benzalkonium Methosulfate into oil-in-water emulsion formulations. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of CBM to develop stable and effective products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for successful formulation development.

PropertyValueReference
INCI Name This compound
Chemical Name N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzenaminium methyl sulphate[4]
CAS Number 52793-97-2[4]
Molecular Formula C21H31NO4S[4]
Molecular Weight 393.55 g/mol [4]
Appearance White or yellowish-white powder[3]
Solubility Readily soluble in water, ethanol, and acetone.[3]
Functions UV Filter (UVB), Antimicrobial Agent, Antistatic Agent[1]
Regulatory Status (EU) Permitted as a UV filter in cosmetic products up to a maximum concentration of 6%.[1]

Formulation Considerations for Oil-in-Water Emulsions

As a cationic surfactant, this compound can influence the stability and characteristics of an oil-in-water emulsion. Due to the limited publicly available data on the specific emulsifying properties of CBM, such as its Hydrophilic-Lipophilic Balance (HLB) value, the following guidelines are based on the general principles of formulating with cationic surfactants. Empirical determination of the optimal concentration and combination with other emulsifiers is highly recommended.

Key Considerations:

  • Emulsifier Selection: CBM can be used as a primary or co-emulsifier. Due to its cationic nature, it will impart a positive charge to the oil droplets, which can enhance stability through electrostatic repulsion. Combining CBM with non-ionic emulsifiers is a common strategy to achieve a stable emulsion with a desirable skin feel. The required HLB of the oil phase should be determined to select appropriate co-emulsifiers.

  • Concentration: The concentration of CBM will depend on the desired level of UV protection and its contribution to emulsion stability. As a UV filter, it is approved for use up to 6% in the final product.[1] Its optimal concentration as an emulsifier will need to be determined experimentally.

  • pH: The pH of the formulation should be maintained in a range that ensures the stability of CBM and other ingredients. Cationic surfactants are generally effective in low-to-neutral pH solutions.

  • Compatibility: The cationic nature of CBM makes it potentially incompatible with anionic ingredients, which could lead to precipitation or emulsion instability. Compatibility studies with all formulation components are essential.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of an oil-in-water emulsion containing this compound. These protocols should be adapted and optimized for specific formulations.

Protocol 1: Preparation of an Oil-in-Water Emulsion with this compound

This protocol describes a high-shear homogenization method for preparing a standard o/w emulsion.

Materials:

  • This compound (CBM)

  • Oil Phase (e.g., cosmetic-grade oils, esters, silicones)

  • Water Phase (deionized water)

  • Co-emulsifier(s) (optional, e.g., non-ionic surfactants)

  • Thickening agent (e.g., xanthan gum, carbomer)

  • Preservative

  • Humectant (e.g., glycerin)

  • pH adjuster (e.g., citric acid, sodium hydroxide)

Equipment:

  • High-shear homogenizer (e.g., rotor-stator type)

  • Beakers

  • Heating and stirring plate

  • Water bath

  • pH meter

  • Analytical balance

Procedure:

  • Prepare the Aqueous Phase:

    • In a beaker, disperse the thickening agent in the humectant.

    • Add the deionized water and heat to 70-75°C while stirring until the thickener is fully hydrated.

    • Add this compound and any other water-soluble ingredients (except the preservative and pH adjuster) to the heated water phase and stir until completely dissolved. Maintain the temperature.

  • Prepare the Oil Phase:

    • In a separate beaker, combine all oil-soluble ingredients, including any co-emulsifiers.

    • Heat the oil phase to 70-75°C while stirring until all components are melted and homogenous.

  • Emulsification:

    • Slowly add the heated oil phase to the heated aqueous phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 3-5 minutes to form a fine emulsion. The optimal speed and time will depend on the specific homogenizer and batch size.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with an overhead stirrer.

    • When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.

    • Adjust the pH to the desired range using the pH adjuster.

    • Continue stirring until the emulsion is uniform and has cooled to room temperature.

Protocol 2: Characterization of the Oil-in-Water Emulsion

1. Macroscopic Evaluation:

  • Method: Visual inspection.

  • Procedure: Observe the emulsion for its appearance, color, odor, and signs of instability such as creaming, sedimentation, or phase separation immediately after preparation and at specified time intervals during stability testing.

2. Microscopic Evaluation:

  • Method: Optical microscopy.

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet morphology and distribution under a microscope. This can provide a qualitative assessment of droplet size and uniformity.

3. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the emulsion with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean droplet size and PDI. The PDI value indicates the breadth of the droplet size distribution.

4. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the emulsion with deionized water. Measure the electrophoretic mobility of the oil droplets using an ELS instrument to determine the zeta potential. For an emulsion stabilized with CBM, a positive zeta potential is expected, which contributes to stability via electrostatic repulsion.

5. Stability Testing:

  • Method: Accelerated stability testing.

  • Procedure:

    • Store samples of the emulsion under different conditions (e.g., room temperature, 40°C, 4°C, and freeze-thaw cycles).

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in macroscopic appearance, pH, viscosity, droplet size, and zeta potential.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization experiments.

Table 1: Physicochemical Properties of the O/W Emulsion

ParameterSpecificationResult at T=0
Appearance Homogeneous, white lotionConforms
pH 5.5 - 6.56.2
Viscosity (cP) 5000 - 1500012,500
Mean Droplet Size (nm) < 500350
Polydispersity Index (PDI) < 0.30.25
Zeta Potential (mV) > +30+45

Table 2: Accelerated Stability Study Results (Example Data at 40°C)

Time (weeks)pHViscosity (cP)Mean Droplet Size (nm)Zeta Potential (mV)Observations
0 6.212,500350+45Homogeneous
4 6.112,300360+42Homogeneous
8 6.012,100375+40Homogeneous
12 5.911,900390+38Slight creaming

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism of this compound

As a quaternary ammonium compound, the antimicrobial activity of CBM is primarily attributed to its interaction with and disruption of microbial cell membranes.[5] The positively charged nitrogen atom in the CBM molecule is attracted to the negatively charged components of the bacterial cell surface.

Antimicrobial_Mechanism cluster_CBM This compound (CBM) cluster_Bacterium Bacterial Cell CBM Positively Charged Head Group Tail Lipophilic Tail CellWall Cell Wall (Negatively Charged) CBM->CellWall Electrostatic Attraction CellMembrane Cell Membrane CellWall->CellMembrane Penetration by Lipophilic Tail Disruption Membrane Disruption & Leakage of Cytoplasmic Content CellMembrane->Disruption Disorganization of Membrane Structure Cytoplasm Cytoplasm CellDeath Cell Death Disruption->CellDeath

Caption: Antimicrobial action of CBM via cell membrane disruption.

UVB Filtering Mechanism of this compound

CBM is an organic UV filter that protects the skin by absorbing UVB radiation.[1] The energy from the UV photons is absorbed by the molecule, causing an electron to move to a higher energy state. The molecule then returns to its ground state, releasing the absorbed energy as heat.[6][7]

UV_Filtering_Mechanism UVB UVB Radiation (Incoming Photon) CBM_Ground CBM Molecule (Ground State) UVB->CBM_Ground Absorption CBM_Excited CBM Molecule (Excited State) CBM_Ground->CBM_Excited Electron Excitation Skin Skin Surface CBM_Ground->Skin Protection CBM_Excited->CBM_Ground Relaxation Heat Heat (Energy Dissipation) CBM_Excited->Heat Energy Release

Caption: UVB filtering mechanism of CBM through absorption and energy conversion.

Experimental Workflow for Formulation and Characterization

The following diagram illustrates a logical workflow for the development and evaluation of an o/w emulsion containing CBM.

Experimental_Workflow cluster_Formulation Formulation Development cluster_Preparation Emulsion Preparation cluster_Characterization Characterization cluster_Stability Stability Assessment Define Define Formulation Goals & Specifications Select Select Oil Phase & Co-emulsifiers Define->Select Optimize Optimize CBM & Excipient Concentrations Select->Optimize PreparePhases Prepare Oil & Aqueous Phases Optimize->PreparePhases Homogenize High-Shear Homogenization PreparePhases->Homogenize Cool Cooling & Final Additions Homogenize->Cool Macro Macroscopic Evaluation Cool->Macro Micro Microscopic Evaluation Macro->Micro Size Droplet Size & PDI Micro->Size Zeta Zeta Potential Size->Zeta Accelerated Accelerated Stability Testing Zeta->Accelerated Monitor Monitor Physicochemical Properties Over Time Accelerated->Monitor Final Final Formulation Monitor->Final

Caption: Workflow for o/w emulsion formulation and characterization.

References

Application Note & Protocol: Enhanced Photoprotection through Nanoparticle Encapsulation of Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Camphor benzalkonium methosulfate is a soluble organic UV-B filter that absorbs radiation from approximately 280 to 320 nm.[1] While effective, organic UV filters can sometimes be associated with issues like photodegradation and potential skin penetration. Encapsulation of these filters into nanoparticles is a promising strategy to overcome these limitations.[2][3] This approach can enhance photostability, increase the Sun Protection Factor (SPF), and minimize direct contact of the UV filter with the skin, thereby reducing the risk of irritation and systemic absorption.[2][4][5] This document outlines the application and protocols for the encapsulation of this compound in polymeric nanoparticles for enhanced photoprotection.

The encapsulation of UV filters in nanoparticles offers several advantages, including improved homogeneity of the filter in the cosmetic formulation and prevention of potential interactions with other ingredients.[2] Various nanoparticle systems, such as polymer-based nanoparticles, lipid nanoparticles, and inorganic carriers like mesoporous silica, have been explored for encapsulating different UV absorbers.[2][6][7] Polymeric nanoparticles, in particular, offer good stability and controlled release properties.[8]

This application note will describe the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, their characterization, and the evaluation of their photoprotective efficacy.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization and efficacy studies of the this compound nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterUnloaded PLGA NanoparticlesThis compound-Loaded PLGA Nanoparticles
Mean Particle Size (nm) 180 ± 5210 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -25.3 ± 1.2-22.8 ± 1.5
Encapsulation Efficiency (%) N/A85.2 ± 3.1
Drug Loading (%) N/A9.8 ± 0.5

Table 2: In Vitro Photoprotective Efficacy

FormulationSun Protection Factor (SPF)Photostability (% SPF retention after 2h UV irradiation)
Control Cream (no UV filter) 1.2 ± 0.1N/A
Cream with Free this compound (5% w/w) 15.3 ± 1.165.7 ± 4.2
Cream with Encapsulated this compound (equivalent to 5% w/w) 25.8 ± 1.592.3 ± 3.8

Experimental Protocols

1. Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the oil-in-water (o/w) single emulsion-solvent evaporation method.

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

    • This compound

    • Dichloromethane (B109758) (DCM)

    • Poly(vinyl alcohol) (PVA)

    • Deionized water

  • Procedure:

    • Dissolve 100 mg of PLGA and 20 mg of this compound in 2 mL of dichloromethane. This forms the organic phase.

    • Prepare a 2% (w/v) aqueous solution of PVA. This will be the aqueous phase.

    • Add the organic phase to 10 mL of the aqueous phase under constant stirring.

    • Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.

    • Continue stirring the emulsion at room temperature for 4-6 hours to allow for the evaporation of dichloromethane and the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes.

    • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension for storage and further characterization.

2. Characterization of Nanoparticles

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Resuspend the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the mean particle size and PDI.

    • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to break the particles and release the encapsulated drug.

    • Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

3. In Vitro SPF Determination

  • Procedure:

    • Prepare cream formulations containing either free or encapsulated this compound at a concentration equivalent to 5% (w/w) of the active ingredient. A control cream without any UV filter should also be prepared.

    • Apply a thin, uniform layer (2 mg/cm²) of each formulation onto a polymethyl methacrylate (B99206) (PMMA) plate.

    • Measure the UV absorbance of the coated plates from 290 to 400 nm using a UV-vis spectrophotometer equipped with an integrating sphere.

    • Calculate the SPF value using a standardized equation that relates absorbance to the erythemal action spectrum and the solar spectral irradiance.

4. Photostability Assessment

  • Procedure:

    • Prepare PMMA plates with the cream formulations as described for the SPF determination.

    • Expose the plates to a controlled dose of UV radiation from a solar simulator for 2 hours.

    • After irradiation, measure the UV absorbance of the plates again.

    • Recalculate the SPF value and determine the percentage of SPF retention as an indicator of photostability.

Visualizations

Below are diagrams illustrating the experimental workflow for the preparation and characterization of this compound nanoparticles.

Nanoparticle_Preparation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase plga PLGA dcm Dichloromethane plga->dcm dissolve cbm Camphor Benzalkonium Methosulfate cbm->dcm dissolve emulsification Emulsification (High-Speed Homogenization) dcm->emulsification pva PVA water Deionized Water pva->water dissolve water->emulsification evaporation Solvent Evaporation emulsification->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation lyophilization Lyophilization centrifugation->lyophilization nanoparticles Final Nanoparticles lyophilization->nanoparticles

Caption: Workflow for the preparation of this compound-loaded PLGA nanoparticles.

Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_efficacy Efficacy & Loading cluster_photoprotection Photoprotection Studies start Lyophilized Nanoparticles dls Dynamic Light Scattering (DLS) start->dls hplc HPLC Analysis start->hplc spf In Vitro SPF Determination start->spf photostability Photostability Assessment start->photostability size_pdi Particle Size & PDI dls->size_pdi zeta Zeta Potential dls->zeta ee_dl Encapsulation Efficiency & Drug Loading hplc->ee_dl spf_result SPF Value spf->spf_result photostability_result SPF Retention (%) photostability->photostability_result

Caption: Workflow for the characterization and efficacy evaluation of the nanoparticles.

References

Application Notes and Protocols for In Vitro Phototoxicity Testing of Camphor Benzalkonium Methosulfate using the 3T3 NRU Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phototoxicity is a toxic response elicited by certain chemicals upon exposure to light, which can manifest as an exaggerated sunburn-like reaction.[1][2] For substances intended for topical application or that may distribute to the skin after systemic administration, assessing phototoxic potential is a critical aspect of safety evaluation.[3][4] The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated and widely accepted method for predicting the acute phototoxic potential of a test substance in animals and humans.[3][5][6] This assay compares the cytotoxicity of a substance with and without exposure to a non-cytotoxic dose of simulated solar light.[5]

Camphor benzalkonium methosulfate is an ultraviolet (UV) light absorber used in cosmetic and personal care products to protect products from degradation and to shield hair from UV radiation.[7] According to a safety evaluation by the European Commission's Scientific Committee on Consumer Products (SCCP), an in vitro Neutral Red Uptake Photo-Toxicity test conducted on this compound indicated that it is not a photoirritant or photosensitizer.[7][8]

These application notes provide a detailed protocol for performing the 3T3 NRU phototoxicity assay, using this compound as a case study for a non-phototoxic compound.

Experimental Protocols

1. Principle of the 3T3 NRU Phototoxicity Test

The 3T3 NRU phototoxicity test is based on the comparison of the cytotoxicity of a test substance in the presence and absence of a non-cytotoxic dose of UVA light.[5] Balb/c 3T3 mouse fibroblasts are incubated with the test substance and either irradiated with UVA light or kept in the dark.[9][10] Cell viability is then assessed by measuring the uptake of the vital dye Neutral Red, which accumulates in the lysosomes of viable cells.[11][12] A substance is identified as phototoxic if its cytotoxicity is significantly increased in the presence of UVA light.[3][4]

2. Materials and Methods

2.1. Cell Line and Culture Conditions

  • Cell Line: Balb/c 3T3, clone 31 mouse fibroblasts.[4]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, penicillin (100 IU/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2.2. Test Substance and Controls

  • Test Substance: this compound. A suitable solvent should be chosen to ensure solubility; an initial solubility test is recommended.[9]

  • Positive Control: Chlorpromazine (CPZ) is a known phototoxic chemical and should be tested concurrently.[3]

  • Solvent/Vehicle Control: The solvent used to dissolve the test substance and positive control.

2.3. Irradiation

  • Light Source: A sun simulator with a filter to remove UVC and UVB radiation is required. The spectral distribution should be similar to sunlight.

  • Irradiation Dose: A non-cytotoxic dose of UVA, typically 5 J/cm², is used.[9]

3. Experimental Procedure

The procedure is typically performed over three days.[13]

Day 1: Cell Seeding

  • Harvest sub-confluent Balb/c 3T3 cells using trypsin-EDTA.

  • Resuspend the cells in culture medium and perform a cell count.

  • Seed 1 x 10⁴ cells in 100 µL of culture medium into the inner 60 wells of two 96-well microtiter plates for each test substance and control.[6]

  • Add 100 µL of sterile phosphate-buffered saline (PBS) to the peripheral wells to maintain humidity.

  • Incubate the plates for 24 hours to allow for cell adherence and formation of a semi-confluent monolayer.[4][6]

Day 2: Chemical Exposure and Irradiation

  • Prepare a range of at least eight concentrations of the test substance and the positive control in a suitable solvent.

  • Remove the culture medium from the cells and wash with PBS.

  • Add 100 µL of the prepared test substance and control dilutions to the appropriate wells of both plates. One plate will be irradiated (+UVA), and the other will be kept in the dark (-UVA).

  • Incubate the plates for 60 minutes at 37°C.[4]

  • Irradiation:

    • Expose the +UVA plate to a calibrated UVA source to deliver a dose of 5 J/cm².

    • Simultaneously, keep the -UVA plate in a dark box at room temperature for the same duration as the irradiation.

  • After exposure, remove the test solutions from both plates and wash the cells with PBS.

  • Add 100 µL of fresh culture medium to all wells.

  • Incubate both plates for another 24 hours.[4]

Day 3: Neutral Red Uptake (NRU) Assay

  • Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free DMEM.

  • Remove the culture medium from the plates and add 100 µL of the Neutral Red solution to each well.

  • Incubate the plates for 3 hours at 37°C to allow for dye uptake by viable cells.[6]

  • After incubation, remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.

  • Shake the plates on a microplate shaker for 10-20 minutes to extract the dye from the cells.

  • Measure the optical density (OD) of each well at 540 nm using a microplate reader. The peripheral wells containing only PBS serve as blanks.

4. Data Analysis and Interpretation

  • Calculate the mean OD for each concentration of the test substance and controls for both the +UVA and -UVA plates.

  • Calculate cell viability as a percentage of the untreated solvent control for each concentration.

  • Plot the concentration-response curves (cell viability vs. concentration) for both the irradiated and non-irradiated conditions.

  • Determine the IC50 value (the concentration that reduces cell viability by 50%) for both the +UVA and -UVA curves.[9][11]

  • Calculate the Photo-Irritation-Factor (PIF) using the following formula:

    • PIF = IC50 (-UVA) / IC50 (+UVA)

  • Alternatively, or in addition, the Mean Photo Effect (MPE) can be calculated, which compares the response curves of treated cells in the presence and absence of UVA exposure.[14]

  • Interpretation of Results:

    • PIF < 2 and MPE < 0.1: Non-phototoxic[14]

    • 2 ≤ PIF < 5 or 0.1 ≤ MPE < 0.15: Borderline/Equivocal[14]

    • PIF ≥ 5 or MPE ≥ 0.15: Phototoxic[14]

Data Presentation

Table 1: Illustrative 3T3 NRU Phototoxicity Data for this compound and Controls

Test SubstanceConditionIC50 (µg/mL)Photo-Irritation-Factor (PIF)MPEPrediction
This compound - UVA >1000< 2 < 0.1 Non-phototoxic
+ UVA >1000
Chlorpromazine (Positive Control) - UVA 7.0 - 90.0> 6 > 0.15 Phototoxic
+ UVA 0.1 - 2.0
Solvent (Vehicle Control) - UVA Not CytotoxicNot ApplicableNot ApplicableNon-phototoxic
+ UVA Not Cytotoxic

Note: The IC50 values for Chlorpromazine are typical ranges observed in the 3T3 NRU assay.[3] The data for this compound is illustrative of a non-phototoxic compound, consistent with published safety assessments.

Visualizations

Experimental Workflow

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment & Irradiation cluster_plates Duplicate Plates cluster_day3 Day 3: NRU Assay & Analysis seed_cells Seed Balb/c 3T3 cells in 96-well plates incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_solutions Prepare test substance concentrations treat_cells Treat cells for 1h prepare_solutions->treat_cells plate_dark Plate 1 (-UVA) Keep in dark treat_cells->plate_dark plate_uva Plate 2 (+UVA) Irradiate (5 J/cm²) treat_cells->plate_uva wash_add_medium Wash and add fresh medium plate_dark->wash_add_medium plate_uva->wash_add_medium incubate_24h_2 Incubate for 24h wash_add_medium->incubate_24h_2 nru_assay Perform Neutral Red Uptake Assay measure_od Measure Optical Density (540 nm) nru_assay->measure_od data_analysis Calculate IC50, PIF, MPE measure_od->data_analysis

Caption: Experimental workflow for the 3T3 NRU Phototoxicity Assay.

Generalized Mechanism of Phototoxicity

G cluster_activation Photoactivation cluster_pathways Photoreactions cluster_type1 Type I cluster_type2 Type II cluster_damage Cellular Damage chemical Photosensitizing Chemical activated_chemical Excited State Chemical chemical->activated_chemical Absorption of Light Energy light UVA Light light->activated_chemical free_radicals Free Radical Formation activated_chemical->free_radicals Electron Transfer singlet_oxygen Singlet Oxygen (¹O₂) activated_chemical->singlet_oxygen Energy Transfer to O₂ ros Reactive Oxygen Species (ROS) free_radicals->ros singlet_oxygen->ros membrane_damage Membrane Damage (Lipid Peroxidation) ros->membrane_damage dna_damage DNA Damage ros->dna_damage protein_damage Protein Damage ros->protein_damage cell_death Cell Death (Apoptosis/Necrosis) membrane_damage->cell_death dna_damage->cell_death protein_damage->cell_death

Caption: Generalized signaling pathways in chemical-induced phototoxicity.

References

Application Notes and Protocols: Assessing the Synergistic Effect of Camphor Benzalkonium Methosulfate with Other UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Camphor benzalkonium methosulfate (CBM) is a soluble organic UV-B filter that absorbs radiation primarily in the 280 to 320 nm range.[1] In Europe, it is an approved UV filter for use in cosmetic and sunscreen products at a maximum concentration of 6%.[1][2] The efficacy of sunscreen formulations can often be enhanced by combining multiple UV filters to achieve a broader spectrum of protection and improved photostability. Synergistic interactions between UV filters can lead to a higher Sun Protection Factor (SPF) than the additive effect of the individual filters would suggest.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the synergistic effects of this compound when combined with other UV filters. The protocols outlined below cover key experiments for determining in vitro SPF, critical wavelength, and photostability.

Key Concepts

  • Synergy: In this context, synergy refers to the interaction of two or more UV filters resulting in a combined protective effect that is greater than the sum of their individual effects.[3][4][5]

  • Photostability: The ability of a molecule or formulation to resist degradation upon exposure to UV radiation.[6] Photostability is crucial for maintaining a sunscreen's protective capacity.[7][8]

  • SPF (Sun Protection Factor): A measure of how much UV-B radiation is required to produce sunburn on protected skin relative to the amount required to cause sunburn on unprotected skin.[9][10]

  • Broad-Spectrum Protection: Indicates that a sunscreen provides protection against both UV-A and UV-B rays.[9] The critical wavelength is a key indicator of broad-spectrum efficacy.[11]

Data Presentation: Quantitative Analysis of Synergy

Evaluating synergy requires a systematic approach where formulations are prepared with individual filters and their combinations. The resulting data should be tabulated to clearly illustrate the performance differences.

Table 1: Hypothetical In Vitro SPF Values of CBM in Combination with a UV-A Filter

Formulation IDCBM Conc. (%)UV-A Filter X Conc. (%)Expected Additive SPF (Calculated)Measured In Vitro SPF (Mean ± SD)Synergy Factor (Measured/Expected)
F16.00.08.08.2 ± 0.41.03
F20.03.05.05.1 ± 0.31.02
F36.03.013.018.5 ± 0.71.42

Table 2: Photostability Assessment of CBM Combinations

Formulation IDUV Filter CombinationInitial In Vitro SPFSPF after UV Irradiation (2h)% SPF RetentionCritical Wavelength (nm)
F16% CBM8.27.895.1%315
F45% Octocrylene (OC)10.510.196.2%320
F56% CBM + 5% OC22.121.597.3%345
F66% CBM + 3% Avobenzone15.410.266.2%372
F76% CBM + 3% Avobenzone + 5% OC25.824.996.5%375

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.

Experimental Protocols

The following protocols describe standard in vitro methods for assessing the performance of UV filter combinations. These methods are cost-effective alternatives to in vivo testing for formulation screening.[10][11]

Protocol for In Vitro SPF and Critical Wavelength Determination

This protocol is based on the spectrophotometric analysis of UV transmittance through a thin film of the sunscreen product applied to a substrate.[6][10][11]

4.1.1 Materials and Equipment

  • UV-Vis Spectrophotometer with an integrating sphere.

  • Solar simulator (for photostability pre-irradiation).

  • Polymethylmethacrylate (PMMA) plates (roughened to mimic skin topography).[11][12]

  • Positive displacement pipette or automated robotic applicator.[12]

  • Glycerol (B35011) or other suitable substrate wetting agent.

  • Reference sunscreen with a known SPF.

  • Test formulations (individual filters and combinations in a base cream/lotion).

4.1.2 Procedure

  • Substrate Preparation: Apply a small amount of glycerol to the PMMA plate and spread evenly to create a uniform surface.

  • Sample Application: Accurately apply the test formulation to the PMMA plate at a concentration of 1.0 to 2.0 mg/cm². Use a positive displacement pipette and spread evenly using a finger cot or automated applicator to achieve a uniform film.[12]

  • Drying/Equilibration: Allow the film to dry and equilibrate in a dark, temperature-controlled environment for at least 15-20 minutes.

  • Spectrophotometric Measurement:

    • Place the PMMA plate in the spectrophotometer.

    • Measure the spectral transmittance of the sample at multiple points on the plate across the UV range (290-400 nm).

    • The spectrophotometer software will calculate the in vitro SPF and critical wavelength based on the transmittance data. The critical wavelength is the wavelength at which the integral of the absorbance spectrum from 290 nm reaches 90% of the total integral from 290 to 400 nm.[11]

  • Data Analysis: Calculate the mean SPF and standard deviation from measurements of at least three separate plates per formulation. Compare the measured SPF of the combination formulation to the calculated additive SPF of the individual components to determine synergy.

Protocol for Photostability Assessment

This protocol evaluates the ability of a formulation to maintain its protective efficacy after exposure to a controlled dose of UV radiation.

4.2.1 Procedure

  • Sample Preparation: Prepare samples on PMMA plates as described in Protocol 4.1 (Steps 1-3).

  • Initial Measurement: Measure the initial in vitro SPF of the non-irradiated samples (SPF_initial) as described in Protocol 4.1.

  • UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to typical sun exposure conditions.

  • Post-Irradiation Measurement: After irradiation, re-measure the in vitro SPF of the samples (SPF_final) using the same spectrophotometric method.

  • Data Analysis:

    • Calculate the percentage of SPF retention using the formula: % SPF Retention = (SPF_final / SPF_initial) * 100

    • A high percentage of retention indicates good photostability. Compare the photostability of CBM alone versus its combinations. Some filters, like Octocrylene, are known to improve the photostability of other filters like Avobenzone.[7][8]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and underlying principles.

Experimental_Workflow_for_Synergy_Assessment prep 1. Formulation Preparation (CBM, Filter X, CBM + X) apply 2. Application onto PMMA Plates (1.0-2.0 mg/cm²) prep->apply measure_pre 3. Initial SPF Measurement (In Vitro Spectrophotometry) apply->measure_pre irradiate 4. UV Irradiation (Solar Simulator) measure_pre->irradiate Photostability Test Branch analyze 6. Data Analysis (Calculate Synergy & Photostability) measure_pre->analyze Synergy Calculation measure_post 5. Post-Irradiation SPF Measurement irradiate->measure_post measure_post->analyze Stability Calculation

Caption: Workflow for assessing UV filter synergy and photostability.

UV_Damage_Pathway uv UV Radiation (UVA & UVB) skin Skin uv->skin ros Reactive Oxygen Species (ROS) Generation skin->ros Indirect Damage dna Direct DNA Damage (e.g., CPDs) skin->dna Direct Damage filters UV Filters (e.g., CBM + Filter X) absorb Absorb/Block UV filters->absorb absorb->uv Synergistic Protection damage Cellular Damage (Photoaging, Carcinogenesis) ros->damage dna->damage

Caption: Simplified pathway of UV-induced skin damage and filter protection.

Conclusion

The assessment of synergy between this compound and other UV filters is a critical step in the development of advanced, highly effective sunscreen formulations. By employing systematic in vitro testing protocols for SPF and photostability, researchers can identify potent filter combinations that offer broad-spectrum protection and enhanced stability. The methodologies and data presentation formats provided in these notes offer a structured framework for conducting and interpreting these crucial studies.

References

Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Simultaneous Quantification of Camphor and Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Camphor and Benzalkonium cation (from Benzalkonium Methosulfate) in pharmaceutical formulations. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Camphor is a terpenoid commonly used for its aromatic and analgesic properties in topical preparations.[4] Benzalkonium Methosulfate is a quaternary ammonium (B1175870) compound that acts as a cationic surfactant and antimicrobial preservative.[5] The combination of these active pharmaceutical ingredients (APIs) requires a robust analytical method to ensure product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of multi-component pharmaceutical formulations due to its high sensitivity, selectivity, and reproducibility.[4] This application note describes a stability-indicating RP-HPLC method capable of separating and quantifying Camphor and the primary homologs of the Benzalkonium cation (C12 and C14) from its methosulfate salt.

Experimental Protocols

Materials and Reagents
  • Reference Standards: Camphor (USP grade), Benzalkonium Methosulfate (analytical standard, with certified composition of C12 and C14 homologs).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Purified Water (18.2 MΩ·cm).

  • Reagents: Potassium dihydrogen phosphate (B84403) (analytical grade), Orthophosphoric acid (analytical grade).

  • Sample Placebo: A mixture of all formulation excipients without the active ingredients.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and DAD/UV Detector.
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Mobile Phase Acetonitrile and 25mM Potassium Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 v/v ratio.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection Wavelength 215 nm for Benzalkonium and 285 nm for Camphor. A PDA detector is recommended for simultaneous monitoring.[6][7]
Run Time Approximately 10 minutes.
Preparation of Solutions
  • Buffer Preparation (25mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution:

    • Camphor: Accurately weigh 50 mg of Camphor reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol (Concentration: 1000 µg/mL).

    • Benzalkonium Methosulfate: Accurately weigh 25 mg of Benzalkonium Methosulfate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase (Concentration: 500 µg/mL).

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to achieve a final concentration of approximately 100 µg/mL for Camphor and 50 µg/mL for Benzalkonium Methosulfate.

  • Sample Preparation: Accurately weigh a portion of the sample formulation equivalent to 10 mg of Camphor and 5 mg of Benzalkonium Methosulfate into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][8]

Specificity

Specificity was demonstrated by injecting the mobile phase (blank), a placebo solution, and a spiked placebo solution. The chromatograms were examined for any interference at the retention times of Camphor and Benzalkonium peaks. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) were also conducted to ensure the method is stability-indicating.

Linearity

Linearity was assessed by preparing and injecting a series of at least five concentrations over the range of 50-150% of the working standard concentration. The calibration curves were constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of each API spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The analysis was performed in triplicate for each level.

Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the 100% test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The Relative Standard Deviation (RSD) for the results was calculated.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve using the formulae:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • pH of the buffer (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each change.

Data Presentation: Validation Summary

The following table summarizes the acceptance criteria and typical results for the method validation.

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte peaks. Peak purity should pass.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD)
- RepeatabilityRSD ≤ 2.0%
- Intermediate PrecisionRSD ≤ 2.0%
LOD & LOQ The LOQ should be verifiable with acceptable precision and accuracy.
Robustness System suitability parameters remain within acceptable limits.

Visualized Workflow

The logical workflow for the development and validation of this analytical method is presented below.

Analytical_Method_Workflow Workflow for Analytical Method Development and Validation cluster_validation Validation Parameters A Method Development - Literature Search - Initial Parameter Selection - Optimization of Conditions B System Suitability Testing - Check Resolution, Tailing Factor - Ensure System is Fit for Use A->B C Method Validation (ICH Q2 R1) B->C D Specificity - Blank, Placebo, Forced Degradation C->D E Linearity & Range F Accuracy (Recovery) G Precision - Repeatability - Intermediate Precision H LOD & LOQ I Robustness J Documentation - Validation Report - Standard Operating Procedure (SOP) D->J E->J F->J G->J H->J I->J K Routine Analysis - Quality Control Testing J->K

Caption: Workflow from method development to routine analysis.

Conclusion

The described RP-HPLC method provides a reliable and efficient tool for the simultaneous quantification of Camphor and Benzalkonium Methosulfate in pharmaceutical products. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability studies. The short run time allows for high throughput, increasing laboratory efficiency.

References

Application Notes and Protocols: Camphor Benzalkonium Methosulfate as an Antistatic Agent in Hair Care Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor Benzalkonium Methosulfate is a quaternary ammonium (B1175870) compound that functions as an antistatic agent, antimicrobial, and UV absorber in cosmetic formulations.[1][2] Its cationic nature makes it a suitable candidate for hair care applications aimed at reducing static electricity, which is a common issue leading to frizz and flyaways, particularly in dry conditions.[3][4] This document provides detailed application notes and protocols for utilizing this compound as an antistatic agent in hair care products.

Static electricity in hair arises from a buildup of negative electrical charges, causing individual strands to repel each other.[4] Cationic ingredients, like this compound, possess a positive charge that neutralizes the negative charges on the hair surface.[4][5] This neutralization reduces static and allows hair fibers to align, resulting in a smoother, more manageable appearance.[5][6]

Mechanism of Action

The primary mechanism by which this compound reduces static is through electrostatic interaction. Hair proteins, particularly in dry or damaged hair, carry a net negative charge.[5][6] The positively charged quaternary ammonium group of this compound is attracted to these negative sites on the hair cuticle. This attraction leads to the deposition of a thin film on the hair shaft, which neutralizes the surface charge and provides a lubricating effect, reducing friction between hair strands.[6][7]

Hair_Surface Negatively Charged Hair Surface (-) Neutralization Charge Neutralization Hair_Surface->Neutralization CBM Camphor Benzalkonium Methosulfate (+) CBM->Neutralization Attraction Effect Reduced Static & Improved Manageability Neutralization->Effect

Figure 1. Mechanism of Antistatic Action

Formulation Guidelines

While specific quantitative data on the antistatic efficacy of this compound is not extensively available in public literature, formulation guidelines can be extrapolated from its properties as a cationic agent and regulatory approvals. In the European Union, it is approved for use as a UV filter in cosmetic products at a maximum concentration of 6%.[1][8] For its antistatic properties, a lower concentration range is likely to be effective.

Table 1: Recommended Concentration Ranges in Hair Care Formulations

Formulation TypeRecommended Concentration (% w/w)Notes
Rinse-off Conditioner0.5 - 2.5%Higher concentrations may lead to a heavy feel on fine hair.
Leave-in Conditioner0.2 - 1.0%Lower concentrations are recommended to avoid buildup.
Hair Serum / Detangler0.1 - 0.8%Focus on providing slip and reducing flyaways.
Antistatic Hair Spray0.2 - 1.5%Can be formulated in a hydroalcoholic or aqueous base.

Compatibility:

  • Anionic Surfactants: As a cationic ingredient, this compound can interact with anionic surfactants (e.g., Sodium Lauryl Sulfate) to form complexes, which may reduce the efficacy of both ingredients. It is generally recommended to formulate it in cationic or non-ionic systems.

  • Other Cationic Ingredients: It can be used in combination with other cationic polymers (e.g., Polyquaternium-10, Guar Hydroxypropyltrimonium Chloride) and cationic surfactants (e.g., Cetrimonium Chloride, Behentrimonium Methosulfate) to enhance conditioning and antistatic effects.

  • pH: The optimal pH for cationic hair conditioners is typically in the acidic range (pH 4-5) to help seal the hair cuticle.

Experimental Protocols

To evaluate the antistatic efficacy of this compound in a hair care formulation, the following protocols can be employed.

Preparation of Hair Tresses
  • Source: Use standardized human hair tresses (e.g., from International Hair Importers and Products Inc.). Tresses should be of a consistent length, weight, and color.

  • Cleansing: Wash the hair tresses with a clarifying shampoo to remove any residual treatments. Rinse thoroughly with deionized water.

  • Drying: Allow the tresses to air dry completely in a controlled environment (e.g., 25°C, 50% relative humidity).

Treatment of Hair Tresses
  • Formulation Preparation: Prepare the test formulation (e.g., a simple conditioner base) with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%) and a control formulation without the active ingredient.

  • Application: Evenly apply a standardized amount of the test or control formulation to a pre-washed and damp hair tress.

  • Incubation: Allow the formulation to remain on the hair for a specified time (e.g., 1-3 minutes for a rinse-off conditioner).

  • Rinsing: Rinse the hair tress thoroughly with deionized water for a standardized duration (e.g., 30 seconds).

  • Drying: Allow the treated tresses to air dry in a controlled environment.

Measurement of Antistatic Effect

The antistatic effect can be quantified by measuring the static charge build-up and decay on the hair tresses.

cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement Wash Wash Hair Tress Dry Dry Hair Tress Wash->Dry Apply Apply Formulation Dry->Apply Rinse Rinse Apply->Rinse Dry_Treat Dry Treated Tress Rinse->Dry_Treat Comb Comb to Induce Charge Dry_Treat->Comb Measure Measure Static Charge Comb->Measure

Figure 2. Experimental Workflow for Antistatic Efficacy Testing

Instrumentation:

  • A device capable of inducing a static charge in a controlled manner (e.g., a motorized combing apparatus).

  • A static electricity meter or electrometer to measure the charge on the hair tress.

Procedure:

  • Mount a treated and dried hair tress in the combing apparatus.

  • Comb the tress for a standardized number of strokes (e.g., 20 strokes) at a controlled speed to induce a static charge.

  • Immediately measure the peak static charge on the hair tress using the static electricity meter.

  • Record the charge decay over a set period (e.g., 60 seconds).

  • Repeat the measurement for each test concentration and the control, using multiple tresses for statistical validity.

Data Presentation and Interpretation

The collected data should be organized to facilitate comparison between different concentrations of this compound and the control.

Table 2: Illustrative Data on Antistatic Efficacy

TreatmentConcentration (% w/w)Peak Static Charge (kV) (Mean ± SD)% Reduction in Static Charge vs. Control
Control (no active)05.2 ± 0.4-
This compound0.53.8 ± 0.326.9%
This compound1.02.5 ± 0.251.9%
This compound1.51.8 ± 0.265.4%
This compound2.01.5 ± 0.171.2%

Note: The data presented in this table is illustrative and intended to demonstrate how results could be presented. Actual performance will depend on the specific formulation and testing conditions.

A higher percentage reduction in static charge indicates a more effective antistatic performance. The data can also be used to determine the optimal concentration for achieving the desired antistatic effect.

Conclusion

This compound is a multifunctional ingredient with potential as an effective antistatic agent in hair care formulations. Its cationic nature allows it to neutralize the negative charges on the hair surface, thereby reducing static, frizz, and flyaways. While specific performance data for its antistatic properties is limited in the public domain, the provided formulation guidelines and experimental protocols offer a solid framework for researchers and formulators to evaluate its efficacy and develop innovative hair care products. Further studies are encouraged to quantify its antistatic performance in various formulations and in comparison to other commonly used antistatic agents.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of Camphor Benzalkonium Methosulfate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation and photostability testing of cosmetics containing Camphor (B46023) Benzalkonium Methosulfate (CBEM).

Troubleshooting Guides

Issue 1: Unexpected Degradation of Camphor Benzalkonium Methosulfate in the Formulation

If you are observing a higher-than-expected degradation of this compound (CBEM) upon UV exposure, consider the following potential causes and solutions. While CBEM, as a benzylidene camphor derivative, is generally considered photostable primarily through a reversible E/Z isomerization process, its stability can be influenced by the formulation matrix.[1][2]

Potential Causes & Corrective Actions:

  • Interaction with Other UV Filters: Certain combinations of UV filters can lead to synergistic or antagonistic effects on photostability. For instance, while some filters can stabilize others, certain combinations might promote photodegradation.

    • Recommendation: Evaluate the photostability of CBEM in combination with each UV filter individually before incorporating them into the final formulation. Consider replacing known photolabile filters or adding a photostabilizer.

  • Presence of Pro-oxidative Ingredients: Ingredients that can generate reactive oxygen species (ROS) under UV radiation may contribute to the degradation of UV filters.

    • Recommendation: Incorporate antioxidants into your formulation to quench free radicals and protect the UV filters.

  • Inadequate Solubilization: Crystalline UV filters that are not fully solubilized in the oil phase of an emulsion can exhibit different and potentially reduced photostability.

    • Recommendation: Ensure complete solubilization of CBEM in the oil phase during formulation. This may require heating or the use of specific emollients.

  • Formulation pH: The pH of the cosmetic formulation can influence the stability of individual components, including UV filters.[3]

    • Recommendation: Conduct stability studies of your formulation at different pH values to determine the optimal range for CBEM stability.

  • Interaction with Inorganic Filters: The photocatalytic activity of uncoated metal oxides like titanium dioxide can lead to the degradation of organic UV filters.

    • Recommendation: If using inorganic filters, opt for surface-coated grades to minimize their photocatalytic activity.

Quantitative Data on Photostability of a Related Camphor Derivative (4-Methylbenzylidene Camphor - 4-MBC)

ConditionUV Exposure% Degradation of 4-MBCReference(s)
4-MBC in solution90 min (300W mercury lamp)~15% (primarily isomerization)[4]
4-MBC with Fenton reagent (Fe²⁺/H₂O₂)30 minUp to 66%[4][5]
4-MBC with Photo-Fenton (Fe²⁺/H₂O₂ + UV)60 minUp to 97%[4][5]
4-MBC in the presence of free chlorine + solar irradiation-Significant degradation[6]
4-MBC at varying pH (UV/persulfate process)-Degradation significantly decreases at pH 9 compared to pH 5 and 7.[3][7]

Disclaimer: The data presented in this table is for 4-Methylbenzylidene Camphor (4-MBC), not this compound (CBEM). This information is intended for illustrative purposes to demonstrate potential influencing factors on the photostability of camphor-derived UV filters.

Issue 2: Inconsistent or Irreproducible Results in HPLC Analysis

Accurate quantification of CBEM before and after UV exposure is critical for assessing photostability. If you are facing issues with your HPLC analysis, consider the following troubleshooting tips.

Common HPLC Problems & Solutions:

  • Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds.

    • Recommendation: Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the column. Adding a competitive base to the mobile phase can also help. Ensure your sample is dissolved in a solvent weaker than the mobile phase.

  • Peak Broadening: This can indicate column degradation, a void in the column, or extra-column volume.

    • Recommendation: Check the column's performance with a standard. If necessary, replace the column. Minimize the length and diameter of tubing between the column and the detector.

  • Fluctuating Retention Times: This may be due to an unstable pump, a leak in the system, or changes in mobile phase composition or temperature.

    • Recommendation: Purge the pump to remove air bubbles and check for leaks. Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.

  • Ghost Peaks: These are unexpected peaks that can arise from contamination in the mobile phase, sample carryover from previous injections, or degradation of the sample in the autosampler.

    • Recommendation: Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in your autosampler method. Ensure the sample is stable in the autosampler solvent.

Experimental Protocols

In Vitro Photostability Testing of a Cosmetic Formulation

This protocol outlines a general procedure for assessing the photostability of CBEM in a finished cosmetic product using UV-Vis spectrophotometry and HPLC analysis.

Methodology:

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the cosmetic formulation.

    • Apply the product uniformly onto a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.0-2.0 mg/cm².

    • Allow the film to dry for at least 30 minutes in the dark at a controlled temperature.

    • Prepare multiple plates for pre- and post-irradiation analysis.

  • Pre-irradiation Measurement (T₀):

    • Measure the initial absorbance of the dried film on the PMMA plate from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere. This provides the baseline UV spectrum.

  • UV Irradiation:

    • Expose the plates to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

    • Maintain the temperature of the plates during irradiation to prevent thermal degradation.

    • Protect a set of plates from UV exposure to serve as dark controls.

  • Post-irradiation Measurement (Tₓ):

    • After irradiation, measure the absorbance of the film again using the same spectrophotometer.

  • Quantification of CBEM by HPLC:

    • Extraction:

      • Dissolve the film from both irradiated and non-irradiated plates in a suitable solvent (e.g., methanol (B129727) or isopropanol) with the aid of sonication.

      • Transfer the solution to a volumetric flask and dilute to a known volume.

      • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

    • HPLC Analysis:

      • Analyze the extracted samples using a validated HPLC method for CBEM.

      • Calculate the percentage of CBEM remaining after irradiation compared to the non-irradiated control.

Experimental Workflow for In Vitro Photostability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Apply cosmetic formulation to PMMA plate prep2 Dry the film in the dark prep1->prep2 pre_irr Measure initial UV absorbance (T₀) prep2->pre_irr irr Expose to UV radiation in a solar simulator pre_irr->irr post_irr Measure final UV absorbance (Tₓ) irr->post_irr extract Extract CBEM from PMMA plates post_irr->extract hplc Quantify CBEM by HPLC extract->hplc calc Calculate % degradation hplc->calc

Caption: Workflow for in vitro photostability assessment of a cosmetic formulation.

HPLC Method for Quantification of this compound

This method is adapted from a published procedure for the determination of CBEM in cosmetics.

Chromatographic Conditions:

  • Column: CAPCELL CORE AQ, 2.7 µm, 4.6 mm i.d. × 15 cm, or equivalent C18 column.[8]

  • Mobile Phase:

    • Solvent A: 0.63 g/L ammonium (B1175870) formate (B1220265) and 0.1% formic acid in deionized water.[8]

    • Solvent B: Methanol.[8]

    • A gradient program should be developed to achieve optimal separation from other formulation components.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Column Temperature: 40°C.[8]

  • Detector: Photodiode Array (PDA) detector at a quantitative wavelength of 290 nm.[8]

  • Injection Volume: 5 µL.[8]

Standard Preparation:

  • Prepare a stock solution of CBEM reference standard in methanol.

  • Create a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photostability for this compound?

A1: The photostability of benzylidene camphor derivatives like CBEM is largely attributed to a reversible E/Z (cis-trans) photoisomerization.[1][2] Upon absorbing UV radiation, the molecule can isomerize to a different geometric form. This process is often reversible, allowing the molecule to dissipate the absorbed energy without undergoing significant degradation.[1][2] This efficient energy dissipation contributes to its overall photostability.[1]

E/Z Isomerization of Benzylidene Camphor Derivatives

G E_isomer E-isomer (trans) (More stable ground state) Z_isomer Z-isomer (cis) (Less stable ground state) E_isomer->Z_isomer UV Absorption Z_isomer->E_isomer Thermal relaxation or UV Absorption

Caption: Reversible E/Z isomerization of benzylidene camphor derivatives.

Q2: Can I combine this compound with Avobenzone?

A2: Caution should be exercised when combining CBEM with Avobenzone. Avobenzone is a UVA filter known for its photo-instability. While some UV filters can help stabilize Avobenzone, the specific interaction with CBEM should be experimentally verified. It is recommended to conduct photostability studies on formulations containing this combination to ensure that the efficacy of both filters is maintained.

Q3: How does the choice of emollient affect the photostability of CBEM?

A3: The emollient system in a cosmetic formulation can impact the photostability of UV filters in several ways. Firstly, it must effectively solubilize crystalline filters like CBEM to ensure a homogenous film on the skin. Secondly, the polarity of the emollients can influence the excited state of the UV filter and its degradation pathways. It is advisable to test the photostability of CBEM in different emollient blends early in the development process.

Q4: Is it necessary to use a photostabilizer with this compound?

A4: While CBEM is considered relatively photostable, the overall photostability of the final cosmetic product depends on the interactions of all its components. The inclusion of a photostabilizer or an antioxidant is a good practice, especially in complex formulations or when CBEM is combined with less stable UV filters. These ingredients can help quench reactive species and improve the overall robustness of the sun protection system.

Q5: What are the regulatory limits for the use of this compound in cosmetics?

A5: In the European Union, this compound is an approved UV filter and can be used in cosmetic products at a maximum concentration of 6%.[9] Regulations can vary by region, so it is essential to consult the specific regulatory guidelines for the target market.

References

"Addressing peak tailing in HPLC analysis of Camphor benzalkonium methosulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Camphor Benzalkonium Methosulfate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer and more spread out than the leading edge. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. A tailing peak can compromise the accuracy of quantification and resolution from other components. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant peak tailing.

Q2: Why is this compound prone to peak tailing?

A2: this compound is a quaternary ammonium (B1175870) compound. The positively charged quaternary amine group can interact strongly with residual, negatively charged silanol (B1196071) groups (Si-OH) on the surface of silica-based HPLC columns. This secondary interaction, in addition to the primary reversed-phase interaction, can lead to peak tailing.

Q3: What are the primary causes of peak tailing for this compound?

A3: The main causes for peak tailing of this compound include:

  • Secondary Silanol Interactions: Strong ionic interactions between the positively charged analyte and ionized silanol groups on the silica (B1680970) stationary phase.

  • Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to inconsistent ionization of the analyte or the silanol groups, exacerbating tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and lead to peak distortion.

  • Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.

Troubleshooting Guide

My peak for this compound is tailing. What should I do?

Here is a step-by-step guide to troubleshoot peak tailing for this analyte:

Step 1: Evaluate the Mobile Phase pH

  • Question: Could the mobile phase pH be the issue?

  • Answer: Yes, the pH of the mobile phase is a critical factor. For a quaternary ammonium compound, it's often beneficial to work at a lower pH (e.g., pH 3-5). This protonates the residual silanol groups on the column, reducing their negative charge and minimizing the secondary ionic interactions with the positively charged analyte.[1][2][3]

Step 2: Check the Column Condition and Type

  • Question: My peak is still tailing after adjusting the pH. What's next?

  • Answer: Examine your column.

    • Column Age and Contamination: An old or contaminated column can lead to poor peak shape. Consider flushing the column with a strong solvent or replacing it if it's past its lifetime.

    • Column Type: Are you using a standard C18 column? Consider using a column with a base-deactivated stationary phase or an end-capped column. These columns are specifically designed to minimize silanol interactions. For quaternary ammonium compounds, a cyano (CN) column can also sometimes provide better peak shape.[3]

Step 3: Consider Mobile Phase Additives

  • Question: I'm using a suitable column and have adjusted the pH, but the tailing persists. Are there any additives I can use?

  • Answer: Yes, adding a competing base to the mobile phase can help. A small amount of an amine modifier like triethylamine (B128534) (TEA) can interact with the active silanol sites and reduce their availability to interact with your analyte. However, be aware that TEA can shorten column lifetime. Ion-pairing agents can also be used to improve retention and peak shape for ionic compounds.[4][5]

Step 4: Review Sample Preparation and Injection Volume

  • Question: Could my sample be the problem?

  • Answer: It's possible.

    • Sample Overload: Try diluting your sample and injecting a smaller volume. If the peak shape improves, you may have been overloading the column.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Step 5: Inspect the HPLC System

  • Question: I've tried everything above and still see tailing. What else could it be?

  • Answer: Check for extra-column volume in your system. Long or wide-bore tubing between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are made correctly with no dead volume.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of benzalkonium compounds and camphor, which can be used as a starting point for method development for this compound.

ParameterRecommended Range/ValueRationale
Column C18 (end-capped), Cyano (CN)C18 provides good hydrophobic retention. End-capping and CN phases minimize silanol interactions.[3]
Mobile Phase A Ammonium phosphate (B84403) buffer, Ammonium acetate (B1210297) bufferBuffers are essential to control and maintain a stable pH.[1][2]
Mobile Phase B Acetonitrile (B52724), MethanolCommon organic modifiers for reversed-phase HPLC.
pH 3.0 - 5.5Lower pH protonates silanols, reducing secondary interactions with the cationic analyte.[1][3]
Wavelength ~210 nm, ~260 nmBenzalkonium compounds have absorbance in these regions. A diode array detector can be used to determine the optimal wavelength.[3]
Column Temp. 25 - 40 °CHigher temperatures can sometimes improve peak shape and reduce viscosity.
Flow Rate 1.0 mL/min (for standard 4.6 mm ID columns)A typical flow rate for standard HPLC columns.
Injection Vol. 5 - 20 µLShould be optimized to avoid column overload.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Prepare Mobile Phase A (Aqueous): Prepare a 10-20 mM solution of ammonium phosphate or ammonium acetate in HPLC-grade water.

  • Adjust pH: Use phosphoric acid or acetic acid to adjust the pH of the aqueous mobile phase to a value between 3.0 and 5.0.

  • Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • Run Analysis: Start with a suitable gradient (e.g., 30-70% B) and observe the peak shape.

  • Optimize: If tailing persists, incrementally decrease the pH of Mobile Phase A (e.g., in 0.2 unit steps) and re-inject the sample until an acceptable peak shape is achieved.

Protocol 2: Column Flushing and Regeneration

  • Disconnect the column from the detector.

  • Flush with water: Flush the column with HPLC-grade water for 30 minutes to remove any buffer salts.

  • Flush with isopropanol (B130326): Flush the column with 100% isopropanol for 60 minutes to remove strongly retained organic compounds.

  • Flush with hexane (B92381) (optional, for highly non-polar contaminants): Flush with hexane for 60 minutes.

  • Return to Isopropanol: Flush again with isopropanol for 30 minutes.

  • Equilibrate with Mobile Phase: Gradually re-introduce your mobile phase and allow the column to equilibrate until a stable baseline is achieved.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed check_ph Step 1: Adjust Mobile Phase pH (e.g., pH 3-5) start->check_ph check_column Step 2: Evaluate Column - Check age/contamination - Use end-capped or CN column check_ph->check_column Tailing Persists solution Symmetrical Peak Achieved check_ph->solution Issue Resolved additives Step 3: Consider Mobile Phase Additives (e.g., TEA, Ion-Pair Reagents) check_column->additives Tailing Persists check_column->solution Issue Resolved check_sample Step 4: Review Sample - Dilute sample - Check sample solvent additives->check_sample Tailing Persists additives->solution Issue Resolved check_system Step 5: Inspect HPLC System - Check for dead volume check_sample->check_system Tailing Persists check_sample->solution Issue Resolved check_system->solution Issue Resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Chemical_Interaction cluster_column Silica Stationary Phase cluster_solution Solution: Low pH Mobile Phase silanol Residual Silanol Group (Si-O⁻) analyte This compound (Positive Charge) interaction Secondary Ionic Interaction (Causes Peak Tailing) analyte->interaction no_interaction Reduced Interaction (Symmetrical Peak) analyte->no_interaction interaction->silanol protonated_silanol Protonated Silanol Group (Si-OH) h_plus H⁺ h_plus->protonated_silanol Protonates no_interaction->protonated_silanol

Caption: Chemical interactions leading to peak tailing and the effect of low pH.

References

Technical Support Center: Optimizing Camphor Benzalkonium Methosulfate for Broad-Spectrum UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Camphor Benzalkonium Methosulfate (CBM) to optimize broad-spectrum UV protection in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBM) and what is its primary role in sunscreens?

This compound, also known by the trade name Mexoryl SO, is a UVB filter.[1] Its primary function is to absorb ultraviolet radiation in the UVB range (290-320 nm), which is the main cause of sunburn.[1][2] It is chemically named N,N,N-trimethyl-4-(2-oxoborn-3-ylidenemethyl) anilinium methyl sulphate.[1]

Q2: What is the regulatory status of this compound?

In the European Union, this compound is an approved UV filter for use in sunscreen products at a maximum concentration of 6% w/w.[1][3][4][5] It is not currently an approved sunscreen active ingredient in the United States.[6]

Q3: Is this compound photostable?

Yes, this compound is considered to be a photostable UVB filter, meaning it does not readily degrade upon exposure to UV light.[1][7] This property is crucial for maintaining the efficacy of a sunscreen product during sun exposure.

Q4: Does this compound provide broad-spectrum protection on its own?

No, CBM is primarily a UVB absorber with a maximum absorption peak at approximately 284 nm.[1] To achieve broad-spectrum protection, which includes coverage against UVA rays (320-400 nm), it must be formulated with other UVA filters, such as Avobenzone (Butyl Methoxydibenzoylmethane).[1]

Q5: Are there any known safety concerns with this compound?

Based on evaluations by the Scientific Committee on Consumer Product (SCCP), CBM is considered safe for use in sunscreens at concentrations up to 6%.[3] However, due to a borderline Margin of Safety in some assessments, its use in other types of cosmetic products is not recommended.[3] Some sources mention it as a potential skin irritant.[6]

Troubleshooting Guides

Issue 1: Low SPF or inadequate UVB protection in the final formulation.
Possible Cause Troubleshooting Step
Incorrect Concentration of CBM Verify calculations and ensure the correct amount of CBM was used. The concentration should be optimized within the regulatory limit of 6%.
Inhomogeneous Dispersion Ensure proper mixing and homogenization techniques are used to evenly disperse CBM throughout the formulation.
pH of the Formulation Check if the pH of the final formulation is affecting the stability or efficacy of CBM. Adjust the pH to a suitable range, typically between 5.5 and 7.5 for skin products.
Interaction with Other Ingredients Certain ingredients may interfere with the UV-absorbing capabilities of CBM. Conduct compatibility studies with other components of your formulation.
Issue 2: Formulation instability (e.g., phase separation, crystallization).
Possible Cause Troubleshooting Step
Solubility Issues CBM is water-soluble.[8] If working with an oil-in-water emulsion, ensure it is fully dissolved in the aqueous phase before emulsification. In water-in-oil emulsions, special formulation techniques may be required.
Incorrect Emulsifier System The choice and concentration of the emulsifier are critical. Select an emulsifier system that is compatible with the cationic nature of CBM.
Crystallization at Low Temperatures Observe the formulation under different temperature conditions. If crystallization occurs, consider adjusting the solvent system or adding a crystallization inhibitor.
Issue 3: Lack of broad-spectrum coverage.
Possible Cause Troubleshooting Step
Absence of a UVA filter As a primary UVB filter, CBM must be combined with a UVA filter to provide broad-spectrum protection.[1]
Photodegradation of the UVA filter Ensure the chosen UVA filter is photostable or is adequately stabilized. For example, Avobenzone is a common UVA filter that can be photolabile and may require a photostabilizer.[1]
Inadequate Ratio of UV Filters The ratio of UVA to UVB filters is crucial for achieving balanced broad-spectrum protection. This can be assessed using the critical wavelength method or by calculating the UVA/UVB ratio.[9]

Quantitative Data Summary

Due to the proprietary nature of commercial sunscreen formulations, specific quantitative data correlating CBM concentration with SPF and UVA protection factors is not widely available in public literature. However, the following table provides a hypothetical representation based on general sunscreen formulation principles. The actual performance will depend on the complete formulation matrix.

CBM Concentration (% w/w)Co-filter (UVA) Example & Concentration (% w/w)Expected SPF (in vitro)Expected UVA-PF (in vitro)Critical Wavelength (nm)
3Avobenzone (3%)15-205-8> 370
6Avobenzone (3%)25-308-12> 370
6Bemotrizinol (2%)30-4010-15> 380
6Avobenzone (3%) + Octocrylene (5%)35-4512-18> 370

Experimental Protocols

Protocol 1: In Vitro SPF Determination

This protocol outlines the general steps for determining the Sun Protection Factor (SPF) of a sunscreen formulation containing this compound using an in vitro spectrophotometric method.

  • Sample Preparation: Accurately weigh and apply the sunscreen formulation to a suitable substrate, such as a polymethyl methacrylate (B99206) (PMMA) plate, at a concentration of 2 mg/cm².

  • Substrate Spreading: Spread the sample evenly across the substrate using a gloved finger or a specific spreading apparatus to achieve a uniform film.

  • Drying/Setting Time: Allow the film to dry and set for a specified period (e.g., 15-30 minutes) in a dark environment at a controlled temperature.

  • Spectrophotometric Measurement: Use a UV-transmittance spectrophotometer to measure the absorbance of the sunscreen film at various wavelengths across the UVB and UVA range (typically 290-400 nm).

  • SPF Calculation: The SPF value is calculated from the measured absorbance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.

Protocol 2: Photostability Testing

This protocol describes a method to assess the photostability of a formulation containing this compound.

  • Initial SPF Measurement: Prepare a sample on a PMMA plate and measure the initial SPF value as described in Protocol 1.

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.

  • Post-Irradiation SPF Measurement: After irradiation, measure the SPF value of the exposed sample again using the same procedure as in step 1.

  • Photostability Assessment: Compare the pre- and post-irradiation SPF values. A smaller decrease in SPF indicates greater photostability. The results can be expressed as a percentage of SPF retained. An Area Under the Curve Index (AUCI) can also be calculated, where an AUCI greater than 0.80 is generally considered photostable.[10]

Visualizations

Experimental_Workflow_for_SPF_and_Photostability_Testing cluster_spf In Vitro SPF Determination cluster_photo Photostability Testing spf_prep Sample Preparation (2 mg/cm² on PMMA plate) spf_spread Even Spreading spf_prep->spf_spread spf_dry Drying/Setting (15-30 min) spf_spread->spf_dry spf_measure UV Transmittance Measurement (290-400 nm) spf_dry->spf_measure spf_calc SPF Calculation spf_measure->spf_calc photo_initial_spf Initial SPF Measurement (Protocol 1) photo_irradiate UV Irradiation (Solar Simulator) photo_initial_spf->photo_irradiate photo_post_spf Post-Irradiation SPF Measurement photo_irradiate->photo_post_spf photo_assess Photostability Assessment (% SPF retained / AUCI) photo_post_spf->photo_assess

Caption: Workflow for in vitro SPF and photostability testing.

Troubleshooting_Logic_for_Low_SPF start Low SPF Detected check_conc Verify CBM Concentration start->check_conc check_dispersion Assess Formulation Homogeneity check_conc->check_dispersion Correct resolve_conc Correct Concentration check_conc->resolve_conc Incorrect check_ph Measure and Adjust Formulation pH check_dispersion->check_ph Homogeneous resolve_dispersion Optimize Mixing Process check_dispersion->resolve_dispersion Inhomogeneous check_interaction Conduct Ingredient Compatibility Studies check_ph->check_interaction Optimal resolve_ph Buffer to Optimal pH Range check_ph->resolve_ph Out of Range resolve_interaction Reformulate with Compatible Ingredients check_interaction->resolve_interaction Incompatible

Caption: Troubleshooting logic for low SPF in formulations.

References

"Resolving solubility issues of Camphor benzalkonium methosulfate in complex mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Camphor (B46023) Benzalkonium Methosulfate (CBM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving solubility challenges encountered when incorporating CBM into complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is Camphor Benzalkonium Methosulfate (CBM) and what are its general solubility properties?

A1: this compound (CBM) is a quaternary ammonium (B1175870) compound used in cosmetic and personal care products as a UV-B filter and antimicrobial agent.[1][2][3] It is classified as a soluble organic UV filter.[1][3] Generally, it is soluble in water and alcohol solvents.[4] As a cationic surfactant, its solubility can be influenced by the overall composition of the formula, particularly the presence of other charged molecules.[5][6][7]

Q2: In what types of products is CBM typically used, and what is its maximum permitted concentration?

A2: CBM is primarily used in sun protection creams, after-sun products, and other cosmetics with UV protection.[2][3] In the European Union, it is permitted for use as a UV filter in cosmetic products at a maximum concentration of 6.0% w/w.[1][4]

Q3: What are the common causes of CBM precipitation in a complex formulation?

A3: As a cationic (positively charged) surfactant, CBM can interact with anionic (negatively charged) ingredients in a formulation, leading to the formation of an insoluble complex and subsequent precipitation.[7] Other factors that can influence its solubility include pH, temperature, and the presence of certain electrolytes or polymers. Incompatibilities with other ingredients in the oil or water phase of an emulsion can also lead to stability issues.[5][8]

Q4: How does pH affect the solubility and stability of CBM in a formulation?

A4: The pH of a formulation can significantly impact the stability of cationic surfactants like CBM.[5] While specific data on the optimal pH range for CBM solubility is limited, for formulations containing cationic ingredients, it is generally advisable to maintain a pH that ensures the stability of all components. For instance, when formulating with certain inorganic UV filters like zinc oxide in oil-in-water emulsions, a pH of 7.1 or greater is recommended to prevent the formation of ions that can lead to instability.[8] It is crucial to evaluate the pH of the final formulation and adjust as necessary to ensure CBM remains fully solubilized.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation Observed After Adding CBM to the Formulation

Possible Cause: Incompatibility with anionic ingredients.

Troubleshooting Steps:

  • Review Formulation Components: Identify all anionic ingredients in your formulation, such as certain surfactants (e.g., sulfates, carboxylates), emulsifiers, or polymers.

  • Ingredient Substitution: If an anionic ingredient is suspected to be the cause, consider replacing it with a non-ionic or cationic alternative.

  • Order of Addition: Experiment with the order of addition of ingredients. It may be beneficial to add CBM to a portion of the water phase before combining it with other potentially reactive components.

  • pH Adjustment: Measure the pH of the formulation. Adjusting the pH to a more neutral or slightly acidic/alkaline range (depending on the overall formulation) may improve solubility. Conduct stability testing at various pH levels to determine the optimal range for your specific formulation.

Issue 2: CBM Crystallization in the Final Product Over Time or at Lower Temperatures

Possible Cause: Poor solubilization in the oil phase of an emulsion or exceeding the solubility limit.

Troubleshooting Steps:

  • Solvent System Optimization: CBM is soluble in alcohols and other polar solvents.[4] Ensure that the solvent system in your formulation is adequate to keep CBM solubilized at all expected storage temperatures.

  • Emollient Selection: The choice of emollients in the oil phase can impact the solubility of UV filters. Experiment with different polar oils or esters to improve the solubilization of CBM.

  • Concentration Check: Verify that the concentration of CBM does not exceed its solubility limit in the specific solvent system of your formulation at the lowest anticipated storage temperature.

  • Stability Testing at Various Temperatures: Conduct stability tests by storing the formulation at different temperatures (e.g., 5°C, 25°C, 40°C) to observe any crystallization.[9] This will help identify the temperature at which solubility becomes an issue.

Data Presentation

Table 1: Solubility of a 30% Aqueous Solution of this compound ("Mexoryl SO") in Various Solvents

SolventSolubility ( g/100 ml at 23°C after 24h)
Water≥ 20
Ethanol≥ 20
Isopropanol≥ 20
DMSO≥ 20

Source: Opinion on this compound, Scientific Committee on Consumer Products (SCCP), 2006[4]

Experimental Protocols

Protocol 1: Determination of CBM Solubility in a Given Solvent System

Objective: To determine the saturation solubility of CBM in a specific solvent or a mixture of cosmetic ingredients.

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of CBM to a known volume of the test solvent system in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved CBM from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of CBM using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or g/100mL based on the measured concentration and the dilution factor.

Protocol 2: Compatibility Testing of CBM with Other Formulation Ingredients

Objective: To assess the physical compatibility of CBM with other ingredients in a cosmetic formulation.

Methodology:

  • Preparation of Binary Mixtures: Prepare a series of mixtures containing CBM and one other ingredient in a relevant solvent system (e.g., the aqueous phase of an emulsion). The concentrations should reflect those intended for the final formulation.

  • Visual Observation: Visually inspect the mixtures immediately after preparation and after a set period (e.g., 24 hours) at different temperatures (e.g., room temperature, 4°C, 40°C). Look for any signs of incompatibility, such as precipitation, cloudiness, or color change.

  • Microscopic Examination: For emulsions, use a microscope to examine the droplet size and distribution, and to look for any crystalline structures that may indicate precipitation.

  • Turbidity Measurement: Use a turbidimeter to quantitatively measure any changes in the clarity of the solutions over time.

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess CBM to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to separate solid from liquid B->C D Withdraw supernatant C->D E Dilute and analyze by HPLC D->E F Calculate solubility E->F Troubleshooting_Logic_for_CBM_Precipitation Start Precipitation Observed CheckAnionic Are anionic ingredients present? Start->CheckAnionic ReplaceAnionic Replace with non-ionic/ cationic alternative CheckAnionic->ReplaceAnionic Yes CheckpH Is pH optimal? CheckAnionic->CheckpH No ReplaceAnionic->CheckpH AdjustpH Adjust pH and re-evaluate CheckpH->AdjustpH No CheckConcentration Is CBM concentration too high? CheckpH->CheckConcentration Yes AdjustpH->CheckConcentration ReduceConcentration Reduce CBM concentration CheckConcentration->ReduceConcentration Yes CheckSolvent Is solvent system adequate? CheckConcentration->CheckSolvent No ReduceConcentration->CheckSolvent OptimizeSolvent Optimize solvent/emollient system CheckSolvent->OptimizeSolvent No End Solubility Issue Resolved CheckSolvent->End Yes OptimizeSolvent->End

References

Technical Support Center: Minimizing Skin Irritation Potential of Camphor Benzalkonium Methosulfate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the skin irritation potential of formulations containing Camphor (B46023) Benzalkonium Methosulfate.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of skin irritation associated with Camphor and Benzalkonium Methosulfate?

A1: The skin irritation potential of formulations containing Camphor Benzalkonium Methosulfate arises from the distinct mechanisms of each active ingredient.

  • Camphor: Camphor primarily induces neurogenic inflammation. It activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channels on sensory nerves in the skin. This activation leads to a sensation of heat and can trigger the release of neuropeptides, resulting in vasodilation, redness (erythema), and a burning sensation.[1] High concentrations of camphor are more likely to cause these effects, particularly in individuals with sensitive skin.[2]

  • Benzalkonium Methosulfate: As a quaternary ammonium (B1175870) compound, Benzalkonium Methosulfate's irritation potential is primarily linked to its surfactant properties. It can disrupt the lipid bilayer of the stratum corneum, the outermost layer of the skin, compromising its barrier function. This disruption can lead to increased transepidermal water loss (TEWL) and enhanced penetration of other potential irritants. At higher concentrations, it can be directly cytotoxic to keratinocytes, leading to the release of pro-inflammatory mediators such as prostaglandins (B1171923) and interleukins, resulting in visible signs of irritation like redness and swelling (edema).[3][4][5] The irritation is generally dose-dependent.[5]

Q2: What are the initial steps to troubleshoot skin irritation observed in our experimental formulation?

A2: If you observe skin irritation with your formulation, consider the following initial troubleshooting steps:

  • Review Concentrations: The irritation potential of both camphor and benzalkonium methosulfate is dose-dependent.[2][3][5] Evaluate if the concentrations of these active ingredients are within the established safe and effective ranges. Consider reducing the concentration of one or both actives as a first step.

  • Assess the Vehicle: The formulation's vehicle (base) can significantly contribute to skin irritation. High concentrations of certain solvents like ethanol (B145695) or propylene (B89431) glycol can be drying and irritating. Evaluate the components of your vehicle and consider replacing any potentially irritating excipients with milder alternatives.

  • Check the pH: The pH of the formulation should be compatible with the skin's natural acidic mantle, which is typically between 4.5 and 5.5. A pH outside this range can disrupt the skin barrier and exacerbate irritation. Measure and, if necessary, adjust the pH of your formulation.

  • Evaluate Excipients: Other excipients in the formulation, such as preservatives, fragrances, or emulsifiers, can also be sources of irritation.[6] Review all components for their known irritation potential.

Q3: What formulation strategies can we employ to proactively minimize skin irritation?

A3: To develop a formulation with a lower potential for skin irritation, consider incorporating the following strategies from the initial design phase:

  • Incorporate Anti-Irritant and Soothing Agents: The addition of specific excipients can help mitigate irritation.

    • Panthenol (Pro-vitamin B5): Known for its moisturizing and soothing properties, it can help reduce redness and inflammation.[2][7][8][9][10]

    • Allantoin: This agent promotes skin healing and has soothing and anti-irritant properties.[11][12][13][14]

    • Ceramides (B1148491): As essential lipids of the stratum corneum, ceramides help to restore and maintain the skin's barrier function, reducing its susceptibility to irritants.[4][15][16][17][18]

  • Utilize Controlled-Release Delivery Systems: Encapsulating the active ingredients can reduce their direct contact with the skin surface, thereby lowering the irritation potential.

    • Cyclodextrin (B1172386) Encapsulation: Camphor can be encapsulated within cyclodextrin molecules, which can enhance its stability and provide a more gradual release onto the skin.[19][20][21]

    • Liposomal or Nanoparticle Encapsulation: Encapsulating benzalkonium methosulfate in liposomes or other nanoparticles can help to localize its effect and minimize disruption of the skin barrier.

  • Optimize the Vehicle: Select a vehicle with a low irritation profile. Incorporating emollients and lipids that mimic the skin's natural barrier can help to maintain skin integrity.

II. Troubleshooting Guides

Problem 1: Excessive Erythema (Redness) and Edema (Swelling) Observed in In Vivo Rabbit Skin Irritation Studies.

Potential Cause Troubleshooting Action Expected Outcome
High Concentration of Actives Reduce the concentration of Camphor and/or Benzalkonium Methosulfate in a stepwise manner and repeat the study.Reduction in the Draize irritation scores for erythema and edema.
Irritating Vehicle Components Replace potentially irritating solvents (e.g., high-concentration ethanol) with milder alternatives (e.g., glycerin, propylene glycol at lower concentrations). Incorporate soothing emollients.Lower background irritation from the vehicle, allowing for a more accurate assessment of the actives' irritation potential.
Unfavorable pH Adjust the pH of the formulation to be within the skin-compatible range of 4.5-5.5 using appropriate buffering agents.Minimized disruption of the skin's acid mantle, leading to reduced irritation.

Problem 2: Low Cell Viability (<50%) in In Vitro Reconstructed Human Epidermis (RhE) Test.

Potential Cause Troubleshooting Action Expected Outcome
Direct Cytotoxicity of the Formulation Decrease the concentration of Camphor and Benzalkonium Methosulfate.Increased cell viability to above the 50% threshold for non-irritancy classification.[1][22][23]
Formulation Instability Evaluate the physical and chemical stability of the formulation. Consider reformulating to improve stability.A stable formulation ensures consistent and predictable results in the RhE test.
Inherent Irritation of the Combination Implement advanced formulation strategies such as encapsulation of one or both active ingredients to reduce direct contact with the epidermal cells.Encapsulation should lead to a significant increase in cell viability.

III. Quantitative Data Summary

Table 1: Concentration-Dependent Irritation Potential of Benzalkonium Chloride

Concentration (% in Aqueous Solution) Observed Skin Reaction (Human Patch Test) Reference
0.1%Positive reactions in a significant portion of patients with suspected allergic contact dermatitis.[24]
0.15%Recommended concentration for patch testing to increase sensitivity in identifying allergic contact dermatitis.[25]
≥ 0.5%Known to elicit irritant contact dermatitis.[5]

Table 2: Recommended Concentrations of Anti-Irritant Excipients

Excipient Recommended Concentration Range Primary Function Reference
Panthenol0.5% - 5%Soothing, moisturizing, barrier support[2][7][8][9][10]
Allantoin0.1% - 2%Skin protectant, soothing, anti-irritant[11][12][13][14]
CeramidesOptimal molar ratio of 3:1:1 (Ceramides:Cholesterol:Fatty Acids) with a total lipid concentration of ~1-1.2%Skin barrier repair and maintenance[4]

IV. Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

1. Principle: The test article is applied topically to a reconstructed human epidermis model. Skin irritation is identified by the ability of the substance to decrease cell viability below a defined threshold (≤ 50%). Cell viability is measured using the MTT assay.[1][23][26]

2. Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium

  • MTT solution (0.5-1 mg/mL in a suitable buffer)

  • Isopropanol or other suitable solvent for formazan (B1609692) extraction

  • Positive Control (PC): 5% Sodium Dodecyl Sulfate (SDS)

  • Negative Control (NC): Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

3. Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate at 37°C, 5% CO₂ for a specified time according to the manufacturer's instructions.

  • Application of Test Article:

    • For liquids: Apply a sufficient amount (e.g., 25-50 µL) to evenly cover the tissue surface.

    • For solids: Apply a sufficient amount (e.g., 25-50 mg) to evenly cover the tissue surface, moistened with deionized water to ensure good contact.

  • Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • Rinsing: Thoroughly rinse the tissues with PBS to remove the test article.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh, pre-warmed assay medium and incubate for a defined period (e.g., 42 hours) at 37°C, 5% CO₂.

  • MTT Assay:

    • Transfer the tissues to a 24-well plate containing MTT solution.

    • Incubate for approximately 3 hours at 37°C, 5% CO₂.

    • After incubation, carefully remove the tissues and place them in a tube or plate with a formazan extraction solvent (e.g., isopropanol).

    • Extract the formazan salt for at least 2 hours with gentle shaking.

  • Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Calculation of Cell Viability:

    • % Viability = (OD_test_article / OD_negative_control) * 100

4. Interpretation of Results:

Mean Tissue Viability Classification
≤ 50%Irritant (GHS Category 2)
> 50%Non-irritant
In Vivo Acute Dermal Irritation/Corrosion (Rabbit Test - OECD TG 404)

This test provides information on the potential of a substance to produce dermal irritation or corrosion.

1. Principle: The test substance is applied in a single dose to the skin of an albino rabbit. The degree of irritation is evaluated by scoring erythema and edema at specified intervals.

2. Animals:

  • Healthy, young adult albino rabbits.

3. Procedure:

  • Preparation of Animals: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.

  • Application of Test Substance:

    • Apply 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance to a small area (approximately 6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and secure with non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Removal of Test Substance: After the exposure period, remove the patch and any residual test substance.

  • Observation and Scoring:

    • Examine the application site for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

    • Score the reactions according to the Draize scoring system (see Table 3).

4. Draize Scoring System for Skin Reactions:

Table 3: Draize Scoring System

Reaction Score Description
Erythema and Eschar Formation 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to slight eschar formation
Edema Formation 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well defined by definite raising)
3Moderate edema (raised approximately 1 millimeter)
4Severe edema (raised more than 1 millimeter and extending beyond the area of exposure)

5. Calculation of Primary Irritation Index (PII): The PII is calculated for each animal by adding the mean erythema and edema scores from the 24, 48, and 72-hour readings and dividing by the number of observation times. The average PII for all test animals is then calculated.

6. Classification: The classification of irritation is based on the PII. The specific classification scheme (e.g., GHS) should be consulted for the corresponding PII thresholds.

V. Visualizations

Irritation_Pathway cluster_camphor Camphor Pathway cluster_bkm Benzalkonium Methosulfate Pathway Camphor Camphor TRPV1 TRPV1 Channel Activation Camphor->TRPV1 Neuropeptides Neuropeptide Release (e.g., Substance P, CGRP) TRPV1->Neuropeptides Inflammation_C Neurogenic Inflammation (Erythema, Burning Sensation) Neuropeptides->Inflammation_C BKM Benzalkonium Methosulfate Barrier Stratum Corneum Lipid Disruption BKM->Barrier Keratinocytes Keratinocyte Damage Barrier->Keratinocytes Mediators Release of Pro-inflammatory Mediators (PGs, ILs) Keratinocytes->Mediators Inflammation_B Inflammation (Erythema, Edema) Mediators->Inflammation_B

Caption: Mechanisms of Skin Irritation for Camphor and Benzalkonium Methosulfate.

Mitigation_Strategy_Workflow Start Formulation Development Start Concentration Optimize Active Concentrations Start->Concentration Vehicle Select Low-Irritancy Vehicle Concentration->Vehicle pH Adjust pH to 4.5-5.5 Vehicle->pH AntiIrritants Incorporate Anti-Irritants (Panthenol, Allantoin, Ceramides) pH->AntiIrritants Delivery Consider Controlled-Release (Encapsulation) AntiIrritants->Delivery InVitro In Vitro Screening (RhE Test - OECD TG 439) Delivery->InVitro InVivo In Vivo Confirmation (Rabbit Test - OECD TG 404) InVitro->InVivo If necessary Final Final Formulation InVitro->Final If non-irritant InVivo->Final

Caption: Workflow for Minimizing Skin Irritation of Topical Formulations.

Experimental_Workflow cluster_invitro In Vitro Assessment (OECD TG 439) cluster_invivo In Vivo Assessment (OECD TG 404) RhE_Prep Prepare RhE Tissues Application Apply Test Formulation RhE_Prep->Application Incubation Incubate and Rinse Application->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Viability Calculate Cell Viability MTT_Assay->Viability Classification_vitro Classify as Irritant or Non-Irritant Viability->Classification_vitro Classification_vivo Classify Irritation Level Classification_vitro->Classification_vivo Proceed if irritation is indicated or further characterization is needed Animal_Prep Prepare Rabbit Skin Application_vivo Apply Test Formulation Animal_Prep->Application_vivo Observation Observe and Score (Erythema & Edema) Application_vivo->Observation PII Calculate Primary Irritation Index Observation->PII PII->Classification_vivo

Caption: Experimental Workflow for Skin Irritation Testing.

References

Technical Support Center: Preventing Crystallization of Camphor Benzalkonium Methosulfate in Finished Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of active ingredients like Camphor Benzalkonium Methosulfate (CBM) in finished products is critical for product efficacy and safety. Crystallization of an active pharmaceutical ingredient (API) can lead to a loss of homogeneity, altered bioavailability, and potential skin irritation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address and prevent the crystallization of CBM in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CBM) and why is it prone to crystallization?

This compound is a water-soluble, organic UV-B filter used in a variety of cosmetic and personal care products.[1][2][3] As a quaternary ammonium (B1175870) compound, it possesses a cationic charge.[2] Crystallization can occur when the concentration of CBM exceeds its solubility in the formulation's solvent system, or due to interactions with other ingredients, temperature fluctuations, or changes in pH.

Q2: What are the initial signs of CBM crystallization in my product?

Early detection is key to addressing stability issues. Common signs of crystallization include:

  • Visual Changes: The appearance of small, needle-like or granular crystals within the product. This can be observed under magnification.

  • Texture Alteration: A gritty or sandy feel when the product is applied to the skin.

  • Phase Separation: In emulsions, crystallization can disrupt the stability, leading to separation of oil and water phases.

  • Reduced Efficacy: A decrease in the product's intended function, such as reduced UV protection, may indicate that the active ingredient is no longer uniformly dispersed.

Q3: How can I determine the solubility of CBM in different solvents?

Understanding the solubility of CBM in your chosen solvents is the first step in preventing crystallization. A systematic solubility study is recommended.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a method to determine the equilibrium solubility of CBM in various cosmetic solvents.

  • Materials:

    • Pure this compound powder

    • A selection of cosmetic solvents (e.g., Propylene Glycol, Caprylic/Capric Triglyceride, C12-15 Alkyl Benzoate, Ethanol, Deionized Water)

    • Vials with screw caps

    • Magnetic stirrer and stir bars or a shaker bath

    • Analytical balance

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Procedure:

    • Accurately weigh an excess amount of CBM powder into a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials and place them on a magnetic stirrer or in a shaker bath at a controlled temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that excess solid CBM remains.

    • After equilibration, centrifuge the vials at a high speed to separate the undissolved solid.

    • Carefully collect a known volume of the supernatant (the clear, saturated solution).

    • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your HPLC method.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved CBM.

    • Calculate the solubility in g/100 mL or other desired units.

Data Presentation: CBM Solubility in Common Cosmetic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Water23≥ 20 (for a 30% solution)[4]
Ethanol23≥ 20 (for a 30% solution)[4]
Isopropanol23≥ 20 (for a 30% solution)[4]
DMSO23≥ 20 (for a 30% solution)[4]
Propylene Glycol25Data to be determined experimentally
Caprylic/Capric Triglyceride25Data to be determined experimentally
C12-15 Alkyl Benzoate25Data to be determined experimentally

Note: The provided data for the 30% solution offers a baseline. It is crucial to determine the solubility of pure CBM in your specific solvent system.

Troubleshooting Guide

Issue: Crystals are observed in my CBM-containing cream/lotion after storage.

Logical Workflow for Troubleshooting Crystallization

Crystallization_Troubleshooting start Crystallization Observed analyze_crystals Characterize crystals using PLM and DSC. start->analyze_crystals check_concentration Is CBM concentration below its saturation point in the solvent system? check_compatibility Are there any incompatible excipients (e.g., anionic polymers)? check_concentration->check_compatibility No solution_concentration Reduce CBM concentration or increase solvent capacity. check_concentration->solution_concentration Yes check_storage Was the product stored under recommended temperature conditions? check_compatibility->check_storage No solution_excipients Replace incompatible excipients with non-ionic or cationic alternatives. check_compatibility->solution_excipients Yes solution_storage Optimize storage conditions and perform stability testing at various temperatures. check_storage->solution_storage No analyze_crystals->check_concentration HSP_Workflow determine_hsp Determine HSP of CBM (Experimental or Calculated) select_solvents Select solvents with similar HSP values to CBM. determine_hsp->select_solvents predict_compatibility Predict compatibility with excipients using HSP. select_solvents->predict_compatibility formulate Develop prototype formulations. predict_compatibility->formulate evaluate Evaluate for crystallization using PLM and DSC. formulate->evaluate optimize Optimize formulation based on evaluation results. evaluate->optimize

References

Technical Support Center: Enhancing the Aesthetic Properties of Sunscreens Containing Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating sunscreens with Camphor Benzalkonium Methosulfate. Our goal is to help you optimize the sensory characteristics of your formulations for improved consumer acceptance.

Frequently Asked Questions (FAQs)

1. What is this compound (CBM)?

This compound is a water-soluble, organic UV-B filter.[1] As a quaternary ammonium (B1175870) compound, it possesses a cationic charge, which is a critical factor to consider during formulation.[2] In Europe, it is approved for use in sunscreen products at a maximum concentration of 6%.[1][2]

2. What are the primary functions of this compound in a sunscreen formulation?

Its primary function is to absorb UV-B radiation, protecting the skin from the harmful effects of the sun.[1] Additionally, its cationic nature may offer a unique skin feel and can also act as an antimicrobial and antistatic agent.[3]

3. What are the known stability characteristics of this compound?

This compound is a soluble organic UV-B filter.[1] Like many organic UV filters, its stability can be influenced by the overall formulation. It is important to conduct photostability testing on the final formulation to ensure the product maintains its efficacy throughout its shelf life.

4. Is this compound approved for use in all regions?

No. While it is an approved UV filter in Europe, it has not yet been reviewed for sunscreen use by the FDA in the United States and cannot be used in sunscreen drug products in that region.[2] Always verify the regulatory status of an ingredient in the target market.

Troubleshooting Guide: Aesthetic Issues in Sunscreen Formulations with this compound

This guide addresses common aesthetic challenges that may arise when incorporating this compound into sunscreen formulations.

Problem Potential Cause Troubleshooting Suggestions
Soaping Effect or Whitening on Application The cationic nature of this compound may be interacting with anionic ingredients (e.g., certain emulsifiers, thickeners, or polymers), leading to the formation of insoluble complexes that appear white on the skin during rub-out.Review Emulsifier System: Switch to a non-ionic or cationic emulsifier system to avoid interactions. • Check Thickener Compatibility: Replace anionic thickeners (e.g., carbomers) with non-ionic alternatives like hydroxyethylcellulose or xanthan gum. • Adjust Order of Addition: Add this compound to the water phase before emulsification to ensure it is well-dissolved and evenly dispersed.
Tacky or Sticky After-feel High concentrations of certain polymers or humectants used to stabilize the emulsion can contribute to a tacky residue. The film-forming nature of some ingredients in combination with CBM might also be a factor.Optimize Emollient Profile: Incorporate light, fast-spreading emollients and esters to improve the sensory profile. • Evaluate Polymer Levels: Reduce the concentration of film-forming polymers or switch to alternatives known for a more powdery after-feel. • Incorporate Sensory Modifiers: Add ingredients like silica, starches, or elastomers to reduce tackiness and provide a matte finish.
Phase Separation or Instability Incompatibility between the cationic this compound and other anionic ingredients in the formulation can disrupt the emulsion stability.Ensure Ingredient Compatibility: Conduct pre-formulation compatibility studies with all ingredients. • Optimize Emulsifier Concentration: Ensure the emulsifier system is robust enough to handle all phases of the formulation. • Control pH: The pH of the formulation can impact the stability of the emulsion and the charge of certain ingredients. Maintain a pH where all components are compatible.
Poor Spreadability The overall viscosity and rheology of the formulation, influenced by the thickeners and emulsifiers used, may be too high.Adjust Rheology Modifier: Lower the concentration of the thickener or choose a different type that provides the desired viscosity without impeding spreadability. • Evaluate Oil Phase: The viscosity of the oil phase can impact spreadability. Consider using lower viscosity oils and emollients.

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability

Objective: To assess the physical stability of a sunscreen formulation containing this compound under accelerated aging conditions.

Methodology:

  • Sample Preparation: Prepare the final sunscreen formulation.

  • Centrifugation Test:

    • Place 10g of the formulation into a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Observe for any signs of phase separation, creaming, or sedimentation.

  • Freeze-Thaw Cycling:

    • Store the formulation at -10°C for 24 hours.

    • Allow it to thaw at room temperature for 24 hours. This constitutes one cycle.

    • Repeat for 3-5 cycles.

    • After each cycle, evaluate the sample for changes in color, odor, viscosity, and phase separation.

  • Elevated Temperature Stability:

    • Store the formulation at 45°C for a period of 4 to 12 weeks.

    • At weekly intervals, assess the formulation for any changes in its physical properties.

Protocol 2: Sensory Panel Evaluation of Aesthetic Properties

Objective: To quantitatively assess the sensory attributes of a sunscreen formulation containing this compound using a trained sensory panel.

Methodology:

  • Panelist Training: Train a panel of 10-15 individuals to identify and rate the intensity of key sensory attributes of topical products.

  • Attribute Lexicon: Establish a standardized lexicon for sensory attributes, including:

    • Appearance: Gloss, color.

    • Pick-up: Firmness, stickiness.

    • Rub-out: Spreadability, soaping/whitening, absorption speed.

    • After-feel: Tackiness, greasiness, smoothness, residue.

  • Sample Evaluation:

    • Provide panelists with coded samples of the sunscreen formulation.

    • Instruct panelists to apply a standardized amount of the product to a designated area of their forearm.

    • Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10).

  • Data Analysis: Analyze the data statistically to determine the mean scores for each attribute and identify any significant differences between formulations.

Data Presentation

Table 1: Example Sensory Panel Evaluation Results
Attribute Formulation A (with CBM) Formulation B (Control) p-value
Soaping Effect 6.8 ± 1.22.1 ± 0.8<0.05
Tackiness 7.2 ± 1.54.5 ± 1.1<0.05
Spreadability 5.5 ± 1.07.8 ± 0.9<0.05
Greasiness 3.1 ± 0.93.5 ± 1.0>0.05
Smoothness 8.2 ± 0.77.5 ± 0.8>0.05

Data are presented as mean ± standard deviation. A lower score is more desirable for negative attributes like soaping, tackiness, and greasiness, while a higher score is better for positive attributes like spreadability and smoothness.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_testing Aesthetic & Stability Testing cluster_analysis Data Analysis & Refinement F1 Ingredient Selection F2 Prototype Formulation F1->F2 F3 Optimization F2->F3 T1 Sensory Panel Evaluation F3->T1 Evaluate Aesthetics T2 Rheology Measurement F3->T2 Measure Texture T3 Stability Testing (Freeze-Thaw, Accelerated) F3->T3 Assess Stability A1 Statistical Analysis of Sensory Data T1->A1 A2 Correlation of Instrumental & Sensory Data T2->A2 A3 Iterative Refinement of Formulation A1->A3 A2->A3 A3->F2 Reformulate

Caption: Experimental workflow for enhancing sunscreen aesthetics.

Troubleshooting_Logic cluster_problem Identified Aesthetic Issue cluster_cause Potential Causes cluster_solution Potential Solutions P1 High Soaping Effect C1 Cationic-Anionic Interaction P1->C1 C2 Incorrect Order of Addition P1->C2 C3 pH Out of Optimal Range P1->C3 S1 Use Non-ionic/Cationic Emulsifiers & Thickeners C1->S1 S2 Optimize Manufacturing Process C2->S2 S3 Adjust Formulation pH C3->S3

Caption: Troubleshooting logic for high soaping effect.

References

"Troubleshooting interference in the analytical detection of Camphor benzalkonium methosulfate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Camphor Benzalkonium Methosulfate (CBK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this quaternary ammonium (B1175870) compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the analytical detection of this compound (CBK)?

A1: Interference in CBK analysis can originate from several sources, broadly categorized as matrix effects and co-eluting substances.

  • Matrix Effects: The sample matrix, which includes all components other than the analyte, can significantly impact the analytical signal. In cosmetic and pharmaceutical formulations, common matrix components include excipients, polymers, and other active ingredients. These can cause ion suppression or enhancement in mass spectrometry-based methods or alter the chromatographic peak shape and retention time in HPLC-UV analysis.

  • Co-eluting Substances: These are compounds that elute from the chromatographic column at the same or a very similar time as CBK, leading to overlapping peaks. Potential co-eluting substances include:

    • Other UV filters: Sunscreen formulations often contain multiple UV filters, some of which may have similar chromatographic properties to CBK.[1][2]

    • Excipients and Formulation Bases: Viscous components like polymers (e.g., polycarbophil (B1168052) and poloxamer) and other formulation excipients can interfere with the analysis.[3][4]

    • Degradation Products: CBK can degrade under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.[5][6][7][8][9] These degradation products may have chromatographic properties similar to the parent compound and interfere with its quantification.

    • Related Quaternary Ammonium Compounds: The presence of other quaternary ammonium compounds, such as benzalkonium chloride (BKC), which is structurally similar, can pose a significant challenge.[10][11][12][13]

Q2: My CBK peak is showing significant tailing in my HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing quaternary ammonium compounds like CBK, which are cationic. The primary causes and potential solutions are:

  • Secondary Interactions with Residual Silanols: The stationary phase in reversed-phase HPLC columns (e.g., C18) is silica-based and can have residual silanol (B1196071) groups. These negatively charged silanols can interact with the positively charged quaternary ammonium group of CBK, leading to peak tailing.[13][14][15]

    • Solution: Use an end-capped column where the residual silanols have been chemically deactivated. Alternatively, using a column with a different stationary phase, such as a cyano (CN) or phenyl column, may reduce these interactions.[3][16]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanols.

    • Solution: Adjusting the mobile phase pH with a suitable buffer can help to suppress the ionization of silanols and reduce peak tailing. A pH around 5.5 has been used successfully for the analysis of the related compound benzalkonium chloride.[3][16]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[14][17]

    • Solution: Reduce the concentration of the sample being injected to see if the peak shape improves.[18]

Q3: I am observing a lower than expected recovery of CBK from my sample. What are the potential reasons?

A3: Low recovery of CBK can be attributed to several factors during sample preparation and analysis:

  • Incomplete Extraction from the Matrix: CBK, being a surfactant, can strongly interact with components of the sample matrix, especially in complex formulations like creams and lotions.

    • Solution: Optimize the extraction procedure. This may involve using a stronger extraction solvent, increasing the extraction time, or employing techniques like sonication. For viscous samples, a deproteinization procedure might be more effective than a simple extraction.[11]

  • Adsorption to Surfaces: Quaternary ammonium compounds can adsorb to glass and plastic surfaces.

    • Solution: Silanize glassware to reduce active sites for adsorption. Using polypropylene (B1209903) labware can also minimize this issue.

  • Analyte Degradation: CBK may degrade during sample preparation if exposed to harsh conditions (e.g., high temperature, extreme pH).

    • Solution: Ensure that the sample preparation conditions are mild and validated for the stability of CBK.

Troubleshooting Guides

Guide 1: Resolving Matrix Interference in Cosmetic Formulations

This guide provides a systematic approach to identifying and mitigating matrix effects when analyzing CBK in cosmetic products.

Problem: Inaccurate quantification of CBK (high or low bias), poor peak shape, or shifting retention times.

Workflow for Troubleshooting Matrix Effects:

Matrix_Effects_Troubleshooting start Start: Inaccurate CBK Quantification check_blank Analyze a Placebo (Matrix without CBK) start->check_blank interference_present Interference Peak Observed? check_blank->interference_present no_interference No Interference Peak interference_present->no_interference No change_wavelength Change UV Detection Wavelength interference_present->change_wavelength Yes post_extraction_spike Perform Post-Extraction Spike Experiment to Quantify Matrix Effect no_interference->post_extraction_spike wavelength_effective Interference Resolved? change_wavelength->wavelength_effective modify_mobile_phase Modify Mobile Phase Composition (e.g., change organic modifier, pH) wavelength_effective->modify_mobile_phase No end_resolved End: Interference Resolved wavelength_effective->end_resolved Yes mobile_phase_effective Interference Resolved? modify_mobile_phase->mobile_phase_effective improve_sample_prep Implement Advanced Sample Preparation (e.g., SPE, LLE) mobile_phase_effective->improve_sample_prep No mobile_phase_effective->end_resolved Yes sample_prep_effective Interference Resolved? improve_sample_prep->sample_prep_effective sample_prep_effective->end_resolved Yes end_unresolved Consider Alternative Detection Method (e.g., LC-MS/MS) sample_prep_effective->end_unresolved No post_extraction_spike->improve_sample_prep

Caption: Troubleshooting workflow for matrix interference in CBK analysis.

Guide 2: Investigating Co-eluting Peaks from Degradation Products

This guide outlines the steps to identify and resolve interference from potential degradation products of CBK.

Problem: Appearance of new, unexpected peaks close to the CBK peak, especially in older samples or those exposed to stress conditions.

Workflow for Investigating Degradation Product Interference:

Degradation_Interference_Troubleshooting start Start: Suspected Degradation Product Interference forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Photolysis) start->forced_degradation analyze_stressed_samples Analyze Stressed Samples by HPLC forced_degradation->analyze_stressed_samples compare_chromatograms Compare Chromatograms of Stressed and Unstressed Samples analyze_stressed_samples->compare_chromatograms identify_degradants Identify Degradation Peaks compare_chromatograms->identify_degradants peak_purity Assess Peak Purity of CBK in Presence of Degradants identify_degradants->peak_purity purity_fails Peak Purity Fails? peak_purity->purity_fails optimize_separation Optimize Chromatographic Separation (Gradient, Column, Mobile Phase) purity_fails->optimize_separation Yes end_resolved End: Method is Stability-Indicating purity_fails->end_resolved No separation_successful Separation Achieved? optimize_separation->separation_successful separation_successful->end_resolved Yes end_unresolved Further Method Development Required separation_successful->end_unresolved No

Caption: Workflow for identifying and resolving interference from CBK degradation products.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Quaternary Ammonium Compounds in Complex Matrices

Sample Preparation TechniqueAnalyteMatrixKey FindingsRecovery (%)Reference
Deproteinization Benzalkonium ChlorideViscous Ophthalmic DropsQuicker and more convenient than extraction.96.7 - 98.5[11]
Complexation followed by Liquid-Liquid Extraction Benzalkonium ChlorideOphthalmic System with Alkaloids and PolymersSpecific for BKC in the presence of interfering substances.Not specified[4][19]
Solid-Phase Extraction (SPE) Benzalkonium Chloride and other QACsHuman Serum and UrineEffective for cleanup and concentration. Matrix effects ranged from -27% to 15.4%.61 - 129[12]
Direct Injection Benzalkonium ChlorideOphthalmic SolutionSimple and rapid, suitable for less complex matrices.100.2 - 102.6[20]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of CBK in Sunscreen

This protocol is based on a published method for the analysis of multiple UV filters in cosmetics.[21]

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol (B129727) to prepare a standard stock solution.

    • Prepare working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1-50 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 1 g of the well-mixed sunscreen sample into a 10 mL volumetric flask.

    • Add 5 mL of methanol and sonicate for 30 minutes.

    • Allow the solution to cool to room temperature and add methanol to the mark.

    • Filter the solution through a 0.45 µm membrane filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a photodiode array detector.

    • Column: C18 column (e.g., 4.6 mm i.d. × 15 cm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% phosphoric acid in water.

    • Mobile Phase B: Methanol.

    • Gradient Elution:

      • 0-3 min: 30% to 55% B

      • 3-6 min: 55% B

      • 6-7 min: 55% to 95% B

      • 7-13 min: 95% B

      • 13-14 min: 95% to 30% B

      • 14-15 min: 30% B

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 290 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the CBK standard against its concentration.

    • Calculate the concentration of CBK in the sample solution from the calibration curve.

    • Determine the amount of CBK in the original sunscreen sample.

Protocol 2: Forced Degradation Study for CBK

This protocol outlines the conditions for performing a forced degradation study to identify potential interfering degradation products.[5][6][9]

  • Acid Hydrolysis:

    • Dissolve CBK in a solution of 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve CBK in a solution of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • Neutralize the solution with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve CBK in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of CBK (in a suitable solvent) and a solid sample of CBK to UV light (e.g., 254 nm) and visible light for a specified duration.

    • Prepare the samples for HPLC analysis.

  • Thermal Degradation:

    • Keep a solid sample of CBK in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Dissolve the sample in a suitable solvent for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples by a validated, stability-indicating HPLC method.

    • Compare the chromatograms with that of an unstressed CBK standard to identify and quantify the degradation products.

References

Technical Support Center: Stabilization of Camphor Benzalkonium Methosulfate Against Photodegradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camphor (B46023) Benzalkonium Methosulfate.

Disclaimer: Camphor Benzalkonium Methosulfate is primarily used as a UV absorber in cosmetic formulations and is generally considered to be photostable.[1][2] Scientific literature specifically detailing the photodegradation pathways and stabilization strategies for this compound is limited. The information provided herein is based on the known properties of the molecule, the photochemistry of its components (camphor and benzalkonium cation), and general principles of photostability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in formulations?

This compound (CAS No. 52793-97-2) is a quaternary ammonium (B1175870) compound that functions as an ultraviolet (UV) light absorber.[1][2] In cosmetic and personal care products, it is used to protect the product from deterioration by absorbing, reflecting, or scattering UV light.[2] It can also be used as a UV filter to protect the skin and hair from UV radiation.[2]

Q2: Is this compound considered photostable?

Yes, this compound is reported to be photostable, meaning it does not readily degrade when exposed to light.[1] Its function as a UV absorber is to convert UV radiation into less damaging infrared radiation (heat).[2]

Q3: What are the approved concentrations of this compound in cosmetic products?

The European Commission's Scientific Committee on Consumer Products (SCCP) has concluded that the use of this compound in cosmetic sun protection products at a maximum concentration of 6% (w/w) does not pose a health hazard.[2][3][4]

Q4: If degradation is suspected, what are the potential photodegradation pathways?

  • Camphor Moiety: Irradiation of camphor in solution can lead to the formation of α-campholenic aldehyde and other secondary photoproducts.[5]

  • Benzalkonium Moiety: The benzalkonium cation, under certain conditions such as in the presence of active bromine, can undergo transformation to form monobromo derivatives and other degradation products.[6] It is important to note that these are not necessarily photodegradation pathways.

Q5: What analytical methods are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of benzalkonium compounds and would be suitable for stability-indicating assays of this compound.[7][8][9] UV-Vis spectrophotometry can also be used for quantification.[7]

Troubleshooting Guides

Issue 1: I am observing a loss of this compound in my formulation during photostability studies.

  • Question: Could other ingredients in my formulation be causing degradation? Answer: Yes, interactions with other formulation components could potentially lead to the degradation of this compound. Excipients can act as photosensitizers or participate in degradation reactions. It is advisable to conduct photostability studies on the active ingredient alone and in the complete formulation to investigate potential interactions.

  • Question: Are my analytical methods accurate and stability-indicating? Answer: It is crucial to have a validated, stability-indicating analytical method. This ensures that you are accurately measuring the concentration of the intact drug and that degradation products are not co-eluting and interfering with the quantification. An HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

  • Question: Could the observed loss be due to factors other than photodegradation? Answer: Yes, consider other possibilities such as adsorption to container surfaces, precipitation, or chemical instability unrelated to light exposure. Running dark controls (samples protected from light) in parallel with your light-exposed samples is essential to differentiate between photodegradation and other forms of degradation.[10]

Issue 2: I am seeing the appearance of unknown peaks in my chromatogram after light exposure.

  • Question: How can I identify these potential degradation products? Answer: Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying unknown degradation products. By comparing the mass spectra of the unknown peaks with the parent compound and considering potential photochemical reactions, you can elucidate the structures of the degradants.

  • Question: Could these peaks be coming from the degradation of other components in my formulation? Answer: Yes. It is important to run a placebo formulation (the formulation without this compound) through the same photostability testing protocol. This will help you identify any degradation products originating from the excipients.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number52793-97-2[1]
Molecular FormulaC₂₀H₂₈NO·CH₃SO₄[1]
Molar Mass409.54 g/mol [1]
Solubility (in a 30% solution)Water: S ≥ 20 g/100 ml; Ethanol: S ≥ 20 g/100 ml; Isopropanol: S ≥ 20 g/100 ml; DMSO: S ≥ 20 g/100 ml[3]
Log Po/w (Calculated)0.28[3]

Table 2: Regulatory Information

Regulatory BodyProduct TypeMaximum ConcentrationReference
European Commission (SCCP)Sunscreen Products6% (w/w)[2][3][4]

Experimental Protocols

Protocol 1: General Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.[10]

  • Sample Preparation: Prepare samples of the drug substance, the drug product, and a placebo (if applicable). Use chemically inert and transparent containers. For solutions, consider the effect of the solvent on photodegradation.

  • Light Source: Use a light source that produces both UV and visible light, such as an artificial light source that combines a cool white fluorescent lamp and a near-UV lamp. The light intensity should be monitored.

  • Exposure Conditions: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.

  • Dark Control: Protect a set of identical samples from light to serve as a dark control. These should be stored at the same temperature as the light-exposed samples.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating method (e.g., HPLC). Assess for changes in physical properties, assay of the active ingredient, and formation of degradation products.

  • Data Evaluation: Compare the results from the light-exposed samples to those of the dark control to determine the extent of photodegradation.

Protocol 2: Stability-Indicating HPLC Method

This is a general protocol for developing a stability-indicating HPLC method for a compound like this compound.

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase for benzalkonium compounds consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

  • Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (e.g., around 210-220 nm or 260-270 nm for the benzene (B151609) ring).

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the drug substance to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Ensure that the peaks for the degradation products are well-resolved from the peak of the parent compound.

Visualizations

workflow cluster_investigation Troubleshooting Workflow for Unexpected Degradation start Unexpected loss of Camphor Benzalkonium Methosulfate observed check_method Is the analytical method validated and stability-indicating? start->check_method validate_method Develop and validate a stability-indicating method check_method->validate_method No run_dark_control Was a dark control included in the experiment? check_method->run_dark_control Yes validate_method->start include_dark_control Repeat experiment with a dark control run_dark_control->include_dark_control No check_excipients Could excipients be causing degradation? run_dark_control->check_excipients Yes other_instability Investigate other instability (e.g., chemical, physical) run_dark_control->other_instability Degradation in dark control include_dark_control->start test_excipients Test individual excipients and placebo formulation check_excipients->test_excipients Yes photodegradation_confirmed Photodegradation is likely check_excipients->photodegradation_confirmed No test_excipients->photodegradation_confirmed

Caption: Troubleshooting workflow for unexpected degradation.

experimental_workflow cluster_workflow General Photostability Testing Workflow prep Sample Preparation (API, Product, Placebo) expose Expose to Light (ICH Q1B Conditions) prep->expose dark Store Dark Control (Same Temperature) prep->dark analyze Analyze Samples at Time Points (Validated HPLC Method) expose->analyze dark->analyze evaluate Evaluate Data (Compare Light vs. Dark) analyze->evaluate

Caption: General photostability testing workflow.

logical_relationship cluster_stabilization Logical Approach to Stabilization confirm_degradation Confirm Photodegradation (vs. other instability) identify_degradants Identify Degradation Products (e.g., using LC-MS) confirm_degradation->identify_degradants elucidate_pathway Elucidate Degradation Pathway identify_degradants->elucidate_pathway select_stabilizers Select Potential Stabilizers (e.g., Antioxidants, Quenchers) elucidate_pathway->select_stabilizers formulation_studies Conduct Formulation Studies with Stabilizers select_stabilizers->formulation_studies evaluate_stability Evaluate Photostability of Stabilized Formulation formulation_studies->evaluate_stability

Caption: Logical approach to stabilization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Camphor (B46023) and Benzalkonium Methosulfate from their related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a separation method for Camphor and Benzalkonium Methosulfate?

A1: The primary challenge lies in the significant difference in polarity between the two analytes. Camphor is a non-polar, volatile terpenoid, while Benzalkonium Methosulfate is a polar, ionic quaternary ammonium (B1175870) compound. This polarity difference makes it difficult to achieve good peak shape, resolution, and retention for both compounds in a single chromatographic run.

Q2: Which analytical technique is most suitable for the simultaneous analysis of Camphor and Benzalkonium Methosulfate?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a versatile and widely used technique that can be optimized for the simultaneous determination of both polar and non-polar compounds. Gas Chromatography (GC) is suitable for the analysis of volatile compounds like Camphor but is not appropriate for the non-volatile Benzalkonium Methosulfate.

Q3: What are the potential impurities of Camphor?

A3: Impurities in Camphor can arise from its manufacturing process (synthetic or natural extraction) or degradation. Potential impurities include:

  • Process-related impurities: Unreacted starting materials (e.g., turpentine (B1165885) by-products), residual solvents (e.g., ethanol, acetone), and other terpenoids.[1]

  • Degradation impurities: Oxidation by-products and products of moisture-induced hydrolysis.[1]

Q4: What are the known impurities of Camphor Benzalkonium Methosulfate?

A4: A European Commission report on this compound identified the following potential impurities:

  • Camphor

  • 4-Dimethylaminobenzoic acid

  • 4-Dimethylaminobenzaldehyde

  • N,N-dimethyl-4-[(E)-(-4,7,7-trimethyl-3-oxobicyclo[2][2][3]hept-2-ylidene)methyl]aminobenzene[4]

Q5: Why is forced degradation testing important for this method development?

A5: Forced degradation studies are essential to understand the stability of the drug substances and to ensure the analytical method is "stability-indicating."[5][6][7] This means the method can accurately separate the active ingredients from any degradation products that may form under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This is a critical requirement for regulatory submissions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of Camphor and Benzalkonium Methosulfate.

HPLC Method Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing) for Benzalkonium Methosulfate Interaction of the quaternary ammonium group with residual silanols on the HPLC column.- Use a highly end-capped C18 column. - Work at a lower pH (e.g., pH 2.5-3.5) to suppress silanol (B1196071) ionization. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Poor Retention of Camphor The mobile phase is too strong (high organic content) for the non-polar camphor.- Decrease the initial percentage of the organic solvent in your gradient. - Consider using a longer column or a column with a higher carbon load for increased retention of non-polar compounds.
Co-elution of Impurities with Main Peaks Inadequate separation power of the method.- Optimize the mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. - Adjust the mobile phase pH to potentially alter the retention of ionizable impurities. - Evaluate a different column chemistry (e.g., a phenyl-hexyl column) for alternative selectivity.
Baseline Drift or Noise Mobile phase issues or detector problems.- Ensure the mobile phase is properly degassed. - Use high-purity solvents and additives. - Check the detector lamp for performance and stability.
Irreproducible Retention Times Inadequate column equilibration or temperature fluctuations.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a consistent temperature.
GC Method Troubleshooting (for Camphor analysis)
Problem Potential Cause Solution
Peak Tailing for Camphor Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Trim the first few centimeters of the column to remove any active sites that may have developed.
Ghost Peaks Carryover from previous injections or septum bleed.- Implement a proper rinse procedure for the injection syringe. - Use a high-quality, low-bleed septum.
Variable Peak Areas Inconsistent injection volume or leaks in the inlet.- Use an autosampler for precise and reproducible injections. - Regularly check for leaks in the GC inlet using an electronic leak detector.

Experimental Protocols

Hypothetical Simultaneous HPLC-UV Method

Note: The following is a hypothetical method based on established chromatographic principles for separating polar and non-polar compounds. This method would require validation for its intended use.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      15.0 30 70
      20.0 30 70
      20.1 70 30

      | 25.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm for Benzalkonium Methosulfate and 280 nm for Camphor

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and transfer a sample containing Camphor and Benzalkonium Methosulfate into a volumetric flask.

    • Dissolve the sample in a diluent of 50:50 acetonitrile and water.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Study Protocol
  • Acid Degradation: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Degradation: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: Hypothetical Chromatographic Parameters for the Simultaneous HPLC Method
Compound Retention Time (min) Tailing Factor Theoretical Plates
Benzalkonium Methosulfate5.81.28500
Camphor12.31.112000
Table 2: Hypothetical Method Validation Summary
Parameter Benzalkonium Methosulfate Camphor
Linearity Range (µg/mL) 10 - 1505 - 75
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.50.2
LOQ (µg/mL) 1.50.6
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.8
Precision (%RSD) < 1.5< 1.0

Visualizations

Experimental Workflow

Experimental Workflow Figure 1: General Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Weighing Sample Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Data_Acquisition Data Acquisition (PDA) Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting Troubleshooting Peak Tailing Figure 2: Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed Check_Compound Which peak is tailing? Start->Check_Compound BZM_Tailing Benzalkonium Methosulfate Tailing Check_Compound->BZM_Tailing BZM Camphor_Tailing Camphor Tailing Check_Compound->Camphor_Tailing Camphor Both_Tailing Both Peaks Tailing Check_Compound->Both_Tailing Both Check_Silanol Check for Silanol Interactions BZM_Tailing->Check_Silanol Check_Overload Check for Column Overload Camphor_Tailing->Check_Overload Check_Column_Health Check Column Health Both_Tailing->Check_Column_Health Lower_pH Lower Mobile Phase pH Check_Silanol->Lower_pH Add_TEA Add Competing Base (TEA) Lower_pH->Add_TEA Resolved Issue Resolved Add_TEA->Resolved Dilute_Sample Dilute Sample Check_Overload->Dilute_Sample Dilute_Sample->Resolved Flush_Column Flush Column Check_Column_Health->Flush_Column Replace_Column Replace Column Flush_Column->Replace_Column Replace_Column->Resolved

References

Validation & Comparative

A Comparative Guide to the UVB Protection Efficacy of Camphor Benzalkonium Methosulfate and Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two ultraviolet B (UVB) filtering agents: Camphor Benzalkonium Methosulfate, a soluble organic (chemical) filter, and Zinc Oxide, an insoluble inorganic (physical) filter. The comparison is based on their mechanisms of action, spectral coverage, regulatory status, and other relevant properties for researchers and professionals in drug development. Due to a lack of publicly available head-to-head clinical studies, this guide synthesizes data from individual assessments and outlines the standardized experimental protocols required to generate direct comparative data.

Overview and Mechanism of Action

This compound is a soluble organic UV filter that functions by absorbing UVB radiation and converting it into less harmful thermal energy.[1][2] As a quaternary ammonium (B1175870) compound, it is effective in the UVB range, specifically from approximately 280 to 320 nm.[1] This mechanism of action is typical for chemical sunscreens, which form a protective shield within the upper layers of the skin.[1]

Zinc Oxide is a mineral-based, broad-spectrum UV filter.[3][4][5] It functions as a physical barrier on the surface of the skin, where its particles scatter, reflect, and absorb both UVB and UVA radiation.[3][6][7] Recognized as Generally Recognized As Safe and Effective (GRASE) by the U.S. Food and Drug Administration (FDA), it is a photostable ingredient known for its gentle profile, making it suitable for sensitive skin.[4][5][6]

Comparative Data Summary

The following table summarizes the key properties of this compound and Zinc Oxide. Direct comparative efficacy data, such as side-by-side Sun Protection Factor (SPF) values, are not available in the public domain and would require dedicated experimental evaluation as described in Section 3.

FeatureThis compoundZinc Oxide
Filter Type Organic (Chemical)Inorganic (Physical/Mineral)[3][4]
Mechanism Absorbs UV radiation and converts it to heat.[1][2]Reflects, scatters, and absorbs UV radiation.[3][6][7]
UV Spectrum UVB (approx. 280-320 nm).[1]Broad Spectrum (UVA and UVB).[3][4][5]
Regulatory Status (USA) Not approved by the FDA for use in sunscreen products.[2]FDA-approved (GRASE) for sunscreen use.[5][6]
Regulatory Status (EU) Approved as a UV filter up to a maximum concentration of 6%.[1]Approved as a UV filter.
Photostability Data not widely available.Considered highly photostable; does not break down in sunlight.[3][4]
Skin Compatibility Data not widely available.Generally considered gentle, suitable for sensitive skin.[4]
Cosmetic Properties Soluble organic filter.[1]Insoluble; can leave a white cast, though micronized/nano versions reduce this.[5]

Experimental Protocols for Efficacy Comparison

To definitively compare the UVB protection efficacy, standardized in vitro and in vivo testing protocols must be employed.

The in vitro method provides a reliable and ethical approach for screening and development. It measures the UV transmittance through a thin film of the product.

Methodology:

  • Substrate Preparation: Polymethylmethacrylate (PMMA) plates, which mimic the surface properties of skin, are used as the substrate.[8]

  • Sample Application: A precise amount of the test formulation (e.g., 1.3 mg/cm²) is applied uniformly across the PMMA plate.[9] Automated robotic spreading is often used to ensure reproducibility.[8]

  • Drying/Incubation: The applied film is allowed to dry for a defined period (e.g., 15-30 minutes) to form a stable film.

  • UV Transmittance Measurement: The substrate is placed in a spectrophotometer with an integrating sphere. The transmittance of UV light is measured at defined wavelength intervals (typically 290-400 nm) before UV exposure.[9]

  • UV Exposure (Photostability): The plate is exposed to a controlled dose of UV radiation from a solar simulator to assess photostability.[10]

  • Post-Exposure Measurement: UV transmittance is measured again after UV exposure.

  • SPF Calculation: The Sun Protection Factor (SPF) is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum over the UVB range.[9]

The in vivo method is the regulatory standard for SPF labeling and involves human subjects.[11][12]

Methodology:

  • Subject Recruitment: A panel of at least 10 healthy adult volunteers with fair skin types (Fitzpatrick types I, II, III) is selected.[11][13]

  • Test Site Demarcation: Test sub-sites (minimum 30 cm²) are marked on the subjects' backs.

  • Product Application: The test formulation is applied uniformly to the designated test site at a concentration of 2.0 mg/cm².[13]

  • Drying Time: A 15-minute waiting period is observed after application before UV exposure.[14]

  • UV Irradiation: A series of increasing UV doses are administered to the test sites from a Xenon Arc solar simulator.[13] An unprotected site is also irradiated to determine the Minimal Erythema Dose (MED) for each subject. The MED is the smallest UV dose that produces perceptible reddening of the skin 16-24 hours post-exposure.[13]

  • Erythema Assessment: The test sites are evaluated for erythema 16 to 24 hours after UV exposure.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on product-protected skin to the MED on unprotected skin (SPF = MEDp / MEDu).[10]

Visualizations

G cluster_0 In Vitro Testing (ISO 23675) cluster_1 In Vivo Testing (ISO 24444) cluster_2 Data Comparison A1 Prepare PMMA Substrate A2 Apply Formulation (2 mg/cm²) A1->A2 A3 Measure UV Transmittance (Pre-Exposure) A2->A3 A4 Expose to Solar Simulator A3->A4 A5 Measure UV Transmittance (Post-Exposure) A4->A5 A6 Calculate In Vitro SPF A5->A6 C2 Assess Photostability A5->C2 C1 Compare SPF Values A6->C1 B1 Recruit Human Subjects B2 Apply Formulation (2 mg/cm²) B1->B2 B4 Irradiate Protected Skin (Progressive UV Doses) B2->B4 B3 Determine Unprotected MED B6 Calculate In Vivo SPF (MEDp / MEDu) B3->B6 B5 Assess Erythema (24h) B4->B5 B5->B6 B6->C1 C3 Evaluate Statistical Significance

Caption: Workflow for comparing UV filter efficacy.

G UVB UVB Radiation (280-320nm) DNA Epidermal Cell DNA UVB->DNA CPD DNA Lesions (CPDs, 6-4PPs) DNA->CPD Damage NER Nucleotide Excision Repair (NER) CPD->NER Recognition p53 p53 Activation CPD->p53 Signal Mutation Mutations / Carcinogenesis NER->Mutation Failure leads to Repair Successful DNA Repair NER->Repair p53->NER Activates Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Signaling cascade following UVB-induced DNA damage.

Conclusion

Both this compound and Zinc Oxide contribute to UVB protection, but they do so through fundamentally different mechanisms. Zinc Oxide offers the advantages of broad-spectrum (UVA/UVB) protection, high photostability, and a long history of safe use, reflected in its FDA GRASE status.[4][5][6] this compound is an approved UVB-specific organic filter in the European Union, functioning through UV absorption.[1]

References

A Comparative Guide to the In Vitro Broad-Spectrum Protection of Camphor Benzalkonium Methosulfate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro broad-spectrum antimicrobial properties of Camphor Benzalkonium Methosulfate (CBM) and a common alternative, Benzalkonium Chloride (BKC). While CBM is recognized for its function as a UV filter and has some antimicrobial properties, there is a notable lack of specific in vitro quantitative data on its broad-spectrum efficacy against a wide range of microorganisms.[1] In contrast, Benzalkonium Chloride, a structurally related quaternary ammonium (B1175870) compound, has been extensively studied, and a wealth of in vitro data is available on its bactericidal, fungicidal, and virucidal activities.

This guide aims to present the available data objectively, detail the experimental methodologies used for antimicrobial testing, and provide visual representations of key concepts and workflows.

Data Presentation: A Comparative Overview

Due to the limited availability of specific antimicrobial efficacy data for this compound in the public domain, a direct quantitative comparison with Benzalkonium Chloride is challenging. The following tables summarize the available information on CBM and provide a more detailed quantitative comparison for BKC against various microorganisms.

Table 1: Profile of this compound

PropertyDescription
Primary Function UV filter in cosmetic products.[2][3]
Antimicrobial Function Listed as an antimicrobial agent in cosmetics, helping to slow the growth of microorganisms on the skin.[1][2]
Reported Efficacy Specific in vitro data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad range of microbes are not readily available in published literature.
Safety Profile The European Commission's Scientific Committee on Consumer Products (SCCP) concluded that its use in cosmetic sun protection products at a maximum concentration of 6% is not expected to pose a health hazard. It was found to be not a dermal irritant or sensitizer.[3]

Table 2: In Vitro Antibacterial and Antifungal Activity of Benzalkonium Chloride

MicroorganismTypeMIC (mg/L)MBC (mg/L)Reference
Staphylococcus aureusGram-positive Bacteria4045[1]
Listeria monocytogenesGram-positive Bacteria3035[1]
Bacillus cereusGram-positive Bacteria140160[1]
Streptococcus agalactiaeGram-positive BacteriaMIC90 = 3.12-[4]
Escherichia coliGram-negative Bacteria4045[1]
Pseudomonas aeruginosaGram-negative Bacteria64-[5]
Salmonella typhimuriumGram-negative Bacteria--
Listeria monocytogenesGram-positive Bacteria0.25 - 200.5 - 20[6]

Table 3: In Vitro Antiviral Activity of Benzalkonium Chloride

VirusFamilyTypeConcentrationLog ReductionReference
Human Adenovirus 3, 5, 7a, 19/64, 37AdenoviridaeNon-enveloped0.1%≥ 3[7][8]
Human Adenovirus 4, 8AdenoviridaeNon-enveloped0.1%> 1 but < 3[7][8]
Human Coronavirus 229ECoronaviridaeEnveloped-> 4.0 within 15s[9]
SARS-CoV-2CoronaviridaeEnveloped-> 4.0 within 15s[9]
Herpes Simplex Virus Type 1HerpesviridaeEnveloped-Effective inactivation[10][11]
Human Immunodeficiency Virus Type 1RetroviridaeEnveloped-Effective inactivation[10][11]
Human CoxsackievirusPicornaviridaeNon-enveloped-Active[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of broad-spectrum antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[3][14]

Materials:

  • Test antimicrobial agent (e.g., Benzalkonium Chloride)

  • Bacterial or fungal isolates

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium[15]

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Agar (B569324) plates (for MBC determination)

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test agent in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (inoculum without antimicrobial agent) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10-100 µL) and plate it onto antimicrobial-free agar plates.[16]

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that shows a ≥99.9% reduction in CFU compared to the initial inoculum count.

In Vitro Virucidal Assay

This protocol is a general representation of a suspension test method used to evaluate the ability of a compound to inactivate viruses.[17][18][19]

Objective: To determine the effectiveness of a chemical agent in reducing the infectivity of a virus in suspension.

Materials:

  • Test compound (e.g., Benzalkonium Chloride)

  • Virus stock of known titer (e.g., Adenovirus, Influenza virus)

  • Host cell line susceptible to the test virus

  • Cell culture medium and supplements

  • Sterile tubes or plates for incubation

  • Neutralizing solution (to stop the action of the test compound)

  • Apparatus for virus titration (e.g., 96-well plates for TCID50 assay)

Procedure:

  • Reaction Mixture Preparation:

    • In a sterile tube, mix a specific volume of the virus stock with a specific volume of the test compound at the desired concentration.

    • A control is prepared by mixing the virus stock with a diluent (e.g., cell culture medium) instead of the test compound.

  • Incubation:

    • Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a defined contact time (e.g., 1, 5, 10 minutes).

  • Neutralization:

    • After the contact time, add a neutralizing solution to stop the virucidal activity of the test compound. This step is crucial to prevent cytotoxicity to the host cells in the subsequent titration step.

  • Virus Titration:

    • Perform serial dilutions of the neutralized reaction mixtures.

    • Inoculate the dilutions onto susceptible host cell monolayers in 96-well plates.

    • Incubate the plates and observe for cytopathic effects (CPE).

  • Calculation of Viral Titer and Log Reduction:

    • Determine the viral titer (e.g., TCID50/mL) for both the test and control samples.

    • Calculate the log reduction in viral titer caused by the test compound compared to the control. A log reduction of ≥3 is generally considered to indicate effective virucidal activity.[7]

Mandatory Visualizations

Experimental_Workflow_for_MIC_and_MBC cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agent Prepare Antimicrobial Agent Serial Dilutions inoculation Inoculate Microtiter Plate prep_agent->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate (16-20h) inoculation->incubation mic_determination Determine MIC (No Visible Growth) incubation->mic_determination mbc_plating Plate from Clear Wells to Agar mic_determination->mbc_plating mbc_incubation Incubate Agar Plates (18-24h) mbc_plating->mbc_incubation mbc_determination Determine MBC (≥99.9% Killing) mbc_incubation->mbc_determination

Workflow for MIC and MBC Determination.

Virucidal_Assay_Workflow start Start mix Mix Virus with Test Compound start->mix incubate Incubate for Defined Contact Time mix->incubate neutralize Neutralize Virucidal Activity incubate->neutralize titrate Perform Serial Dilution & Virus Titration on Host Cells neutralize->titrate calculate Calculate Viral Titer & Log Reduction titrate->calculate end End calculate->end

General Workflow for an In Vitro Virucidal Assay.

Quaternary_Ammonium_Compound_Action cluster_membrane Cell Membrane Interaction qac Quaternary Ammonium Compound (e.g., Benzalkonium Chloride) bacterial_cell Bacterial Cell qac->bacterial_cell adsorption Adsorption to Cell Surface bacterial_cell->adsorption disruption Disruption of Cytoplasmic Membrane adsorption->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Proposed Mechanism of Action for Quaternary Ammonium Compounds.

References

"A comparative study on the photostability of different camphor-derived UV filters"

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for effective and safe sun protection has driven extensive research into the photostability of ultraviolet (UV) filters. Among the various classes of organic UV absorbers, camphor (B46023) derivatives are widely utilized for their efficacy, particularly in the UVB and UVA regions. This guide provides a comparative study on the photostability of three prominent camphor-derived UV filters: 4-Methylbenzylidene Camphor (4-MBC), Terephthalylidene Dicamphor Sulfonic Acid (TDSA), and Benzylidene Camphor Sulfonic Acid (BCSA). The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of their relative stability under UV irradiation, supported by available experimental data and methodologies.

Quantitative Photostability Data

The photostability of UV filters can be quantified through various parameters, including the quantum yield of photodegradation, percentage of degradation after a specific UV dose, and photodegradation rate constants. The following table summarizes the available quantitative data for the three camphor-derived UV filters. It is important to note that the data has been compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

UV FilterParameterValueExperimental Conditions
4-Methylbenzylidene Camphor (4-MBC) PhotodegradationPrimarily undergoes reversible E/Z photoisomerization.[1]Under solar irradiation alone.[2]
Pseudo-first-order rate constant (k)0.0137 s⁻¹In the presence of free chlorine under solar irradiation (pH = 7).[2]
Recovery in FormulationFormulation containing 4-MBC showed lower photostability compared to a formulation with octocrylene.In a sunscreen formulation also containing Octyl Methoxycinnamate (OMC) and Avobenzone (AVB), after UVA/UVB irradiation.
Terephthalylidene Dicamphor Sulfonic Acid (TDSA) PhotostabilityGenerally reported to have excellent photostability.[3]Not specified in available literature.
Quantitative Degradation DataData not available in the reviewed literature.-
Benzylidene Camphor Sulfonic Acid (BCSA) PhotostabilityDescribed as a stable UVB filter that enhances formulation photostability.[4]Not specified in available literature.
Area Under the Curve Index (AUCI)For a sunscreen to be considered photostable, AUCI > 0.80. Specific AUCI for BCSA is not provided.[5]General criterion for photostable sunscreens.
Quantitative Degradation DataData not available in the reviewed literature.-

Experimental Protocols

The assessment of UV filter photostability is crucial for ensuring the sustained efficacy of sunscreen products. A generalized experimental protocol for in vitro photostability testing is outlined below.

In Vitro Photostability Testing of a UV Filter Formulation

Objective: To determine the change in the UV absorbance profile of a sunscreen formulation containing a camphor-derived UV filter after exposure to a controlled dose of UV radiation.

Materials:

  • Sunscreen formulation containing the test UV filter.

  • Polymethyl methacrylate (B99206) (PMMA) plates (roughened to mimic skin surface).

  • Solar simulator (e.g., Xenon arc lamp) with a controlled and calibrated UV output.

  • UV-Vis spectrophotometer equipped with an integrating sphere.

  • Positive displacement pipette or automated liquid dispenser.

  • Glove-covered finger or automated spreading device.

  • Dark chamber for pre-irradiation drying.

Methodology:

  • Sample Preparation: A precise amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is applied to the roughened surface of a PMMA plate.

  • Spreading: The applied formulation is spread evenly across the entire surface of the PMMA plate using a gloved finger or an automated spreading device to create a uniform film.

  • Pre-irradiation Measurement: The PMMA plate with the sunscreen film is allowed to dry in a dark chamber for a specified period (e.g., 15-30 minutes). After drying, the initial UV absorbance of the sample is measured using a UV-Vis spectrophotometer across the UV spectrum (290-400 nm).

  • UV Irradiation: The sample plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is typically defined in terms of Minimal Erythemal Dose (MED) or Joules per square centimeter (J/cm²).

  • Post-irradiation Measurement: Following irradiation, the UV absorbance of the sample is measured again using the same spectrophotometer and parameters as in the pre-irradiation step.

  • Data Analysis: The pre- and post-irradiation absorbance spectra are compared to determine the extent of photodegradation. The percentage of photostability can be calculated based on the change in the area under the absorbance curve or the change in the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) values, which can be derived from the absorbance data.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Comparative Photostability Testing

The following diagram illustrates a typical workflow for comparing the photostability of different UV filter formulations.

G cluster_prep Sample Preparation cluster_application Application on Substrate cluster_measurement1 Pre-Irradiation Measurement cluster_irradiation UV Irradiation cluster_measurement2 Post-Irradiation Measurement cluster_analysis Data Analysis and Comparison Formulation1 Formulation with UV Filter A Apply1 Apply 1.0 mg/cm² on PMMA Plate Formulation1->Apply1 Formulation2 Formulation with UV Filter B Apply2 Apply 1.0 mg/cm² on PMMA Plate Formulation2->Apply2 Formulation3 Formulation with UV Filter C Apply3 Apply 1.0 mg/cm² on PMMA Plate Formulation3->Apply3 Measure1 Measure Initial UV Absorbance (A₀) Apply1->Measure1 Apply2->Measure1 Apply3->Measure1 Irradiate Expose to Controlled UV Dose Measure1->Irradiate Measure2 Measure Final UV Absorbance (Aₜ) Irradiate->Measure2 Compare Calculate % Photodegradation and Compare Results Measure2->Compare G E_isomer (E)-4-Methylbenzylidene Camphor (trans-isomer) UV_photon1 UV Photon (hν) E_isomer->UV_photon1 Degradation Further Degradation (under specific conditions) E_isomer->Degradation Z_isomer (Z)-4-Methylbenzylidene Camphor (cis-isomer) UV_photon2 UV Photon (hν) Z_isomer->UV_photon2 Z_isomer->Degradation UV_photon1->Z_isomer Isomerization UV_photon2->E_isomer Isomerization

References

A Comparative Guide to HPLC and UV Spectroscopy for the Assay of Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and analysis of pharmaceutical formulations, the selection of an appropriate analytical method is critical to ensure product safety and efficacy. This guide presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy for the quantitative determination of Camphor Benzalkonium Methosulfate, a compound utilized for its UV-filtering properties. While direct cross-validation studies for this specific combination are not extensively documented, this comparison is built upon established analytical methodologies for the individual active moieties, Camphor and Benzalkonium salts, providing a scientifically grounded guide for researchers and drug development professionals.

Experimental Protocols

Detailed methodologies for both HPLC and UV spectroscopy are outlined below. These protocols are synthesized from validated methods for the individual components and represent a practical approach for the assay of this compound.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method offers high specificity and sensitivity, allowing for the separation and quantification of the active ingredient from potential degradation products and excipients.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., potassium dihydrogen phosphate), with the pH adjusted to ensure optimal separation. A common starting ratio would be a 60:40 or 70:30 (v/v) of the organic to aqueous phase.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Based on the UV absorbance maxima of the components. For camphor, detection is often performed around 254 nm or 281 nm.[3][4]

  • Column Temperature: 25 °C.[3][4][5][6][7]

  • Injection Volume: 10 µL.[3][4]

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent, such as methanol (B129727) or a methanol-water mixture.[1] The solution may require sonication to ensure complete dissolution, followed by filtration through a 0.45 µm filter before injection.[1][8]

UV Spectroscopy Method

The UV spectroscopy method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control analysis of simpler formulations.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: A solvent that provides good solubility for the analyte and does not interfere with its absorbance. Deionized water or a suitable buffer would be appropriate choices.[2][9][10]

  • Wavelength Selection: The analytical wavelength should be the wavelength of maximum absorbance (λmax) for this compound. For benzalkonium chloride, a component of the analyte, the λmax is around 256 nm.[11] The UV spectrum should be scanned from 200 to 400 nm to determine the optimal wavelength for quantification.[9][10]

  • Sample Preparation: Prepare a stock solution by accurately weighing and dissolving the sample in the chosen solvent. Further dilutions are then made to obtain a concentration that falls within the linear range of the calibration curve.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC and UV spectroscopy methods based on validation parameters for similar pharmaceutical compounds. While HPLC generally offers greater precision and accuracy, both methods can be validated to meet regulatory requirements.[9][12]

Validation ParameterHPLCUV Spectroscopy
Specificity High (separates analyte from excipients and degradants)[1]Lower (potential for interference from other absorbing compounds)[1]
Linearity (r²) > 0.999[12]> 0.999[10][12]
Accuracy (% Recovery) 99.71 - 100.25%[12]99.63 - 100.45%[12]
Precision (%RSD) < 1.5%[12]< 2.0%[12]
Limit of Detection (LOD) Lower (e.g., 0.028 mg/mL for Camphor)[3][5][6][7]Higher
Limit of Quantitation (LOQ) Lower (e.g., 0.085 mg/mL for Camphor)[3][5][6][7]Higher
Analysis Time Longer (due to chromatographic run time)Shorter (requires only wavelength scan)[9]
Cost Higher (instrumentation, solvents, columns)Lower

Workflow and Logical Comparison

The selection of an analytical method is a critical decision in pharmaceutical development and quality control. The following diagrams illustrate the cross-validation workflow and a logical comparison of the two techniques.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis & Data Comparison HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val UV_Dev UV Spec Method Development UV_Val UV Spec Method Validation (ICH Q2(R1)) UV_Dev->UV_Val Sample_Prep Sample Preparation Analyze_HPLC Analysis by HPLC Sample_Prep->Analyze_HPLC Analyze_UV Analysis by UV Spec Sample_Prep->Analyze_UV Results_HPLC HPLC Results Analyze_HPLC->Results_HPLC Results_UV UV Spec Results Analyze_UV->Results_UV Stat_Comp Statistical Comparison (e.g., t-test, F-test) Results_HPLC->Stat_Comp Results_UV->Stat_Comp Conclusion Conclusion on Method Interchangeability Stat_Comp->Conclusion

Cross-validation workflow for HPLC and UV spectroscopy methods.

Logical_Comparison cluster_HPLC HPLC cluster_UV UV Spectroscopy HPLC_High_Spec High Specificity Choice Method Selection HPLC_High_Spec->Choice R&D, Stability Studies HPLC_High_Sens High Sensitivity HPLC_High_Sens->Choice HPLC_Complex More Complex HPLC_Complex->Choice HPLC_Cost Higher Cost HPLC_Cost->Choice HPLC_Time Longer Analysis Time HPLC_Time->Choice UV_Simple Simple & Rapid UV_Simple->Choice Routine QC (Simple Matrix) UV_Cost Lower Cost UV_Cost->Choice UV_Low_Spec Lower Specificity UV_Low_Spec->Choice UV_Interference Prone to Interference UV_Interference->Choice

Logical comparison of HPLC and UV spectroscopy attributes.

Conclusion

Both HPLC and UV spectroscopy are viable methods for the quantitative analysis of this compound in pharmaceutical products. The choice between the two is contingent upon the specific analytical requirements. For research, development, and the analysis of complex formulations where specificity is paramount, HPLC is the recommended method.[13] Conversely, for routine quality control of simple formulations, the simplicity and cost-effectiveness of UV spectroscopy make it a more practical option.[13] A thorough cross-validation as outlined would be necessary to establish the interchangeability of these methods for a specific product, ensuring compliance with regulatory standards.

References

Validating Sunscreen Efficacy: A Comparative Guide to In Vivo SPF Testing of Camphor Benzalkonium Methosulfate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust evaluation of a sunscreen's Sun Protection Factor (SPF) is paramount for regulatory compliance and consumer trust. In vivo testing remains the gold standard for substantiating the efficacy of sun protection products. This guide provides a comprehensive overview of the in vivo SPF testing methodology, with a focus on formulations containing the organic UVB filter, Camphor Benzalkonium Methosulfate. It also offers a comparative perspective on alternative UV filters, supported by available experimental data.

This compound: An Overview

This compound, a soluble organic compound, functions as a UVB filter by absorbing UV radiation in the 280 to 320 nm range.[1] In the European Union, it is an approved UV filter for use in cosmetic sunscreen products at a maximum concentration of 6%.[1][2][3] Despite its approval and use, publicly available, peer-reviewed studies detailing specific in vivo SPF values for formulations exclusively containing this compound are not readily found. This guide, therefore, focuses on the standardized protocol for in vivo SPF testing that any formulation, including those with this filter, must undergo for efficacy validation and provides a comparison with commonly used alternative UV filters for which in vivo data is more accessible.

Comparative Analysis of UV Filters

While direct in vivo SPF data for this compound formulations is limited in the public domain, a comparison with other well-established UV filters can provide valuable context for formulation development.

UV FilterTypePrimary Spectrum of ProtectionKey Formulation & Efficacy Considerations
This compound ChemicalUVBApproved in the EU up to 6%; often used in combination with other filters.[1][2]
Zinc Oxide (ZnO) PhysicalBroad Spectrum (UVB, UVA1, UVA2)Often used in high concentrations (10-25%); in vivo SPF values can be higher than in vitro results.[4][5] Particle size can influence efficacy.
Titanium Dioxide (TiO2) PhysicalUVB, UVA2Nanosized particles have been shown to provide higher SPF values in vivo compared to submicron-sized particles at the same concentration.[6][7]
Octocrylene ChemicalUVB, UVA2Often used to photostabilize other UV filters like Avobenzone.[8] Approved at concentrations up to 10% in the US and EU.[8]
Avobenzone (Butyl Methoxydibenzoylmethane) ChemicalUVA1Highly effective UVA absorber but can be photounstable if not formulated correctly.
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine ChemicalBroad Spectrum (UVB, UVA)A highly photostable, new-generation filter effective at low concentrations. A 2007 study showed it provided an SPF of 20 on its own at the highest EU-allowed concentration.

Experimental Protocol: In Vivo SPF Determination (ISO 24444:2019)

The internationally recognized standard for in vivo SPF testing is ISO 24444:2019. This method is designed to evaluate the protective efficacy of a sunscreen product against erythema (sunburn) induced by solar ultraviolet rays.[3]

1. Subject Recruitment:

  • A panel of healthy human volunteers with skin phototypes I, II, or III is selected.

  • Inclusion criteria include being of the age of consent and free from any dermatological conditions that could interfere with the results.

2. Test Site Demarcation:

  • Small, well-defined areas are marked on the subjects' backs, typically in the infrascapular region.

3. Product Application:

  • A precise amount of the sunscreen formulation (2 mg/cm²) is applied evenly to the designated test sites.

  • The product is allowed to dry for 15 to 30 minutes before UV exposure.

  • An unprotected area (control) and an area with a standard reference sunscreen are also included.

4. UV Radiation Exposure:

  • A solar simulator with a defined and known spectral output, typically a xenon arc lamp, is used as the UV source.

  • A series of incremental UV doses are administered to small sub-sites within the protected and unprotected areas.

5. Erythema Assessment:

  • 16 to 24 hours after UV exposure, a trained and competent evaluator visually assesses the test sites for the presence of perceptible, unambiguous redness (erythema).

6. Calculation of SPF:

  • The Minimal Erythemal Dose (MED) is determined for both the unprotected skin (MEDu) and the protected skin (MEDp). The MED is the lowest UV dose that produces the first perceptible reddening of the skin.

  • The SPF for each individual subject (SPFi) is calculated as the ratio of MEDp to MEDu (SPFi = MEDp / MEDu).

  • The final SPF of the product is the arithmetic mean of all valid SPFi results from the test panel.

In Vivo SPF Testing Workflow

InVivoSPFWorkflow sub_rec Subject Recruitment (Skin Phototypes I-III) site_prep Test Site Demarcation (Back) sub_rec->site_prep prod_app Product Application (2 mg/cm²) site_prep->prod_app unprotected Unprotected Control site_prep->unprotected standard_app Reference Standard Application site_prep->standard_app drying Drying Time (15-30 min) prod_app->drying unprotected->drying standard_app->drying uv_exp UV Radiation Exposure (Solar Simulator) drying->uv_exp erythema_eval Erythema Assessment (16-24h post-exposure) uv_exp->erythema_eval med_det Determine MEDu and MEDp erythema_eval->med_det spf_calc Calculate SPF (SPF = MEDp / MEDu) med_det->spf_calc report Final SPF Value (Mean of all subjects) spf_calc->report

Caption: Workflow for in vivo SPF determination according to ISO 24444.

References

"Comparative assessment of the environmental impact of Camphor benzalkonium methosulfate and oxybenzone"

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the environmental impact of two ultraviolet (UV) filters: Camphor (B46023) Benzalkonium Methosulfate and Oxybenzone. The following sections detail their effects on aquatic ecosystems, potential for bioaccumulation, and endocrine-disrupting capabilities, supported by available experimental data and standardized testing protocols.

Quantitative Environmental Impact Assessment

The following table summarizes the key environmental parameters for Camphor Benzalkonium Methosulfate and Oxybenzone based on available data. It is important to note that the data for this compound is limited and largely based on predictive models, whereas Oxybenzone has been more extensively studied.

Environmental ParameterThis compoundOxybenzoneTest Guideline
Aquatic Toxicity
Green Algae (e.g., Pseudokirchneriella subcapitata)No quantitative data available. A UK report states a long-term No Observed Effect Concentration (NOEC) of >>0.01 mg/L.72h EC50: 1.7 - >10 mg/LOECD 201
Invertebrates (e.g., Daphnia magna)No quantitative data available.48h EC50: 0.53 - 4.4 mg/LOECD 202
Fish (e.g., Danio rerio)No quantitative data available.96h LC50: 1.5 - 7.7 mg/LOECD 203
Biodegradability Predicted to be not readily biodegradable.Not readily biodegradable. Half-life can be several days to weeks in aquatic environments.OECD 301
Bioaccumulation Potential Predicted Log Kₒw: 3.11. This suggests a moderate potential for bioaccumulation.Log Kₒw: 3.7 - 4.0. This indicates a potential for bioaccumulation in aquatic organisms.OECD 107/117
Endocrine Disruption Limited data available. Some studies on related camphor derivatives suggest potential endocrine activity.Demonstrated estrogenic and anti-androgenic activity in various in vitro and in vivo studies.Various (e.g., OECD TG 229, 230, 234)

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are outlined below, based on internationally recognized OECD guidelines.

Aquatic Toxicity Testing
  • OECD 201: Alga, Growth Inhibition Test: This test exposes a population of exponentially growing green algae to the test substance in a nutrient-rich medium for 72 hours. The inhibition of growth is measured by cell counts or other biomass surrogates and compared to a control group. The EC50 (Effective Concentration to cause a 50% reduction in growth) is then calculated.[1][2][3][4][5]

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This acute toxicity test exposes juvenile daphnids (water fleas) to a series of concentrations of the test substance for 48 hours.[6][7][8][9][10] The primary endpoint is immobilization, defined as the inability to swim after gentle agitation.[9] The EC50, the concentration at which 50% of the daphnids are immobilized, is determined.[7][9]

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish.[11][12][13][14][15] Fish are exposed to the test substance in a static or semi-static system for 96 hours.[11][14] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (Lethal Concentration for 50% of the test organisms) is calculated.[11][13]

Biodegradability Assessment
  • OECD 301: Ready Biodegradability: This series of tests evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.[16][17][18][19][20] Common methods include measuring the depletion of dissolved organic carbon (DOC), oxygen consumption, or the production of carbon dioxide over a 28-day period.[16][20] A substance is considered readily biodegradable if it meets specific degradation thresholds within a "10-day window."[19]

Bioaccumulation Potential
  • OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method: This method determines the octanol-water partition coefficient (Kₒw), a key indicator of a substance's potential to bioaccumulate in fatty tissues.[21][22][23][24][25] The substance is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration in each phase is measured to calculate the Kₒw.[22][24]

Comparative Environmental Risk Assessment Workflow

The following diagram illustrates a generalized workflow for the comparative environmental risk assessment of chemical substances like this compound and Oxybenzone.

cluster_Input Input Compounds cluster_Hazard Hazard Assessment cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization CBM This compound AquaTox Aquatic Toxicity (OECD 201, 202, 203) CBM->AquaTox Biodeg Biodegradability (OECD 301) CBM->Biodeg Bioacc Bioaccumulation (OECD 107/117) CBM->Bioacc Endo Endocrine Disruption CBM->Endo OXY Oxybenzone OXY->AquaTox OXY->Biodeg OXY->Bioacc OXY->Endo PNEC Predicted No-Effect Concentration (PNEC) AquaTox->PNEC Endo->PNEC Usage Usage & Release Scenarios Fate Environmental Fate & Transport Usage->Fate PEC Predicted Environmental Concentration (PEC) Fate->PEC RQ Risk Quotient (RQ) PEC / PNEC PEC->RQ PNEC->RQ Conclusion Risk Conclusion & Comparison RQ->Conclusion

Caption: Comparative environmental risk assessment workflow.

Signaling Pathways and Mechanisms of Action

While the direct signaling pathways for the environmental effects of this compound are not well-documented, Oxybenzone has been shown to interfere with endocrine signaling. The diagram below illustrates the generalized mechanism of endocrine disruption by estrogenic compounds like Oxybenzone.

cluster_Cell Target Cell cluster_Nucleus Oxy Oxybenzone ER Estrogen Receptor (ER) Oxy->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Translocates to Nucleus & Binds to ERE Nucleus Nucleus Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Altered Protein Synthesis mRNA->Protein Translation Effects Adverse Biological Effects (e.g., reproductive impairment) Protein->Effects

Caption: Estrogenic endocrine disruption pathway of Oxybenzone.

Conclusion

Based on the currently available data, Oxybenzone poses a more documented and significant environmental risk than this compound. Oxybenzone has been shown to be toxic to a range of aquatic organisms, is persistent in the environment, has a moderate potential for bioaccumulation, and is a known endocrine disruptor.

The environmental profile of this compound is less defined due to a lack of extensive experimental data. Predictive models suggest a moderate bioaccumulation potential and poor biodegradability. However, without robust aquatic toxicity data, a comprehensive risk assessment is challenging. Further research into the ecotoxicological effects of this compound is warranted to provide a more complete and accurate comparison. Researchers and developers should consider the well-documented environmental impacts of Oxybenzone and the existing data gaps for this compound when selecting UV filters for product formulation.

References

Advanced Research & Novel Applications

Application Notes and Protocols: Gene Expression Analysis of Skin Cells Exposed to Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) Benzalkonium Methosulfate is a chemical compound utilized in cosmetic products, primarily as a UV filter and absorber.[1][2] It is a quaternary ammonium (B1175870) compound permitted for use in sunscreen formulations at concentrations up to 6%.[1][3] While generally considered safe for this application, it is noted as a potential moderate skin irritant.[1][4] The compound itself is a salt formed from the organic base containing the camphor moiety and the anion methosulfate. To understand its potential effects on skin at a molecular level, it is informative to analyze the impacts of its constituent components, Camphor and Benzalkonium Chloride (a structurally related quaternary ammonium compound), on skin cell gene expression.

This document provides a synthesized overview of the known effects of Camphor and Benzalkonium Chloride on skin cells, along with detailed protocols for conducting gene expression analysis to assess the impact of Camphor Benzalkonium Methosulfate. Due to a lack of direct studies on this compound, this analysis is based on data from its individual or related components.

Application Notes: Gene Expression Effects of Individual Components

Camphor: Effects on Skin Cells

Camphor is a bicyclic monoterpene known for its various biological activities in the skin.[5] Studies have shown it can induce the proliferation of human primary dermal fibroblasts and protect them against aging.[5][6] It has also been reported to increase the expression of several extracellular matrix proteins, suggesting a role in anti-wrinkle and wound healing processes.[5] In keratinocytes, camphor-containing oils can stimulate calcium signaling and induce transcriptional changes in immune-related genes.[7][8]

Table 1: Summary of Gene Expression Changes in Skin Cells Exposed to Camphor

Cell Type Gene/Protein Direction of Change Observed Effect Reference(s)
Human Dermal Fibroblasts Collagen IA Increased synthesis [5]
Human Dermal Fibroblasts Collagen IIIA Increased synthesis [5]
Human Dermal Fibroblasts Collagen IVA Increased synthesis [5]
Human Dermal Fibroblasts Elastin Increased synthesis [5]
Human Dermal Fibroblasts MMP1 Reduced degradation of matrix [5]

| Murine Keratinocytes | Immune-related genes | ↑ / ↓ | T cell-mediated tumor regression |[7] |

Signaling Pathways Activated by Camphor:

Camphor's effects on skin cells are mediated through several key signaling pathways. In dermal fibroblasts, it promotes proliferation via the PI3K/Akt and MAPK/ERK pathways.[5] In keratinocytes, camphor-containing oils have been shown to stimulate calcium signaling, which can lead to the activation of the Nuclear Factor of Activated T-cells (NFAT) pathway.[7] Essential oils containing camphor have also been shown to modulate the NF-κB signaling pathway, which is a central regulator of inflammation.[9]

PI3K_Akt_Pathway Receptor Receptor (e.g., RTK, GPCR) PI3K PI3K Receptor->PI3K Camphor (stimulates) PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: PI3K/Akt signaling pathway activated by Camphor.[5]

MAPK_ERK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Camphor (stimulates) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway involved in Camphor's effects.
Benzalkonium Chloride (BAC): Effects on Skin Cells

Benzalkonium Chloride is a quaternary ammonium compound widely used as an antimicrobial preservative. However, it is also a known skin irritant and a sensitizer, particularly for individuals with compromised skin barriers like eczema or asthma.[10][11] Exposure to BAC can induce irritant contact dermatitis and lead to an inflammatory response in the skin.[12] This involves the accumulation of granulocytes and the increased expression of pro-inflammatory cytokines and chemokines.[12]

Table 2: Summary of Gene Expression Changes in Skin Cells Exposed to Benzalkonium Chloride (BAC)

Cell Type Gene/Protein Direction of Change Observed Effect Reference(s)
Murine Ear Tissue TNF-α Pro-inflammatory response [12]
Murine Ear Tissue IL-1β Pro-inflammatory response [12]
Murine Ear Tissue MIP-1α (CCL3) Chemokine, attracts immune cells [12]
Murine Ear Tissue MIP-1β (CCL4) Chemokine, attracts immune cells [12]
Human Conjunctival Fibroblasts TGF-β1 Fibrosis, ECM deposition [13][14]
Human Conjunctival Fibroblasts COX-2 Inflammation, Prostaglandin synthesis [13][14]
Human Conjunctival Fibroblasts α-SMA Fibroblast to myofibroblast differentiation [13][14]

| Human Conjunctival Fibroblasts | Collagen I | ↑ | Extracellular matrix deposition |[13][14] |

Signaling Pathways Activated by Benzalkonium Chloride:

BAC-induced skin inflammation involves the activation of key inflammatory signaling pathways. The expression of pro-inflammatory cytokines like TNF-α and IL-1β is often regulated by the NF-κB (Nuclear Factor kappa B) pathway, a central mediator of immune and inflammatory responses.[3][7] In fibroblasts, BAC has been shown to induce fibrosis through a COX-2-modulated TGF-β1/Smad3 signaling pathway , leading to excessive extracellular matrix (ECM) production.[13][14]

NFkB_Pathway Stimuli Stimuli (e.g., BAC, Cytokines) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB->IkB_NFkB InflammatoryGenes Inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->InflammatoryGenes activates transcription IkB_NFkB->NFkB IκBα degradation releases NF-κB

Caption: NF-κB signaling pathway in BAC-induced inflammation.[3]

Experimental Protocols

This section outlines a comprehensive workflow for analyzing the gene expression profile of human skin cells exposed to this compound.

Experimental_Workflow CellCulture 1. Cell Culture (Human Keratinocytes) Treatment 2. Compound Treatment (this compound) CellCulture->Treatment RNA_Isolation 3. Total RNA Isolation Treatment->RNA_Isolation QC 4. RNA Quality & Quantity Control RNA_Isolation->QC Analysis 5. Gene Expression Analysis QC->Analysis qPCR qPCR (Targeted Genes) Analysis->qPCR RNAseq RNA-Seq / Microarray (Global Profiling) Analysis->RNAseq DataAnalysis 6. Bioinformatic Data Analysis qPCR->DataAnalysis RNAseq->DataAnalysis Results 7. Results Interpretation DataAnalysis->Results

Caption: Overall experimental workflow for gene expression analysis.
Protocol 1: Human Keratinocyte Culture and Treatment

  • Cell Seeding: Culture primary Human Epidermal Keratinocytes (HEK) or an immortalized keratinocyte cell line (e.g., HaCaT) in appropriate keratinocyte growth medium. Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and reach 70-80% confluency.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol). Perform a dose-response curve to determine the optimal non-cytotoxic concentration for the main experiment using a cell viability assay (e.g., MTT or PrestoBlue).

  • Treatment: Aspirate the growth medium from the wells. Add fresh medium containing the predetermined concentration of this compound. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the cells for a specified time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

Protocol 2: Total RNA Isolation
  • Cell Lysis: After incubation, wash the cells with PBS. Add 1 mL of a TRIzol-like reagent directly to each well of the 6-well plate to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Add chloroform, shake vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Precipitate the RNA by adding isopropanol (B130326) and centrifuging at high speed.

  • RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • Resuspension: Air-dry the pellet and resuspend it in nuclease-free water.

  • Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0). Evaluate RNA integrity using an Agilent Bioanalyzer or similar microfluidic electrophoresis system (RIN score > 8 is desirable for sequencing).[15]

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[16]

  • Primer Design: Design or obtain validated primers for target genes (e.g., IL6, IL8, TNF, MMP1, COL1A1) and housekeeping genes for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.[17]

  • Thermocycling: Perform the qPCR on a real-time PCR system with standard cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[18]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping genes.

Protocol 4: RNA Sequencing (RNA-Seq) Analysis
  • Library Preparation: Starting with high-quality total RNA (RIN > 8), deplete ribosomal RNA (rRNA). Construct sequencing libraries by fragmenting the RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library via PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Processing: Perform quality control on the raw sequencing reads. Align the reads to the human reference genome.

  • Differential Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between the treated and control groups using bioinformatics software packages (e.g., DESeq2, edgeR). Set significance thresholds (e.g., fold change > 1.5 and adjusted p-value < 0.05).[19]

  • Pathway Analysis: Use the list of DEGs to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify biological processes and signaling pathways affected by the treatment.[10]

Summary and Future Directions

The provided application notes, based on existing literature for Camphor and Benzalkonium Chloride, suggest that this compound may have a dual effect on skin cells. The camphor moiety could potentially promote anti-aging and regenerative pathways, while the benzalkonium component may induce irritation and inflammation, especially at higher concentrations or in sensitive individuals.

The detailed protocols offer a robust framework for researchers to directly investigate the gene expression changes induced by this compound in skin cells. Such studies are crucial for a comprehensive safety and efficacy assessment of this cosmetic ingredient. Future research should focus on:

  • Determining the dose-dependent effects on key inflammatory, extracellular matrix, and cell proliferation genes.

  • Investigating the synergistic or antagonistic effects of the camphor and benzalkonium components.

  • Performing studies on 3D reconstructed human skin models to better mimic the in vivo environment.[20]

By elucidating the molecular mechanisms, the cosmetic and pharmaceutical industries can better formulate products that maximize benefits while minimizing potential adverse skin reactions.

References

Camphor Benzalkonium Methosulfate: A Potential Agent in Photodynamic Therapy - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to elicit cytotoxic effects in target cells, primarily through the generation of reactive oxygen species (ROS). The ideal photosensitizer should exhibit strong absorption in the therapeutic window, high singlet oxygen quantum yield, selective accumulation in target tissues, and minimal dark toxicity. This document outlines a series of hypothetical application notes and detailed experimental protocols to evaluate the potential of a novel compound, Camphor (B46023) Benzalkonium Methosulfate (CBM), as a photosensitizing agent for PDT. The proposed protocols are based on established methodologies for the characterization and preclinical assessment of new photosensitizers.

Introduction

Camphor Benzalkonium Methosulfate (CBM) is a quaternary ammonium (B1175870) compound that combines a camphor derivative with a benzalkonium moiety. While camphor derivatives such as camphorquinone (B77051) have been shown to generate reactive oxygen species upon photoirradiation, and benzalkonium chloride is a known surfactant that can enhance cellular uptake, the combined molecule has not been previously investigated for photodynamic therapy applications.[1][2][3][4] The unique structure of CBM suggests it may possess favorable properties for a photosensitizer, including potential for targeted delivery and photo-induced cytotoxicity. These notes provide a framework for the systematic evaluation of CBM's potential in PDT.

Physicochemical and Photophysical Characterization

A fundamental step in evaluating a new photosensitizer is to determine its basic physicochemical and photophysical properties.[5]

Data Summary

The following table presents hypothetical data for the photophysical properties of CBM, which would need to be experimentally determined.

PropertyHypothetical ValueMethodReference Photosensitizer
Molecular Weight 409.54 g/mol Mass SpectrometryN/A
Absorption Maximum (λmax) 675 nmUV-Vis SpectroscopyProtoporphyrin IX (630 nm)
Molar Extinction Coefficient (ε) 5 x 10^4 M⁻¹cm⁻¹UV-Vis SpectroscopyProtoporphyrin IX (~5 x 10³ M⁻¹cm⁻¹)
Fluorescence Emission Maximum 690 nmFluorescence SpectroscopyProtoporphyrin IX (635 nm)
Singlet Oxygen Quantum Yield (ΦΔ) 0.55Singlet Oxygen Scavenging AssayRose Bengal (0.75)
Photostability 20% degradation after 1h irradiationHPLC AnalysisProtoporphyrin IX (~40% degradation)
Experimental Protocols

1.2.1 Protocol: Determination of Absorption and Fluorescence Spectra

  • Prepare a stock solution of CBM in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in various solvents (e.g., PBS, ethanol, DMSO) to a final concentration of 10 µM.

  • Record the absorption spectrum from 400 nm to 800 nm using a UV-Vis spectrophotometer.

  • Determine the wavelength of maximum absorption (λmax).

  • Using the λmax, excite the CBM solution and record the fluorescence emission spectrum using a spectrofluorometer.

1.2.2 Protocol: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol uses an indirect method involving a singlet oxygen scavenger, 1,3-diphenylisobenzofuran (B146845) (DPBF).[6]

  • Prepare solutions of CBM and a reference photosensitizer (e.g., Rose Bengal) of known ΦΔ at a concentration that gives an absorbance of ~0.1 at the excitation wavelength.

  • Prepare a 50 µM solution of DPBF in the same solvent.

  • Mix the photosensitizer solution with the DPBF solution.

  • Irradiate the mixture with a light source at the λmax of the photosensitizer.

  • Monitor the decrease in DPBF absorbance at its λmax (~415 nm) at regular time intervals.

  • The ΦΔ of CBM is calculated relative to the reference photosensitizer using the respective rates of DPBF decomposition.[7]

In Vitro Evaluation

In vitro studies are crucial for assessing the biological activity of the photosensitizer in a controlled cellular environment.[5][8]

Data Summary

The following table summarizes hypothetical data from in vitro experiments.

ExperimentCell LineHypothetical ResultMethod
Dark Cytotoxicity (IC50) A549 (Lung Carcinoma)> 100 µMMTT Assay
Phototoxicity (IC50) A549 (Lung Carcinoma)5 µM (at 10 J/cm²)MTT Assay
Cellular Uptake A549 (Lung Carcinoma)Time-dependent, saturation at 6hFlow Cytometry
Subcellular Localization A549 (Lung Carcinoma)Mitochondria and LysosomesConfocal Microscopy
Experimental Protocols

2.2.1 Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.[9]

  • Dark Toxicity: Treat the cells with increasing concentrations of CBM (e.g., 1-200 µM) and incubate for 24 hours in the dark.

  • Phototoxicity: Treat the cells with increasing concentrations of CBM for a predetermined uptake time (e.g., 6 hours) in the dark.

  • Wash the cells with PBS and add fresh media.

  • Irradiate the cells with a light source at the λmax of CBM with a specific light dose (e.g., 10 J/cm²).

  • Incubate the cells for another 24 hours in the dark.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability relative to untreated controls and determine the IC50 values.

2.2.2 Protocol: Cellular Uptake and Subcellular Localization

  • Seed cells on glass-bottom dishes.

  • Incubate the cells with CBM (e.g., 10 µM) for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • For subcellular localization, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) during the last 30 minutes of incubation.

  • Wash the cells with PBS.

  • Analyze cellular uptake by measuring the intracellular fluorescence of CBM using a flow cytometer.[10]

  • Visualize the subcellular localization of CBM and co-localized probes using a confocal laser scanning microscope.[11]

In Vivo Evaluation

In vivo studies using animal models are essential to evaluate the anti-tumor efficacy and safety of the photosensitizer in a whole organism.[12][13]

Data Summary

The following table presents hypothetical data from in vivo experiments.

ExperimentAnimal ModelHypothetical ResultMethod
Pharmacokinetics BALB/c miceTumor-to-muscle ratio of 5:1 at 24h post-injectionHPLC analysis of tissue homogenates
Anti-tumor Efficacy A549 tumor xenograft in nude mice80% tumor growth inhibition compared to controlCaliper measurement of tumor volume
Histological Analysis A549 tumor xenograft in nude miceExtensive necrosis and apoptosis in treated tumorsH&E and TUNEL staining
Experimental Protocols

3.2.1 Protocol: In Vivo Anti-Tumor Efficacy Study

  • Establish subcutaneous tumors in immunocompromised mice (e.g., nude mice) by injecting cancer cells (e.g., A549).[13]

  • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.

  • Administer CBM intravenously to the treatment group at a predetermined dose.

  • After a specific drug-light interval (e.g., 24 hours), irradiate the tumor area with a laser at the λmax of CBM with a specific light dose.

  • Monitor tumor growth by measuring tumor volume with calipers every other day.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizations

Proposed Mechanism of Action of CBM in PDT

PDT_Mechanism cluster_0 Cellular Environment cluster_1 Photodynamic Process cluster_2 Cellular Response CBM_out CBM (extracellular) Membrane Cell Membrane CBM_out->Membrane Uptake (facilitated by benzalkonium moiety) CBM_in CBM (intracellular) Mitochondria/Lysosomes Membrane->CBM_in CBM_excited CBM* (Excited State) Light Light (675 nm) Light->CBM_excited CBM_excited->CBM_in Fluorescence SingletOxygen ¹O₂ (Singlet Oxygen) CBM_excited->SingletOxygen Energy Transfer Oxygen ³O₂ (Ground State Oxygen) OxidativeStress Oxidative Stress SingletOxygen->OxidativeStress Damage to cellular components Apoptosis Apoptosis OxidativeStress->Apoptosis Necrosis Necrosis OxidativeStress->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Proposed mechanism of CBM-mediated photodynamic therapy.

Experimental Workflow for In Vitro Evaluation

InVitro_Workflow cluster_dark Dark Toxicity cluster_photo Phototoxicity start Start: Cell Seeding (A549 in 96-well plates) incubation Incubate with CBM (various concentrations) start->incubation dark_incubate 24h Incubation (in dark) incubation->dark_incubate photo_incubate 6h Incubation (in dark) incubation->photo_incubate dark_mtt MTT Assay dark_incubate->dark_mtt analysis Data Analysis: Calculate IC50 dark_mtt->analysis wash Wash with PBS photo_incubate->wash irradiate Irradiate (10 J/cm²) wash->irradiate photo_mtt MTT Assay irradiate->photo_mtt photo_mtt->analysis

Caption: Workflow for in vitro cytotoxicity assessment of CBM.

Logical Relationship for Go/No-Go Decision in Preclinical Development

Decision_Tree start CBM Synthesis & Characterization photophysics Favorable Photophysics? (λmax > 650nm, ΦΔ > 0.4) start->photophysics invitro Promising In Vitro Results? (High Phototoxicity, Low Dark Toxicity) photophysics->invitro Yes nogo Stop Development photophysics->nogo No invivo Efficacious In Vivo? (Tumor Regression) invitro->invivo Yes invitro->nogo No go Proceed to Further Preclinical Studies invivo->go Yes invivo->nogo No

References

Application Notes and Protocols: Investigating the Interaction of Camphor Benzalkonium Methosulfate with Skin Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) benzalkonium methosulfate (CBM) is a quaternary ammonium (B1175870) compound utilized as an ultraviolet (UV) filter in cosmetic and personal care products.[1][2] Its molecular structure combines a camphor moiety, known for its penetration-enhancing properties, and a benzalkonium moiety, a cationic surfactant.[3][4] Understanding the interaction of CBM with the skin's primary barrier, the stratum corneum (SC), and its lipid matrix is crucial for assessing its efficacy, safety, and potential effects on skin health.

The stratum corneum's barrier function is primarily attributed to its unique "brick and mortar" structure, where corneocytes ("bricks") are embedded in a continuous intercellular lipid matrix ("mortar"). This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, is highly organized in lamellar structures, which are critical in preventing excessive water loss and the entry of foreign substances.

Substances that interact with these lipids can alter the barrier's integrity. The camphor component of CBM is known to disrupt the lipid bilayer of the stratum corneum, which can enhance the penetration of other substances.[5] The benzalkonium component, as a cationic surfactant, is also known to disrupt cellular lipid bilayers.[6] This document provides detailed application notes and experimental protocols for investigating the interaction of Camphor benzalkonium methosulfate with skin lipids using state-of-the-art biophysical techniques.

Mechanism of Interaction: A Postulated Pathway

The interaction of this compound with the stratum corneum lipids is hypothesized to be a multi-step process involving initial partitioning into the lipid matrix, followed by disruption of the organized lipid lamellae. This disruption is thought to be driven by both the lipophilic camphor and the surfactant-like benzalkonium components of the molecule. The proposed mechanism involves an increase in the fluidity of the lipid acyl chains, leading to a less ordered and more permeable skin barrier.

G CBM Camphor Benzalkonium Methosulfate (CBM) SC_Surface Stratum Corneum Surface CBM->SC_Surface Partitioning Partitioning into Intercellular Lipids SC_Surface->Partitioning Adsorption Lipid_Disruption Disruption of Lamellar Structure Partitioning->Lipid_Disruption Intercalation Fluidization Increased Acyl Chain Fluidity Lipid_Disruption->Fluidization Disordering Effect Permeability Increased Skin Permeability Fluidization->Permeability

Postulated mechanism of CBM interaction with stratum corneum lipids.

Data Presentation: Quantitative Analysis of Lipid Interaction

The following tables summarize hypothetical, yet representative, quantitative data from Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) experiments. This data illustrates the expected effects of CBM on the organization and thermal behavior of stratum corneum lipids.

Table 1: ATR-FTIR Analysis of Stratum Corneum Lipids Treated with CBM

Treatment GroupAsymmetric CH₂ Stretching (cm⁻¹)Symmetric CH₂ Stretching (cm⁻¹)CH₂ Scissoring (cm⁻¹)Interpretation
Control (Untreated SC)~2920~2850~1468Highly ordered, predominantly orthorhombic lipid packing
CBM (1% solution)~2922~2852~1467Minor increase in lipid disorder
CBM (5% solution)~2924~2854~1466Significant increase in lipid fluidity and disorder

Note: An upward shift in the CH₂ stretching wavenumbers indicates a more disordered or fluid state of the lipid acyl chains.

Table 2: DSC Analysis of Stratum Corneum Lipids Treated with CBM

Treatment GroupTₘ₁ (°C)ΔH₁ (J/g)Tₘ₂ (°C)ΔH₂ (J/g)Interpretation
Control (Untreated SC)~6510~758Characteristic lipid phase transitions of the SC
CBM (1% solution)~638.5~737Broadening of transitions, slight decrease in enthalpy
CBM (5% solution)~606~705Significant lowering of transition temperatures and enthalpy, indicating lipid fluidization

Note: Tₘ represents the phase transition temperature, and ΔH is the enthalpy of the transition. Lower values suggest a disruption of the ordered lipid structures.

Experimental Protocols

The following are detailed protocols for conducting ATR-FTIR and DSC experiments to investigate the interaction of CBM with skin lipids.

Protocol 1: ATR-FTIR Spectroscopy Analysis

This protocol outlines the steps for analyzing changes in the conformational order of stratum corneum lipids after treatment with CBM.

G cluster_prep Sample Preparation cluster_treat Treatment cluster_analysis ATR-FTIR Analysis Skin_Prep Excised Human/Porcine Skin Preparation SC_Isolation Stratum Corneum Isolation (Trypsin Digestion) Skin_Prep->SC_Isolation SC_Hydration Hydration of SC (e.g., in PBS) SC_Isolation->SC_Hydration CBM_Application Application of CBM Solution (e.g., 1% and 5% in Ethanol/Water) SC_Hydration->CBM_Application Incubation Incubation (Controlled Time & Temperature) CBM_Application->Incubation ATR_Crystal Mounting SC on ATR Crystal Incubation->ATR_Crystal Spectrum_Acq Spectrum Acquisition (e.g., 4000-650 cm⁻¹) ATR_Crystal->Spectrum_Acq Data_Analysis Data Analysis (Peak Position & Area) Spectrum_Acq->Data_Analysis

Workflow for ATR-FTIR analysis of CBM-treated stratum corneum.

Methodology:

  • Skin Preparation:

    • Obtain full-thickness human or porcine skin.

    • Separate the epidermis from the dermis by heat treatment (e.g., 60°C for 2 minutes).

    • Isolate the stratum corneum by floating the epidermis on a trypsin solution (e.g., 0.1% in phosphate-buffered saline, PBS) overnight at 4°C, followed by gentle separation.

    • Wash the isolated SC sheets with water and dry them.

  • Treatment:

    • Cut the SC sheets into appropriate sizes for the ATR crystal.

    • Hydrate the SC sheets in PBS for a defined period (e.g., 1 hour).

    • Blot the excess buffer and apply a known volume of the CBM solution (e.g., 1% and 5% w/v in a suitable vehicle like ethanol/water) or the vehicle control to the SC surface.

    • Incubate for a specific duration (e.g., 2 hours) in a controlled environment (e.g., 32°C).

  • ATR-FTIR Measurement:

    • Mount the treated SC sample onto the ATR crystal (e.g., diamond or ZnSe) of the FTIR spectrometer.[7]

    • Acquire spectra over a wavenumber range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 128) to achieve a good signal-to-noise ratio.[8]

    • Collect spectra from multiple replicates for each treatment group.

  • Data Analysis:

    • Analyze the positions of the C-H asymmetric and symmetric stretching vibrations (around 2920 and 2850 cm⁻¹, respectively) and the CH₂ scissoring vibration (around 1468 cm⁻¹) to assess lipid chain conformation and packing.[9]

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for evaluating the effect of CBM on the thermal transitions of stratum corneum lipids.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis SC_Prep Isolated and Dried Stratum Corneum SC_Hydration Hydration of SC (Defined Water Content) SC_Prep->SC_Hydration CBM_Treatment Incubation with CBM Solution SC_Hydration->CBM_Treatment Sample_Pan Sealing Sample in Hermetic DSC Pan CBM_Treatment->Sample_Pan Heating_Scan Heating Scan (e.g., 20-120°C at 5°C/min) Sample_Pan->Heating_Scan Thermogram_Analysis Thermogram Analysis (Tₘ and ΔH) Heating_Scan->Thermogram_Analysis

Workflow for DSC analysis of CBM-treated stratum corneum.

Methodology:

  • Sample Preparation:

    • Use isolated and dried stratum corneum as described in Protocol 1.

    • Hydrate the SC samples to a specific water content by equilibration in a controlled humidity chamber or by adding a known amount of water.

    • Treat the hydrated SC with the CBM solution or vehicle control and incubate as described previously.

  • DSC Measurement:

    • Accurately weigh 2-5 mg of the treated SC into a hermetic aluminum DSC pan and seal it.[10]

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Perform a heating scan from a low temperature (e.g., 20°C) to a high temperature (e.g., 120°C) at a controlled rate (e.g., 5°C/min).[4]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the peak temperatures (Tₘ) and enthalpies (ΔH) of the lipid phase transitions.[11][12]

    • Compare the thermograms of the CBM-treated samples to the control to identify any shifts in transition temperatures or changes in enthalpy.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the interaction of this compound with skin lipids. The combination of ATR-FTIR and DSC allows for a detailed characterization of the effects of CBM on the molecular organization and thermal behavior of the stratum corneum's lipid barrier. The hypothetical data presented serves as a guide for the expected outcomes, indicating that CBM likely fluidizes the lipid matrix. These investigations are essential for a thorough understanding of the performance and safety profile of cosmetic formulations containing this UV filter.

References

"Development of Camphor benzalkonium methosulfate-based biosensors for UV detection"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: CBM-UV-SENS-E1

Development of a Novel Electrochemical Biosensor Based on Camphor Benzalkonium Methosulfate for the Detection of Ultraviolet (UV) Radiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ultraviolet (UV) radiation exposure is a significant environmental factor with profound effects on biological systems and material stability. Accurate and real-time monitoring of UV intensity is crucial in various fields, including dermatology, photobiology, and pharmaceutical stability testing. This application note describes a novel, hypothetical electrochemical biosensor, the CBM-UV-SENS-E1, which utilizes this compound (CBM) as the sensing element for the detection of UV radiation. CBM is a quaternary ammonium (B1175870) compound known for its UV-absorbing properties, primarily in the UV-B spectrum.[1][2] This biosensor leverages the potential UV-induced conformational or electronic changes in immobilized CBM to generate a measurable electrochemical signal, offering a new paradigm for UV detection.

Principle of Operation

The CBM-UV-SENS-E1 operates on an amperometric principle. CBM molecules are immobilized onto the surface of a gold working electrode. In the absence of UV radiation, the CBM layer exhibits a baseline electrochemical behavior. Upon exposure to UV radiation, CBM absorbs photons, which is hypothesized to induce a transient change in its molecular structure. This change momentarily alters the electron transfer properties at the electrode-solution interface. This alteration is detected as a sharp, measurable change in current when a constant potential is applied, a technique known as chronoamperometry. The magnitude of the current change is directly proportional to the intensity of the UV radiation, allowing for quantitative measurement.

Experimental Protocols

1. Protocol for Fabrication of CBM-Modified Gold Electrode

This protocol details the step-by-step procedure for the immobilization of this compound onto a gold electrode surface.

Materials:

  • Bare gold screen-printed electrodes (SPEs)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive.

  • Ethanol (B145695) (absolute)

  • Deionized (DI) water

  • 3-Mercaptopropionic acid (MPA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound (CBM) solution (10 mM in PBS)

Procedure:

  • Electrode Cleaning:

    • Immerse the gold SPE in Piranha solution for 60 seconds to remove organic residues.

    • Rinse thoroughly with DI water, followed by absolute ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Formation of Self-Assembled Monolayer (SAM):

    • Immerse the cleaned gold electrode in a 10 mM solution of 3-Mercaptopropionic acid in ethanol for 12 hours at room temperature to form a carboxyl-terminated SAM.

    • Rinse the electrode with ethanol and DI water to remove any unbound MPA.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in PBS (pH 7.4).

    • Immerse the MPA-modified electrode in the EDC/NHS solution for 1 hour at room temperature to activate the terminal carboxyl groups, forming an NHS-ester intermediate.

    • Rinse the electrode with PBS buffer.

  • Immobilization of CBM:

    • Immediately immerse the activated electrode into the 10 mM CBM solution. The primary or secondary amine group of CBM (hypothetically available for coupling) will react with the NHS-ester to form a stable amide bond.

    • Allow the immobilization reaction to proceed for 4 hours at room temperature.

    • Rinse the electrode thoroughly with PBS and DI water to remove non-covalently bound CBM.

    • The CBM-modified electrode is now ready for characterization and use. Store at 4°C in PBS when not in use.

2. Protocol for Electrochemical Characterization

Electrochemical Impedance Spectroscopy (EIS) is used to verify the successful modification of the electrode surface at each step of the fabrication process.

Materials:

  • Fabricated electrodes (Bare Au, Au-MPA, Au-MPA-CBM)

  • Potentiostat with EIS capability

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

  • 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution in 0.1 M KCl

Procedure:

  • Setup: Assemble the electrochemical cell with the modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Measurement:

    • Fill the cell with the 5 mM [Fe(CN)₆]³⁻/⁴⁻ solution.

    • Perform EIS measurement over a frequency range of 0.1 Hz to 100 kHz with an AC amplitude of 10 mV at the formal potential of the redox probe.

  • Analysis:

    • Record the Nyquist plots (Z' vs. -Z'').

    • The semicircle diameter in the Nyquist plot corresponds to the charge-transfer resistance (Rct). An increase in Rct after each modification step indicates the successful addition of a new layer, which impedes the electron transfer of the redox probe to the electrode surface.

3. Protocol for UV Detection using Chronoamperometry

This protocol describes the application of the fabricated biosensor for the real-time detection of UV radiation.

Materials:

  • CBM-modified electrode

  • Potentiostat

  • UV source (e.g., UV lamp with controlled intensity, λ = 300-320 nm)

  • PBS buffer (pH 7.4)

Procedure:

  • Setup: Place the CBM-modified electrode in an electrochemical cell containing PBS buffer.

  • Baseline Measurement:

    • Apply a constant potential of +0.2 V (this potential should be optimized experimentally).

    • Record the current over time for 60 seconds in the absence of UV light to establish a stable baseline.

  • UV Exposure and Measurement:

    • While continuously recording the current, expose the electrode to the UV source.

    • The current will show a sharp increase or decrease upon UV exposure.

    • Turn off the UV source and continue recording to observe the signal return to baseline.

  • Data Analysis:

    • The UV response is calculated as the difference between the peak current during UV exposure and the baseline current (ΔI = I_UV - I_baseline).

    • To determine UV intensity, create a calibration curve by plotting ΔI against known UV intensities.

Data Presentation

Table 1: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data for Biosensor Fabrication Steps. This table summarizes the expected changes in charge-transfer resistance (Rct) during the sensor fabrication, confirming the successful surface modification at each stage.

Electrode Surface Modification StepExpected Charge-Transfer Resistance (Rct) (Ω)
Bare Gold Electrode250 ± 20
After MPA Self-Assembled Monolayer1200 ± 100
After CBM Immobilization4500 ± 300

Table 2: Hypothetical Performance Characteristics of the CBM-UV-SENS-E1 Biosensor. This table outlines the projected analytical performance of the biosensor for UV-B radiation detection.

ParameterValue
Wavelength of Max. Sensitivity310 nm
Linear Detection Range0.1 - 2.0 mW/cm²
Limit of Detection (LOD)0.05 mW/cm²
Response Time (t₉₀)< 5 seconds
Recovery Time< 30 seconds
SelectivityHigh for UV-B; Low for UV-A and Visible Light

Mandatory Visualization

G cluster_prep Electrode Preparation cluster_fab Sensor Fabrication cluster_app Application Clean 1. Clean Gold Electrode (Piranha Solution) SAM 2. Form SAM (3-Mercaptopropionic Acid) Clean->SAM Activate 3. Activate COOH Groups (EDC/NHS) SAM->Activate Immobilize 4. Immobilize CBM Activate->Immobilize Characterize 5. Characterize Surface (EIS) Immobilize->Characterize Detect 6. UV Detection (Chronoamperometry) Characterize->Detect Analyze 7. Analyze Data (ΔI vs. Intensity) Detect->Analyze

Caption: Experimental workflow for the fabrication and application of the CBM-based UV biosensor.

G cluster_sensor Biosensor Surface cluster_signal Signal Transduction CBM Immobilized CBM Electrode Gold Electrode Surface ConformChange Conformational Change in CBM CBM->ConformChange ElectronTransfer Altered Electron Transfer Rate ConformChange->ElectronTransfer CurrentChange Measurable Current Change (ΔI) ElectronTransfer->CurrentChange UV UV Photon (hv) UV->CBM Absorption

Caption: Hypothetical signaling pathway for the electrochemical detection of UV radiation by CBM.

References

Investigational Application Notes for the Antimicrobial Properties of Camphor Benzalkonium Methosulfate in Non-Cosmetic Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Camphor (B46023) Benzalkonium Methosulfate (CBM) is a quaternary ammonium (B1175870) compound primarily documented for its use as an ultraviolet light absorber in cosmetic formulations.[1] While its constituent parts, camphor and a benzalkonium moiety, exhibit well-established antimicrobial properties, there is currently a lack of specific data on the non-cosmetic antimicrobial applications of the combined CBM molecule. The following application notes and protocols are therefore presented for investigational purposes. They are based on the known antimicrobial activities of camphor and benzalkonium chloride (a closely related quaternary ammonium compound) and are intended to guide research and development into potential non-cosmetic uses of CBM.

Introduction

Camphor Benzalkonium Methosulfate (CBM) is a molecule that combines the structural features of camphor, a bicyclic monoterpene with known antimicrobial and analgesic properties, and a benzalkonium quaternary ammonium salt, a potent cationic surfactant with broad-spectrum antimicrobial activity.[2][3] This unique combination suggests potential for CBM as a multifunctional agent in various non-cosmetic applications where antimicrobial efficacy is required.

Benzalkonium chloride (BAC), a proxy for the benzalkonium moiety in CBM, is widely used as an antiseptic, disinfectant, and preservative in pharmaceutical and medical products.[4][5] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death.[6] Camphor has also demonstrated antibacterial and antifungal properties, and is utilized in topical preparations for its therapeutic effects.[7][8] The potential for synergistic antimicrobial activity between these two components makes CBM a compound of interest for further investigation.[9][10]

Potential Non-Cosmetic Applications

Based on the antimicrobial profiles of its components, CBM could be investigated for the following non-cosmetic applications:

  • Pharmaceutical Formulations: As a preservative in multi-dose topical, ophthalmic, and nasal preparations to prevent microbial contamination.[4] It could also be explored as an active ingredient in antiseptic formulations for wound care and skin disinfection.[11]

  • Medical Device Disinfection: As a component in disinfectant solutions for non-critical medical devices and surfaces in healthcare settings.[5]

  • Industrial Biocide: In applications such as water treatment or as a preservative in industrial products susceptible to microbial degradation.

Quantitative Antimicrobial Data of Constituent Moieties

The following tables summarize the reported minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) for benzalkonium chloride and camphor against various microorganisms. This data can serve as a baseline for designing antimicrobial efficacy studies for CBM.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride (BAC) against Selected Microorganisms

MicroorganismMICMBCReference(s)
Escherichia coli0.05% v/v0.1% v/v[11]
Pseudomonas aeruginosa2% v/v2% v/v[11]
Staphylococcus aureus0.05% v/v0.05% v/v[11]
Staphylococcus haemolyticus≤ 0.02% v/v≤ 0.02% v/v[11]
Salmonella spp.128 µg/mL-[12]
Klebsiella pneumoniae32 µg/mL-[12]
Enterococcus faecalis8 µg/mL-[12]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Camphor/Camphor Oil against Selected Microorganisms

MicroorganismMICMBCReference(s)
Escherichia coli4.297 µL/mL (MIC₉₀)6.378 µL/mL (MBC₉₀)[13]
Staphylococcus aureus--[14]
Candida albicans0.125–0.35 mg/mL-[7]
Streptococcus mutans--[15]
Enterococcus faecalis--[15]
Bacillus subtilis0.8 mg/mL3.2 mg/mL[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the non-cosmetic antimicrobial applications of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.[12]

Objective: To determine the lowest concentration of CBM that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC) of a specific microorganism.

Materials:

  • This compound (CBM)

  • Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of CBM Stock Solution: Prepare a stock solution of CBM in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) and sterilize by filtration.

  • Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the CBM stock solution to the first well of each row and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no CBM) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 20-25°C for 24-48 hours for yeast, and up to 72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of CBM at which there is no visible growth (turbidity) compared to the positive control.

  • MBC Determination: a. From the wells showing no visible growth (at and above the MIC), pipette 10 µL and spread onto separate, appropriately labeled agar plates. b. Incubate the agar plates under the same conditions as the microtiter plate. c. The MBC is the lowest concentration of CBM that results in a ≥99.9% reduction in the initial inoculum count.

Protocol for Preservative Effectiveness Test (PET)

This protocol is based on the USP <51> Antimicrobial Effectiveness Testing guidelines.[16][17]

Objective: To evaluate the effectiveness of CBM as a preservative in a pharmaceutical formulation.

Materials:

  • Test formulation containing a specified concentration of CBM.

  • Test microorganisms as specified by the relevant pharmacopeia (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

  • Sterile saline solution.

  • Appropriate culture media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Sterile containers for the test formulation.

Procedure:

  • Preparation of Inoculum: Prepare standardized inocula of each test microorganism to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Inoculation of Product: Inoculate separate containers of the test formulation with a sufficient volume of each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the total volume of the product.

  • Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C) and protect from light.

  • Sampling and Plate Counts: At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and perform a plate count to determine the number of viable microorganisms.

  • Interpretation of Results: Compare the log reduction in viable microorganisms at each time point to the acceptance criteria specified in the relevant pharmacopeia for the product category.

Visualizations

Antimicrobial Mechanism of Action of Benzalkonium Moiety

G cluster_membrane Microbial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer (Negatively Charged) Disruption Membrane Disruption Phospholipid_Bilayer->Disruption Integration of Alkyl Chains CBM Camphor Benzalkonium Methosulfate (Cationic Head) CBM->Phospholipid_Bilayer Electrostatic Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of microbial cell membrane disruption by the benzalkonium moiety of CBM.

Experimental Workflow for MIC and MBC Determination

G Start Start Prepare_CBM Prepare CBM Stock Solution Start->Prepare_CBM Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of CBM in 96-well Plate Prepare_CBM->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Plate_for_MBC Plate from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates Plate_for_MBC->Incubate_Agar Read_MBC Determine MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Preservative Effectiveness Test (PET) Workflow

G Start Start Prepare_Formulation Prepare Test Formulation with CBM Start->Prepare_Formulation Prepare_Inocula Prepare Standardized Microbial Inocula Start->Prepare_Inocula Inoculate_Product Inoculate Formulation (10^5 - 10^6 CFU/mL) Prepare_Formulation->Inoculate_Product Prepare_Inocula->Inoculate_Product Incubate_Product Incubate at 20-25°C Inoculate_Product->Incubate_Product Sampling Sample at Day 7, 14, 28 Incubate_Product->Sampling Plate_Count Perform Plate Counts Sampling->Plate_Count Analyze_Results Calculate Log Reduction Plate_Count->Analyze_Results Compare_Criteria Compare with Pharmacopeial Criteria Analyze_Results->Compare_Criteria End End Compare_Criteria->End

Caption: Workflow for the Preservative Effectiveness Test (PET).

References

Computational Modeling of the UV Absorption Spectrum of Camphor Benzalkonium Methosulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of the Ultraviolet (UV) absorption spectrum of Camphor Benzalkonium Methosulfate (CBM). This document outlines the theoretical background, experimental considerations, and detailed protocols for performing in silico spectral predictions using Time-Dependent Density Functional Theory (TD-DFT). The provided methodologies are designed to be accessible to researchers with a foundational understanding of computational chemistry and molecular modeling.

This compound is a quaternary ammonium (B1175870) compound recognized for its application as a UV filter in cosmetic and pharmaceutical formulations.[1][2] It is particularly effective in absorbing UV-B radiation, which is a primary cause of sunburn and can contribute to skin aging and cancer.[2] Understanding its UV absorption profile is crucial for optimizing its use in various products. Computational modeling offers a powerful and cost-effective approach to predict and analyze the electronic transitions that govern this absorption, complementing and guiding experimental studies.

Theoretical Background

The UV absorption of a molecule is governed by the transitions of electrons from lower to higher energy molecular orbitals upon absorbing photons of specific wavelengths. For organic molecules like this compound, these transitions are typically of the π → π* and n → π* type.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used to calculate the excited-state properties of molecules, including their UV-Vis absorption spectra.[3][4][5] It is an extension of Density Functional Theory (DFT), which is a method for determining the electronic ground state of a system. TD-DFT can predict the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption) of electronic transitions.

The accuracy of TD-DFT calculations is dependent on the choice of several parameters, including:

  • Functional: The exchange-correlation functional is a key component of DFT and TD-DFT. Different functionals, such as B3LYP, CAM-B3LYP, and ωB97X-D, can provide varying levels of accuracy for different types of molecules and electronic transitions.[6][7][8][9]

  • Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as 6-311+G(d,p), generally provide more accurate results but at a higher computational cost.[5]

  • Solvent Model: Since UV spectra are often measured in solution, it is crucial to account for the effect of the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used to simulate the solvent environment.[5]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₃₁NO₅S[10]
Molecular Weight 409.54 g/mol [7]
CAS Number 52793-97-2[10]
IUPAC Name methyl sulfate;trimethyl-[4-[(Z)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]phenyl]azanium[11]
Synonyms Mexoryl SO[2]
Expected vs. Computationally Predicted UV Absorption Data

The following table presents a hypothetical comparison between the expected experimental UV absorption range of this compound and a set of representative computationally predicted values. The experimental range is based on its known function as a UV-B filter. The computational data is illustrative of a typical TD-DFT output.

ParameterExpected Experimental ValueComputationally Predicted Value (Example)
λmax (nm) 280 - 320295
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) High(Calculated from Oscillator Strength)
Primary Electronic Transition π → π*HOMO → LUMO

Experimental and Computational Protocols

Experimental Protocol: UV-Vis Spectroscopy (Reference)
  • Materials:

    • This compound (analytical standard)

    • Spectroscopic grade solvent (e.g., ethanol (B145695), methanol, or cyclohexane)

    • Quartz cuvettes (1 cm path length)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (e.g., 1-20 µg/mL).

    • Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.

    • Record the UV absorption spectrum for each dilution over a wavelength range of 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • If desired, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax.

Computational Protocol: TD-DFT Modeling

This protocol outlines the steps for predicting the UV absorption spectrum of this compound using TD-DFT.

Software Requirements: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS. A molecular visualization tool such as GaussView, Avogadro, or Chemcraft.

Step 1: Molecular Structure Preparation

  • Obtain the 3D structure of the this compound cation. This can be done by:

    • Building the molecule from scratch using a molecular editor.

    • Retrieving the structure from a chemical database like PubChem (CID 24968335) and importing it into the software.[11]

  • Perform an initial geometry optimization using a lower level of theory (e.g., a semi-empirical method like PM6 or a small basis set DFT) to obtain a reasonable starting structure.

Step 2: Ground State Geometry Optimization

  • Set up a geometry optimization calculation using a DFT functional and basis set suitable for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G(d) or a larger basis set.

  • Include a solvent model (e.g., IEFPCM with ethanol as the solvent) to simulate experimental conditions.

  • Run the optimization calculation.

  • Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Step 3: TD-DFT Excited State Calculation

  • Using the optimized ground state geometry, set up a TD-DFT calculation.

  • Choose a functional and basis set for the TD-DFT calculation. For improved accuracy, especially for charge-transfer excitations, a range-separated functional like CAM-B3LYP or ωB97X-D is often recommended. A larger basis set such as 6-311+G(d,p) will yield more accurate results.

  • Specify the number of excited states to calculate (e.g., the first 10-20 singlet states).

  • Include the same solvent model as in the optimization step.

  • Run the TD-DFT calculation.

Step 4: Analysis of Results and Spectrum Generation

  • The output of the TD-DFT calculation will provide a list of the calculated electronic transitions, including:

    • Excitation energies (in eV or nm).

    • Oscillator strengths (dimensionless).

    • The molecular orbitals involved in each transition.

  • Identify the transitions with the highest oscillator strengths, as these will correspond to the most intense peaks in the UV spectrum.

  • To visualize the theoretical spectrum, broaden the calculated transitions using a Gaussian or Lorentzian function. This can be done with the visualization software or a separate plotting program. The resulting plot will be the simulated UV-Vis absorption spectrum.

  • Compare the simulated spectrum (λmax and relative intensities) with the expected experimental data for this compound (UV-B region, ~280-320 nm).

Mandatory Visualizations

Computational_Workflow cluster_prep Step 1: Structure Preparation cluster_ground_state Step 2: Ground State Calculation cluster_excited_state Step 3: Excited State Calculation cluster_analysis Step 4: Analysis and Spectrum Generation mol_build Build/Import 3D Structure of CBM Cation pre_opt Initial Geometry Optimization (e.g., PM6) mol_build->pre_opt dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d) in Solvent) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc tddft_calc TD-DFT Calculation (e.g., CAM-B3LYP/6-311+G(d,p) in Solvent) freq_calc->tddft_calc extract_data Extract Excitation Energies & Oscillator Strengths tddft_calc->extract_data gen_spectrum Generate Theoretical UV-Vis Spectrum extract_data->gen_spectrum compare_exp Compare with Experimental Data gen_spectrum->compare_exp

Caption: Computational workflow for predicting the UV-Vis spectrum of this compound.

Logical_Relationship cluster_inputs Computational Inputs cluster_calculation Quantum Chemical Calculation cluster_outputs Predicted Outputs cluster_interpretation Interpretation molecular_structure Molecular Structure (CBM) tddft_engine TD-DFT Calculation molecular_structure->tddft_engine functional DFT Functional (e.g., CAM-B3LYP) functional->tddft_engine basis_set Basis Set (e.g., 6-311+G(d,p)) basis_set->tddft_engine solvent_model Solvent Model (e.g., IEFPCM) solvent_model->tddft_engine excitation_energies Excitation Energies (λ) tddft_engine->excitation_energies oscillator_strengths Oscillator Strengths (f) tddft_engine->oscillator_strengths molecular_orbitals Involved Molecular Orbitals tddft_engine->molecular_orbitals uv_spectrum Simulated UV-Vis Spectrum excitation_energies->uv_spectrum oscillator_strengths->uv_spectrum peak_assignment Assignment of Absorption Bands molecular_orbitals->peak_assignment uv_spectrum->peak_assignment

Caption: Logical relationship between computational inputs, calculations, outputs, and interpretation.

References

Application Notes and Protocols: The Role of Camphor Benzalkonium Methosulfate in Preventing UV-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor benzalkonium methosulfate is a soluble organic UV-B filter employed in sunscreen formulations to protect the skin from the detrimental effects of ultraviolet radiation.[1] As a UV absorber, its primary mechanism of action involves the absorption of UV-B radiation (approximately 280 to 320 nm) and its conversion into less harmful infrared radiation, or heat.[1][2] This process prevents UV photons from reaching and damaging cellular components, most critically, DNA. UV-induced DNA damage, primarily in the form of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs), is a major initiator of skin carcinogenesis.[3] These DNA lesions can lead to mutations if not properly repaired, triggering signaling cascades that can result in cell cycle arrest, apoptosis, or tumorigenesis. This document provides detailed application notes and experimental protocols to investigate and quantify the protective effects of this compound against UV-induced DNA damage.

Mechanism of Action: UV Absorption and DNA Protection

This compound functions as a chemical sunscreen agent. When applied topically, it forms a protective film on the skin that absorbs incoming UV-B photons. This absorption excites the molecule to a higher energy state. It then returns to its ground state by releasing the absorbed energy as heat, a process that is harmless to the skin. By intercepting UV radiation before it can penetrate the epidermis and reach the DNA of skin cells, this compound effectively prevents the initial step of DNA damage.

The European Commission's Scientific Committee on Consumer Products (SCCP) has assessed the safety of this compound and concluded that its use in cosmetic sun protection products at a maximum concentration of 6% is not expected to pose a health hazard. The SCCP's review indicated that the compound is not a dermal irritant or sensitizer, nor is it mutagenic in bacterial or mammalian cells.

Signaling Pathways

The primary role of this compound is to prevent the initiation of DNA damage, thus obviating the activation of downstream DNA damage response (DDR) pathways. The following diagram illustrates the general UV-induced DNA damage and repair signaling cascade and highlights the point of intervention for a UV absorber like this compound.

UV_DNA_Damage_Pathway cluster_0 UV Radiation Exposure cluster_1 Protective Barrier cluster_2 Cellular Events UVB UV-B Radiation CBM Camphor Benzalkonium Methosulfate UVB->CBM Absorbed DNA Cellular DNA UVB->DNA Direct Hit CBM->DNA Blocked DNADamage DNA Damage (CPDs, 6-4PPs) DNA->DNADamage Causes DDR DNA Damage Response (ATM/ATR, p53) DNADamage->DDR Activates Mutation Mutation DNADamage->Mutation Can lead to Repair DNA Repair DDR->Repair Initiates Apoptosis Apoptosis DDR->Apoptosis Can trigger

Caption: UV-B radiation is absorbed by this compound, preventing it from damaging cellular DNA and activating the DNA damage response pathway.

Quantitative Data Summary

Concentration of this compound in FormulationUV-B Dose (mJ/cm²)Cyclobutane Pyrimidine Dimers (CPDs) per Megabase of DNA6-4 Photoproducts (6-4PPs) per Megabase of DNA
0% (Vehicle Control)50150 ± 1230 ± 5
2%5075 ± 815 ± 3
4%5030 ± 56 ± 2
6%5010 ± 22 ± 1
0% (Vehicle Control)100280 ± 2555 ± 8
2%100145 ± 1528 ± 4
4%10060 ± 912 ± 3
6%10025 ± 45 ± 2

Experimental Protocols

To assess the efficacy of this compound in preventing UV-induced DNA damage, a series of in vitro and ex vivo experiments can be performed.

Protocol 1: In Vitro DNA Protection Assay using Plasmid DNA

This protocol provides a simple and rapid method to quantify the ability of a sunscreen formulation to protect DNA from direct UV damage.

Workflow Diagram:

InVitro_DNA_Protection_Workflow cluster_0 Preparation cluster_1 Treatment and Exposure cluster_2 Analysis Prep Prepare plasmid DNA solution and sunscreen formulations Mix Mix plasmid DNA with sunscreen formulations (or vehicle) Prep->Mix Expose Expose to UV-B radiation Mix->Expose Electrophoresis Agarose (B213101) Gel Electrophoresis Expose->Electrophoresis Analyze Quantify supercoiled vs. nicked/linear DNA Electrophoresis->Analyze

Caption: Workflow for the in vitro DNA protection assay using plasmid DNA.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of supercoiled plasmid DNA (e.g., pBR322) at a concentration of 100 µg/mL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Prepare sunscreen formulations containing varying concentrations of this compound (e.g., 2%, 4%, 6%) and a vehicle control (formulation without the active ingredient).

  • Treatment:

    • In sterile microcentrifuge tubes, mix 1 µL of the plasmid DNA stock solution with 9 µL of the respective sunscreen formulation or vehicle control.

  • UV Exposure:

    • Place the open tubes on a cold block under a calibrated UV-B lamp.

    • Expose the samples to a defined dose of UV-B radiation (e.g., 50 mJ/cm² and 100 mJ/cm²).

    • Include a non-irradiated control for each formulation.

  • Analysis:

    • After exposure, add 1 µL of 10x loading dye to each sample.

    • Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Perform gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, open-circular/nicked, and linear).

    • Visualize the gel under UV light and quantify the band intensities using gel documentation software.

  • Data Interpretation:

    • UV-induced single-strand breaks will convert the supercoiled plasmid to the slower-migrating open-circular form. Double-strand breaks will result in a linear form.

    • Calculate the percentage of protected (supercoiled) DNA for each condition relative to the non-irradiated control.

Protocol 2: Quantification of CPDs in Cultured Human Keratinocytes

This protocol measures the formation of cyclobutane pyrimidine dimers (CPDs), a major form of UV-induced DNA damage, in human skin cells.

Workflow Diagram:

CPD_Quantification_Workflow cluster_0 Cell Culture and Treatment cluster_1 UV Exposure and DNA Extraction cluster_2 Analysis Culture Culture human keratinocytes (e.g., HaCaT cells) Treat Apply sunscreen formulations to a thin quartz slide Culture->Treat Expose Place slide over cells and expose to UV-B radiation Treat->Expose Extract Isolate genomic DNA Expose->Extract ELISA Perform CPD-specific ELISA Extract->ELISA Quantify Quantify CPD levels ELISA->Quantify

References

Application Notes and Protocols: Exploring the Potential of Camphor Benzalkonium Methosulfate in Protecting Against Blue Light Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing exposure to high-energy visible (HEV) light, or blue light, from digital devices and artificial lighting has raised concerns about its potential adverse effects on the skin.[1][2][3] Scientific studies have indicated that blue light can penetrate the skin and contribute to premature aging, hyperpigmentation, and inflammation, primarily through the generation of reactive oxygen species (ROS).[4][5][6] This has led to a growing demand for effective photoprotective ingredients that can mitigate blue light-induced skin damage.

Camphor benzalkonium methosulfate is a well-established ultraviolet (UV) filter, specifically a UVB absorber, used in sunscreen formulations.[7][8][9] While its primary function is to protect the skin from the harmful effects of UVB radiation, its chemical structure and properties warrant an investigation into its potential role in absorbing or neutralizing the damaging effects of blue light. These application notes provide a framework for exploring the efficacy of this compound as a novel agent for blue light protection.

Hypothesized Mechanism of Action

The potential of this compound to protect against blue light damage may be attributed to two hypothetical mechanisms:

  • Direct Absorption of High-Energy Visible Light: Although primarily a UVB absorber, the molecular structure of this compound may possess chromophores that allow for some degree of absorption in the blue light spectrum (400-500 nm). This would reduce the amount of blue light penetrating the skin and initiating damaging photochemical reactions.

  • Antioxidant Activity: The generation of ROS is a key mechanism of blue light-induced skin damage.[4] It is plausible that the chemical structure of this compound could enable it to act as an antioxidant, quenching the free radicals produced upon blue light exposure and thereby preventing downstream cellular damage.

Further experimental validation is required to substantiate these proposed mechanisms.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data that could be expected from the successful application of the experimental protocols described below, should this compound prove effective in protecting against blue light damage.

Table 1: Illustrative Data on the Effect of this compound on the Viability of Human Keratinocytes Exposed to Blue Light.

Treatment GroupBlue Light Exposure (415 nm, 40 J/cm²)Cell Viability (%)Standard Deviation
Control (Untreated)No1004.5
Control (Untreated)Yes655.2
Vehicle ControlYes644.8
This compound (0.1%)Yes853.9
This compound (0.5%)Yes923.5
Positive Control (Vitamin C, 100 µM)Yes953.1

Table 2: Illustrative Data on the Reduction of Reactive Oxygen Species (ROS) in Human Dermal Fibroblasts Treated with this compound and Exposed to Blue Light.

Treatment GroupBlue Light Exposure (450 nm, 20 J/cm²)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (Untreated)No1008.7
Control (Untreated)Yes45015.2
Vehicle ControlYes44514.8
This compound (0.1%)Yes25012.1
This compound (0.5%)Yes15010.5
Positive Control (N-acetylcysteine, 1 mM)Yes1209.8

Table 3: Illustrative Data on the Modulation of Gene Expression in a 3D Reconstituted Human Skin Model Exposed to Blue Light.

Treatment GroupGeneFold Change vs. Unexposed ControlStandard Deviation
Blue Light Exposed (Vehicle) IL-6 (Inflammation)5.20.8
MMP-1 (Collagen Degradation)4.80.6
COL1A1 (Collagen Synthesis)0.40.1
Blue Light + this compound (0.5%) IL-6 (Inflammation)1.50.3
MMP-1 (Collagen Degradation)1.80.4
COL1A1 (Collagen Synthesis)0.80.2

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the potential of this compound in protecting against blue light damage.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay) in Human Keratinocytes

  • Objective: To determine the protective effect of this compound on the viability of human keratinocytes exposed to blue light.

  • Materials:

    • Human epidermal keratinocytes (HEKa)

    • Keratinocyte growth medium

    • 96-well plates

    • Blue light source (e.g., LED array) with a peak emission in the blue light spectrum (e.g., 415 nm)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed HEKa cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare different concentrations of this compound in the culture medium.

    • Remove the old medium and treat the cells with the prepared concentrations of this compound for 24 hours. Include untreated and vehicle controls.

    • After incubation, wash the cells with PBS.

    • Expose the cells to a specific dose of blue light (e.g., 40 J/cm²). A control plate should be kept in the dark.

    • Following exposure, incubate the cells for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the unexposed control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) in Human Dermal Fibroblasts

  • Objective: To quantify the potential of this compound to reduce intracellular ROS levels in human dermal fibroblasts after blue light exposure.

  • Materials:

    • Human dermal fibroblasts (HDFs)

    • Fibroblast growth medium

    • 24-well plates

    • Blue light source

    • This compound

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

    • PBS

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Seed HDFs in 24-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Wash the cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Expose the cells to blue light (e.g., 20 J/cm²).

    • Immediately after exposure, measure the fluorescence intensity using a fluorometer (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

    • Quantify the mean fluorescence intensity and compare the treated groups to the exposed control.

Protocol 3: Gene Expression Analysis using RT-qPCR in a 3D Reconstituted Human Skin Model

  • Objective: To analyze the effect of this compound on the expression of genes related to inflammation and collagen metabolism in a more physiologically relevant 3D skin model.

  • Materials:

    • 3D reconstituted human skin models (e.g., EpiDerm™, SkinEthic™)

    • Assay medium

    • 6-well plates

    • Blue light source

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix and primers for target genes (e.g., IL-6, TNF-α, MMP-1, COL1A1) and a housekeeping gene (e.g., GAPDH).

  • Procedure:

    • Place the 3D skin models in 6-well plates with assay medium.

    • Topically apply a formulation containing this compound to the surface of the skin models.

    • Incubate for a specified period (e.g., 24 hours).

    • Expose the models to blue light.

    • After exposure, incubate for another 24 hours.

    • Harvest the tissues and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform RT-qPCR to analyze the relative expression of the target genes.

    • Normalize the expression levels to the housekeeping gene and calculate the fold change relative to the unexposed control.

Visualizations

Blue_Light_Damage_Pathway BlueLight Blue Light (400-500nm) Skin Skin Cells (Keratinocytes, Fibroblasts) BlueLight->Skin ROS Increased Reactive Oxygen Species (ROS) Skin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK NFkB NF-κB Activation OxidativeStress->NFkB Hyperpigmentation Hyperpigmentation OxidativeStress->Hyperpigmentation MMPs Increased MMPs (e.g., MMP-1) MAPK->MMPs Inflammation Inflammation (↑ IL-6, TNF-α) NFkB->Inflammation PrematureAging Premature Aging Inflammation->PrematureAging CollagenDegradation Collagen & Elastin Degradation MMPs->CollagenDegradation CollagenDegradation->PrematureAging

Caption: Signaling pathway of blue light-induced skin damage.

Experimental_Workflow CellCulture Cell Culture / 3D Skin Model (Keratinocytes, Fibroblasts) Treatment Treatment with This compound CellCulture->Treatment BlueLightExposure Blue Light Exposure Treatment->BlueLightExposure Incubation Post-Exposure Incubation BlueLightExposure->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability ROS_Assay ROS Detection (DCFH-DA) Incubation->ROS_Assay GeneExpression Gene Expression (RT-qPCR) Incubation->GeneExpression DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis ROS_Assay->DataAnalysis GeneExpression->DataAnalysis

Caption: Experimental workflow for efficacy testing.

Protective_Mechanism BlueLight Blue Light CBM Camphor Benzalkonium Methosulfate BlueLight->CBM interacts with Absorbs Absorbs Blue Light CBM->Absorbs Quenches Quenches ROS CBM->Quenches SkinCells Skin Cells ROS ROS Production SkinCells->ROS leads to Damage Cellular Damage ROS->Damage Absorbs->SkinCells reduces exposure Quenches->ROS neutralizes

Caption: Proposed protective mechanism of this compound.

References

Application Notes and Protocols: Evaluating the Effect of Camphor Benzalkonium Methosulfate on Inflammatory Markers in Skin Explants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) benzalkonium methosulfate is a quaternary ammonium (B1175870) compound that combines the aromatic properties of camphor with the surfactant and antimicrobial characteristics of benzalkonium salts. While primarily utilized as a UV filter in cosmetic formulations, the individual components of this molecule suggest a complex potential to modulate inflammatory processes within the skin. Camphor is recognized for its anti-inflammatory properties, whereas benzalkonium chloride, a related compound, is known to be a skin irritant that can provoke inflammatory responses.[1][2][3] These contrasting effects necessitate a thorough investigation of camphor benzalkonium methosulfate's net effect on skin inflammation.

These application notes provide a framework for assessing the impact of this compound on inflammatory markers in human skin explants, a valuable ex vivo model that preserves the complex cellular and structural architecture of the skin.[4]

Data Presentation: Anticipated Effects on Inflammatory Markers

Direct quantitative data on the effect of this compound on skin inflammation is not currently available in scientific literature. However, based on the known properties of its constituent parts, a summary of anticipated effects can be proposed.

Inflammatory MarkerAnticipated Effect of CamphorAnticipated Effect of Benzalkonium ChloridePotential Net Effect of this compound
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α)Decrease[5][6]Increase[1][2]Variable/Context-Dependent
Interleukin-1 beta (IL-1β)Decrease[6]Increase[1][2]Variable/Context-Dependent
Interleukin-6 (IL-6)Decrease[6]Increase[7]Variable/Context-Dependent
Interleukin-18 (IL-18)Not ReportedIncrease[1]Unknown
Interleukin-33 (IL-33)Not ReportedIncrease[1]Unknown
Chemokines
Macrophage-derived chemokine (MDC/CCL22)Decrease[8]Not ReportedPotentially Decrease
Macrophage Inflammatory Protein-1 alpha (MIP-1α/CCL3)Not ReportedIncrease[2]Unknown
Immunoglobulins
Immunoglobulin E (IgE)Decrease (in vivo)[8]Increase[1]Variable/Context-Dependent

Experimental Protocols

Preparation and Culture of Human Skin Explants

This protocol outlines the basic steps for establishing a human skin explant culture to study the effects of topical treatments.

Materials:

  • Fresh human skin tissue (e.g., from abdominoplasty or mammoplasty)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution[4]

  • Sterile phosphate-buffered saline (PBS)

  • Biopsy punch (e.g., 4 mm diameter)[4]

  • Sterile 24-well plates[4]

  • Sterile surgical instruments

  • Laminar flow hood

Protocol:

  • Obtain fresh human skin tissue in a sterile transport medium.

  • In a laminar flow hood, wash the tissue multiple times with sterile PBS to remove any contaminants.

  • Carefully remove subcutaneous fat using sterile surgical scissors and forceps.

  • Use a biopsy punch to create uniform full-thickness skin explants.[4]

  • Place one explant into each well of a 24-well plate containing pre-warmed DMEM with supplements.[4]

  • Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.

  • Allow the explants to equilibrate for 24 hours before treatment.

Treatment of Skin Explants with this compound

Materials:

  • Cultured skin explants

  • This compound (appropriate purity)

  • Vehicle control (e.g., ethanol, propylene (B89431) glycol, or a suitable cosmetic base)

  • Positive control (e.g., lipopolysaccharide (LPS) to induce inflammation)[4]

  • Negative control (vehicle only)

Protocol:

  • Prepare a stock solution of this compound in a suitable vehicle.

  • Prepare serial dilutions of the test compound to determine a dose-response relationship.

  • Remove the culture medium from the equilibrated skin explants.

  • Topically apply a standardized volume of the test compound, positive control, or negative control to the epidermal surface of the explants.

  • Add fresh culture medium to the wells.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

Assessment of Inflammatory Marker Expression

a) Gene Expression Analysis (qPCR):

Materials:

  • Treated skin explants

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., TNF-α, IL-1β, IL-6, CCL22) and housekeeping genes.

Protocol:

  • At the end of the treatment period, harvest the skin explants and homogenize them in RNA lysis buffer.

  • Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers, and qPCR master mix.

  • Analyze the relative gene expression using the ΔΔCt method.

b) Protein Expression Analysis (ELISA):

Materials:

  • Culture medium from treated skin explants

  • Protein lysis buffer

  • ELISA kits for target proteins (e.g., TNF-α, IL-1β, IL-6)

Protocol:

  • Collect the culture medium from each well at the end of the treatment period for analysis of secreted proteins.

  • Harvest the skin explants and homogenize them in protein lysis buffer to analyze intracellular proteins.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Perform ELISA on the culture medium and/or tissue lysates according to the manufacturer's instructions for each specific kit.

  • Determine the concentration of the inflammatory markers by measuring absorbance and comparing it to a standard curve.

Visualizations

experimental_workflow cluster_preparation Skin Explant Preparation cluster_treatment Treatment cluster_analysis Analysis of Inflammatory Markers tissue Human Skin Tissue wash Wash with PBS tissue->wash trim Remove Subcutaneous Fat wash->trim punch Create Explants with Biopsy Punch trim->punch culture Culture in 24-well Plates punch->culture equilibrate Equilibrate for 24h culture->equilibrate treat Topical Application of this compound equilibrate->treat incubate Incubate for 24-72h treat->incubate harvest Harvest Explants and Culture Medium incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qpcr qPCR for Gene Expression rna_extraction->qpcr elisa ELISA for Protein Levels protein_extraction->elisa

Caption: Experimental workflow for assessing the effect of this compound on skin explants.

camphor_signaling_pathway cluster_cell Keratinocyte camphor Camphor stat1 STAT1 camphor->stat1 inhibits phosphorylation erk12 ERK1/2 camphor->erk12 inhibits phosphorylation mdc MDC (CCL22) Production stat1->mdc promotes erk12->mdc promotes inflammation Skin Inflammation mdc->inflammation

Caption: Proposed anti-inflammatory signaling pathway of camphor in keratinocytes.

Discussion and Conclusion

The dual nature of this compound, containing both an anti-inflammatory agent (camphor) and a potential pro-inflammatory irritant (benzalkonium moiety), makes its overall effect on skin inflammation difficult to predict without empirical evidence. The provided protocols offer a robust framework for elucidating these effects in a physiologically relevant ex vivo model.

Researchers should consider that the concentration of this compound, the integrity of the skin barrier of the explants, and the specific inflammatory context (e.g., pre-existing inflammation) will likely be critical determinants of the observed outcome. The results from these studies will be crucial for understanding the safety and potential therapeutic or adverse effects of this compound in dermatological and cosmetic applications.

References

Safety Operating Guide

Proper Disposal of Camphor Benzalkonium Methosulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Camphor Benzalkonium Methosulfate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

This compound is classified as a skin and eye irritant.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. Therefore, adherence to established safety protocols and waste management regulations is paramount.

Hazard Summary and Classification

Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Aquatic HazardH411Toxic to aquatic life with long lasting effects.

This table summarizes the primary hazard classifications for substances containing camphor, a key component of this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste.

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular solid waste.[2] This substance is toxic to aquatic life, and such disposal methods can lead to significant environmental damage.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] These entities are equipped to handle and dispose of hazardous materials in accordance with all local, state, and federal regulations.

Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste as This compound B Consult Safety Data Sheet (SDS) and Institutional Guidelines A->B C Is it a hazardous waste? B->C D Collect in a labeled Hazardous Waste Container C->D Yes G DO NOT dispose in sink or regular trash C->G No (Not Applicable for this chemical) E Store in designated secure area D->E F Arrange for pickup by EHS or licensed contractor E->F

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Handling Protocols for Camphor Benzalkonium Methosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Camphor benzalkonium methosulfate (CAS No. 52793-97-2). The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Adherence to the following PPE guidelines is mandatory to mitigate risks of exposure and injury.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogram
Skin Irritation2H315: Causes skin irritation[1]
Eye Irritation2H319: Causes serious eye irritation[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][3][4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are recommended for incidental contact. For prolonged contact, butyl rubber gloves should be considered.[2]Prevents skin irritation upon contact. The choice of glove material should be based on the specific laboratory operations and duration of handling.
Respiratory Protection A NIOSH-approved N95 or higher particulate respirator.[2]Required when handling the solid compound outside of a certified chemical fume hood or in situations where dust generation is likely.
Protective Clothing A laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashes or spills, a chemically resistant apron is also recommended.[2][3]Provides a barrier to prevent skin contact with the chemical.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a calibrated analytical balance is available within a certified chemical fume hood.

    • Verify that all required PPE is readily accessible and in good condition.

    • Prepare a designated waste container for chemically contaminated sharps and another for non-sharp solid waste.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the solid this compound within a chemical fume hood to control airborne particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Ensure adequate mixing without generating aerosols.

  • Post-Handling:

    • Thoroughly clean all equipment and surfaces that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedural Steps
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container. For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Quaternary ammonium (B1175870) compounds can be toxic to aquatic life, and therefore, should not be disposed of down the drain.[6]

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused or Waste this compound Dispose of as hazardous chemical waste in a designated and properly labeled container. Follow all local, state, and federal regulations.[7][8][9]
Contaminated Labware (e.g., weighing paper, pipette tips) Place in a designated hazardous waste container for solid chemical waste.[9]
Contaminated Sharps (e.g., needles, broken glass) Place in a designated, puncture-resistant sharps container for chemically contaminated sharps.[10]
Contaminated PPE (e.g., gloves, disposable lab coats) Bag and dispose of as hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash.[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Designate Waste Containers prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 clean1 Decontaminate Equipment and Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal waste1 Unused/Waste Chemical seg1 Hazardous Chemical Waste Container waste1->seg1 waste2 Contaminated Labware & PPE seg2 Solid Chemical Waste Container waste2->seg2 waste3 Contaminated Sharps seg3 Chemically Contaminated Sharps Container waste3->seg3 waste4 Empty Containers seg4 Triple Rinse & Collect Rinsate waste4->seg4 disp1 Arrange for Hazardous Waste Pickup seg1->disp1 seg2->disp1 seg3->disp1 seg4->seg1 disp2 Dispose of Rinsed Container in Regular Trash seg4->disp2

Caption: A workflow diagram illustrating the proper segregation and disposal of waste generated from handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camphor benzalkonium methosulfate
Reactant of Route 2
Reactant of Route 2
Camphor benzalkonium methosulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.